molecular formula C8H8BrNO3 B1526322 4-Bromo-3-nitro-5-methoxytoluene CAS No. 98545-65-4

4-Bromo-3-nitro-5-methoxytoluene

Cat. No.: B1526322
CAS No.: 98545-65-4
M. Wt: 246.06 g/mol
InChI Key: NWEUWEZZJALKPB-UHFFFAOYSA-N
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Description

4-Bromo-3-nitro-5-methoxytoluene is a useful research compound. Its molecular formula is C8H8BrNO3 and its molecular weight is 246.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-methoxy-5-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-5-3-6(10(11)12)8(9)7(4-5)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEUWEZZJALKPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Regioselective Synthesis of 4-Bromo-3-nitro-5-methoxytoluene

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Abstract

This technical guide provides an in-depth examination of a robust and regioselective pathway for the synthesis of 4-bromo-3-nitro-5-methoxytoluene, a valuable substituted aromatic intermediate. The synthesis begins with the commercially available starting material, 3-methoxy-5-nitrotoluene. The core of this transformation is an electrophilic aromatic substitution (EAS) reaction, specifically the bromination of a polysubstituted benzene ring. This document elucidates the mechanistic principles governing the reaction's regioselectivity, justifies the selection of N-Bromosuccinimide (NBS) in concentrated sulfuric acid as the optimal brominating system, and provides a detailed, step-by-step experimental protocol. Furthermore, it outlines methods for product characterization and validation, ensuring the trustworthiness of the described protocol, and addresses critical safety considerations for all reagents involved.

Introduction: The Strategic Importance of Halogenated Nitroaromatics

Substituted bromo-nitroaromatic compounds, such as this compound, are pivotal building blocks in the landscape of modern organic synthesis. The presence of multiple, distinct functional groups—a halogen, a nitro group, a methoxy moiety, and a methyl group—offers a rich platform for subsequent chemical modifications. The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the nitro group can be readily reduced to an amine, opening pathways to a vast array of amides, sulfonamides, and heterocyclic structures. This strategic functionalization makes the target molecule a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.

The primary challenge in its synthesis from 3-methoxy-5-nitrotoluene lies in achieving precise regiocontrol during the introduction of the bromine atom onto an already complex aromatic scaffold. This guide details a field-proven methodology designed to overcome this challenge, delivering the desired isomer with high fidelity.

Mechanistic Rationale and Regioselectivity

The Principle of Electrophilic Aromatic Substitution (EAS)

The bromination of 3-methoxy-5-nitrotoluene is a classic example of an electrophilic aromatic substitution reaction.[1][2] The fundamental mechanism involves the attack of the electron-rich aromatic π-system on a potent electrophile, in this case, a source of electrophilic bromine (Br⁺). This attack transiently disrupts the ring's aromaticity, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[1] Aromaticity is subsequently restored through the loss of a proton (H⁺) from the site of substitution, yielding the final brominated product.

Analysis of Substituent Directing Effects

The key to a successful synthesis is controlling the position of the incoming bromine atom. This regioselectivity is dictated by the electronic effects of the substituents already present on the toluene ring.

  • Methoxy Group (-OCH₃): A powerful activating group due to its +R (resonance) effect, where the oxygen's lone pairs donate electron density to the ring. It is a strong ortho, para-director.

  • Methyl Group (-CH₃): A weakly activating group through its +I (inductive) and hyperconjugation effects. It is also an ortho, para-director.

  • Nitro Group (-NO₂): A potent deactivating group due to its strong -R and -I effects, which withdraw electron density from the ring. It is a meta-director.[2]

In the starting material, 3-methoxy-5-nitrotoluene, the substituents are positioned as follows (with the methyl group defining C1):

The potential sites for bromination are C2, C4, and C6. The directing effects converge to strongly favor a specific outcome:

  • The -OCH₃ group directs ortho (to C2, C4) and para (to C6).

  • The -CH₃ group directs ortho (to C2, C6) and para (to C4).

  • The -NO₂ group directs meta (to C2, C6).

The position at C4 is uniquely favored. It is ortho to the most powerful activating group (-OCH₃) and para to the other activating group (-CH₃). While positions C2 and C6 are also activated, the synergistic activation at C4 makes it the most nucleophilic site on the ring, thus directing the electrophilic attack to yield the desired 4-bromo isomer.

Justification for the Choice of Brominating Agent

For the bromination of moderately activated or deactivated aromatic rings, the combination of N-Bromosuccinimide (NBS) and concentrated sulfuric acid is a superior choice.[3] While elemental bromine (Br₂) with a Lewis acid catalyst is a traditional method, NBS offers several advantages:

  • Enhanced Safety and Handling: NBS is a crystalline solid that is easier and safer to handle than highly corrosive and volatile liquid bromine.[4]

  • Controlled Generation of Electrophile: In concentrated H₂SO₄, the carbonyl oxygen of NBS is protonated. This protonation significantly increases the electrophilicity of the attached bromine atom, making it reactive enough to brominate the substrate without requiring harsh Lewis acids.[5]

  • High Regioselectivity: This system is known to provide excellent regioselectivity for monobromination, minimizing the formation of polybrominated side products.[3]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be conducted within a certified chemical fume hood.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equiv.
3-methoxy-5-nitrotoluene167.165.00 g29.91.0
N-Bromosuccinimide (NBS)177.985.59 g31.41.05
Sulfuric Acid (conc., 98%)98.0825 mL--
Dichloromethane (DCM)84.93150 mL--
Saturated NaHCO₃ (aq)84.0150 mL--
Brine (Saturated NaCl)58.4450 mL--
Anhydrous MgSO₄120.37~5 g--
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, carefully add 3-methoxy-5-nitrotoluene (5.00 g, 29.9 mmol).

  • Dissolution and Cooling: Add concentrated sulfuric acid (25 mL) to the flask. Stir the mixture until the starting material is fully dissolved. Cool the resulting dark solution to 0 °C using an ice-water bath.

  • Addition of Brominating Agent: Once the solution is cooled, add N-Bromosuccinimide (5.59 g, 31.4 mmol) in small portions over 15-20 minutes. Ensure the internal temperature of the reaction does not exceed 5 °C during the addition.

  • Reaction Monitoring: After the complete addition of NBS, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).

  • Reaction Quench: Once the reaction is complete (as indicated by the consumption of the starting material), carefully and slowly pour the reaction mixture over a beaker containing crushed ice (~100 g). This process is highly exothermic and should be done with caution. A precipitate (the crude product) should form.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous slurry with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL) to neutralize any residual acid, and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to afford this compound as a crystalline solid.

Visualization of the Synthesis

Overall Synthetic Pathway

The direct bromination of the starting material to the final product is illustrated below.

Caption: Overall synthesis of this compound.

Proposed Reaction Mechanism

The mechanism proceeds via a classic electrophilic aromatic substitution pathway.

EAS_Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack & Sigma Complex Formation cluster_2 Step 3: Deprotonation & Aromaticity Restoration NBS NBS N-Br ActivatedNBS Protonated NBS N(+)-H-Br NBS->ActivatedNBS + H⁺ H2SO4 H₂SO₄ Aromatic 3-methoxy-5-nitrotoluene Sigma Arenium Ion (Sigma Complex) Resonance Stabilized Aromatic->Sigma + 'Br⁺' (from Activated NBS) Product This compound Sigma->Product - H⁺

Caption: Proposed mechanism for the acid-catalyzed bromination with NBS.

Product Characterization and Validation

To ensure the integrity of the synthesis, the final product must be rigorously characterized. This self-validating system confirms both the identity and purity of the target molecule.

  • Thin Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate, with a distinct Rf value from the starting material.

  • Melting Point: A sharp melting point range, consistent with literature values, is indicative of high purity. The melting point for 4-Bromo-3-nitrotoluene is reported as 31 °C.[6] Note: The target molecule is an isomer; its melting point may differ and should be determined experimentally.

  • ¹H NMR Spectroscopy: Proton NMR provides definitive structural confirmation. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons.

Proton Assignment Expected δ (ppm) Multiplicity Integration
Aromatic-H (C6)~7.5 - 7.8Doublet (d)1H
Aromatic-H (C2)~7.3 - 7.6Doublet (d)1H
Methoxy (-OCH₃)~3.9 - 4.1Singlet (s)3H
Methyl (-CH₃)~2.4 - 2.6Singlet (s)3H

Note: The small J-coupling (meta coupling) between the two aromatic protons would result in two doublets.

  • ¹³C NMR Spectroscopy: This technique will confirm the number of unique carbon environments and their chemical nature, corresponding to the structure of the product.

  • Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the product (245.96 g/mol for C₇H₆⁷⁹BrNO₃). The mass spectrum will exhibit a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes), providing unequivocal evidence of successful bromination.

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory when performing this synthesis.

  • N-Bromosuccinimide (NBS): An irritant and harmful if swallowed. Causes skin and eye irritation.[7][8] Avoid inhalation of dust. Handle only in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[9]

  • Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive and causes severe skin burns and eye damage.[10] Always add acid to water/ice, never the reverse. Wear acid-resistant gloves, a face shield, and a lab coat.

  • Dichloromethane (DCM): A volatile organic solvent and a suspected carcinogen. All handling should occur in a well-ventilated fume hood.

  • General Precautions: The reaction quench is highly exothermic and can cause splashing. Perform this step slowly and behind a safety shield. Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The synthetic pathway detailed in this guide represents an efficient, reliable, and highly regioselective method for the preparation of this compound from 3-methoxy-5-nitrotoluene. The strategic use of N-Bromosuccinimide under acidic conditions leverages a deep understanding of electrophilic aromatic substitution principles to control the reaction's outcome. The provided protocol, coupled with rigorous characterization and stringent safety measures, establishes a trustworthy and reproducible synthesis for this valuable chemical intermediate, empowering further research and development in medicinal and materials chemistry.

References

  • Wikipedia. N-Bromosuccinimide. [Link]
  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
  • Chemistry LibreTexts. 11.
  • YouTube. Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). [Link]
  • YouTube.
  • Raju, T., et al. (2005). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. Tetrahedron Letters, 46(41), 7047–7050.
  • Green Chemistry (RSC Publishing).
  • Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
  • ResearchGate.
  • Wikipedia. N-Bromosuccinimide. [Link]
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  • Loba Chemie. N-BROMOSUCCINIMIDE EXTRA PURE MSDS. [Link]
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  • Journal of the American Chemical Society. The Structure of the Bromination Product of Ortho-Nitrotoluene. [Link]
  • Google Patents. RU2167855C2 - Method of synthesis of 4-bromo-5-nitrophthalonitrile.
  • Request PDF. Process Development of the Synthesis of 3,4,5-Trimethoxytoluene. [Link]
  • PubChem. 1-Bromo-3-methoxy-5-nitrobenzene. [Link]
  • Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]
  • Quora.
  • Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. [Link]
  • Beilstein Journals.
  • Google Patents. EP3587391A1 - Process for preparing nitrobenzyl bromides.
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  • Chemistry LibreTexts. 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]
  • YouTube. synthesis of 4-bromo-2-nitrotoluene- Dr. Tania CS. [Link]
  • PubChem. 4-Bromo-3-nitrotoluene. [Link]
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Sources

Physical and chemical properties of 4-Bromo-3-nitro-5-methoxytoluene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-3-nitro-5-methoxytoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 98545-65-4, is a substituted aromatic compound of interest in synthetic organic chemistry. Its multifunctional nature, featuring a bromine atom, a nitro group, and a methoxy group on a toluene scaffold, makes it a versatile intermediate for the synthesis of more complex molecules. The strategic positioning of these functional groups allows for a range of chemical transformations, offering pathways to novel compounds with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the known and predicted physicochemical properties, a plausible synthetic route, and the expected chemical reactivity of this compound, designed to be a valuable resource for researchers in the field.

Physicochemical Properties

Precise experimental data for this compound is not widely available in the literature. However, based on its structure and data from similar compounds, we can predict its key physicochemical properties.

PropertyValueSource
IUPAC Name 2-Bromo-1-methoxy-5-methyl-3-nitrobenzeneN/A
CAS Number 98545-65-4[1]
Molecular Formula C₈H₈BrNO₃[1]
Molecular Weight 246.06 g/mol Calculated
Melting Point 105-105.5 °C (Predicted)[1]
Boiling Point 304.7 ± 37.0 °C (Predicted)[1]
Density 1.559 ± 0.06 g/cm³ (Predicted)[1]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; sparingly soluble in alcohols; and poorly soluble in water.Inferred

Synthesis of this compound

A specific, detailed synthesis protocol for this compound is not readily found in the literature. However, a plausible synthetic route can be devised based on established electrophilic aromatic substitution reactions on a suitable precursor. A logical starting material would be 3-methoxy-5-methylphenol.

Proposed Synthetic Pathway

The synthesis can be envisioned in two key steps: nitration followed by bromination. The directing effects of the substituents on the aromatic ring guide the regioselectivity of these reactions.

Synthesis of this compound 3-Methoxy-5-methylphenol 3-Methoxy-5-methylphenol Step1 Nitration 3-Methoxy-5-methylphenol->Step1 HNO₃, H₂SO₄ 3-Methoxy-5-methyl-2-nitrophenol 3-Methoxy-5-methyl-2-nitrophenol Step1->3-Methoxy-5-methyl-2-nitrophenol Step2 Bromination 3-Methoxy-5-methyl-2-nitrophenol->Step2 Br₂, FeBr₃ This compound This compound Step2->this compound

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Nitration of 3-Methoxy-5-methylphenol

  • To a stirred solution of 3-methoxy-5-methylphenol (1 equivalent) in a suitable solvent such as glacial acetic acid, slowly add a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid at a low temperature (0-5 °C).

  • Maintain the temperature and continue stirring for a few hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-methoxy-5-methyl-2-nitrophenol.

  • Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices: The use of a nitrating mixture at low temperatures helps to control the exothermicity of the reaction and minimizes the formation of side products. The hydroxyl and methoxy groups are strongly activating and ortho-, para-directing. The nitro group will preferentially add to the ortho position of the more activating hydroxyl group.

Step 2: Bromination of 3-Methoxy-5-methyl-2-nitrophenol

  • Dissolve the purified 3-methoxy-5-methyl-2-nitrophenol (1 equivalent) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride).

  • Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃).

  • Slowly add a solution of bromine (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture until completion (monitored by TLC).

  • Quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Causality Behind Experimental Choices: The hydroxyl, methoxy, and methyl groups are all ortho-, para-directing, while the nitro group is meta-directing. The most activated position for electrophilic substitution will be para to the hydroxyl group and ortho to the methyl group, leading to the desired product. The Lewis acid catalyst polarizes the bromine molecule, making it a more potent electrophile.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its various substituents.

Reactivity of this compound cluster_reactions Potential Reactions A This compound B Nucleophilic Aromatic Substitution (at C-Br) A->B Nu⁻ C Electrophilic Aromatic Substitution (at C-2 or C-6) A->C E⁺ D Reduction of Nitro Group A->D [H]

Caption: Key reactive sites of this compound.

Nucleophilic Aromatic Substitution

The bromine atom is susceptible to nucleophilic aromatic substitution (SNAᵣ). The presence of the electron-withdrawing nitro group ortho to the bromine atom activates the ring towards nucleophilic attack.[2][3] This allows for the displacement of the bromide ion by various nucleophiles, such as amines, alkoxides, and thiolates, providing a route to a wide range of derivatives.

Electrophilic Aromatic Substitution

Further electrophilic aromatic substitution on the ring is expected to be challenging due to the deactivating effect of the nitro and bromo groups. However, the methoxy and methyl groups are activating and ortho-, para-directing. The most likely positions for substitution would be at C-2 and C-6, which are ortho to the activating methoxy and methyl groups, respectively. The specific outcome would depend on the reaction conditions and the nature of the electrophile.[4]

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents.[5] Common methods include catalytic hydrogenation (e.g., H₂, Pd/C), or the use of metals in acidic media (e.g., Sn/HCl or Fe/HCl). This transformation is a key step in the synthesis of aniline derivatives, which are important building blocks in drug discovery.

Spectroscopic Analysis (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region for the two non-equivalent aromatic protons. A singlet corresponding to the methoxy group protons would appear around 3.9 ppm, and a singlet for the methyl group protons would be observed around 2.4 ppm.

  • ¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight non-equivalent carbon atoms in the molecule. The carbon bearing the methoxy group would appear downfield, while the methyl carbon would be the most upfield signal.

  • FTIR: The infrared spectrum would be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively). Aromatic C-H and C=C stretching vibrations, as well as C-O and C-Br stretching bands, would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound. Fragmentation patterns would likely involve the loss of the nitro group, methoxy group, and methyl group.

Applications in Drug Development

Substituted nitrotoluenes and their derivatives are important intermediates in the synthesis of pharmaceuticals. The amino derivatives, obtained after the reduction of the nitro group, can be further functionalized to create a diverse library of compounds for screening in drug discovery programs. The presence of the bromine atom allows for the introduction of various functionalities through cross-coupling reactions, further expanding the chemical space that can be explored.

Safety Information

Aromatic nitro and bromo compounds should be handled with care. They are often irritants to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for structurally similar compounds like 4-bromo-3-nitrotoluene.[1]

References

  • Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434 (2021). [Link]
  • Nucleophilic arom
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
  • Electrophilic arom
  • Reduction of nitro compounds. Wikipedia. [Link]

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CAS number and molecular structure of 4-Bromo-3-nitro-5-methoxytoluene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-3-nitro-5-methoxytoluene

This guide provides a comprehensive technical overview of this compound, a substituted aromatic compound with significant potential as a versatile building block in synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's structural and physicochemical properties, outlines a reasoned synthetic approach, and explores its strategic applications, particularly in the construction of complex molecular architectures relevant to modern therapeutics.

Compound Identification and Properties

Nomenclature and Chemical Identifiers

This compound is a polysubstituted benzene derivative. Its identity is unequivocally established by its CAS Registry Number and molecular formula.

IdentifierValueSource
CAS Number 98545-65-4[1][2][3]
Molecular Formula C8H8BrNO3[1][3]
Molecular Weight 246.06 g/mol [3]
InChI InChI=1S/C8H8BrNO3/c1-5-3-6(10(11)12)8(9)7(4-5)13-2/h3-4H,1-2H3[3]
Molecular Structure

The structure of this compound is defined by a central toluene (methylbenzene) ring with four substituents. The bromine, nitro, and methoxy groups are positioned at carbons 4, 3, and 5, respectively, relative to the methyl group at position 1. This specific arrangement of electron-withdrawing (nitro, bromo) and electron-donating (methoxy, methyl) groups creates a unique electronic profile and provides multiple distinct reactive sites for further chemical modification.

Caption: Molecular structure of this compound.

Synthesis and Methodologies

A targeted synthesis for this compound is not prominently described in readily available literature. However, a logical and efficient pathway can be designed based on established principles of electrophilic aromatic substitution and directing group effects, drawing parallels from synthetic routes for structurally similar compounds.[4][5]

Retrosynthetic Analysis and Strategy

The key challenge in synthesizing this molecule is achieving the desired 1,3,4,5-substitution pattern. The directing effects of the substituents must be carefully considered to control regioselectivity.

  • Methyl (-CH₃) and Methoxy (-OCH₃) groups: Ortho-, para-directing and activating.

  • Bromo (-Br) group: Ortho-, para-directing and deactivating.

  • Nitro (-NO₂) group: Meta-directing and strongly deactivating.

A plausible retrosynthetic approach begins by disconnecting the nitro and bromo groups, suggesting a late-stage nitration and bromination of a suitable precursor like 3-methoxytoluene or 5-methyl-m-cresol.

retrosynthesis product This compound step1 Electrophilic Bromination product->step1 intermediate1 3-Nitro-5-methoxytoluene step1->intermediate1 step2 Electrophilic Nitration intermediate1->step2 precursor 3-Methoxytoluene (m-Cresyl methyl ether) step2->precursor

Caption: Proposed retrosynthetic pathway for the target molecule.

Proposed Experimental Protocol

This protocol is a conceptualized procedure based on standard organic chemistry transformations.[6][7]

Step 1: Nitration of 3-Methoxytoluene

  • Rationale: The initial nitration is directed by the activating methyl and methoxy groups. They are meta to each other, so their directing effects will converge, primarily to the ortho and para positions. Nitration is expected to occur at the C2, C4, and C6 positions. The C4 position is sterically less hindered and strongly activated, making 4-nitro-3-methoxytoluene a likely major product, but the desired 3-nitro-5-methoxytoluene (nitration at C6) should also form.

  • Procedure:

    • Cool a solution of 3-methoxytoluene (1.0 eq) in concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

    • Add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the internal temperature below 10 °C.

    • Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete.

    • Carefully pour the reaction mixture onto crushed ice and extract with an appropriate solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting isomeric mixture using column chromatography to isolate the desired 3-nitro-5-methoxytoluene intermediate.

Step 2: Bromination of 3-Nitro-5-methoxytoluene

  • Rationale: In this intermediate, the methoxy group is a powerful ortho-, para-director, while the nitro and methyl groups are meta-directing. All three groups direct electrophilic substitution to the C4 position. This convergence of directing effects should lead to a highly regioselective bromination.

  • Procedure:

    • Dissolve the isolated 3-nitro-5-methoxytoluene (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.

    • Add N-Bromosuccinimide (NBS) (1.1 eq) to the solution. If using acetic acid, a catalytic amount of a Lewis acid might be beneficial but may not be necessary given the activation by the methoxy group.

    • Stir the reaction at room temperature overnight, monitoring for completion by TLC or LC-MS.

    • Upon completion, dilute the mixture with water and extract with dichloromethane.

    • Wash the organic layer with sodium thiosulfate solution (to quench any remaining bromine), followed by sodium bicarbonate solution and brine.

    • Dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

    • The crude product can be purified by recrystallization or flash chromatography to yield pure this compound.

Applications in Research and Drug Development

The true value of this compound lies in its nature as a trifunctional synthetic intermediate. Each functional group offers a distinct chemical handle that can be manipulated selectively, making it an ideal scaffold for building molecular complexity in drug discovery programs.[8]

A Versatile Chemical Building Block
  • Nitro Group Reduction: The nitro group can be selectively and cleanly reduced to an amine (-NH₂). This transformation is fundamental in medicinal chemistry, as the resulting aniline is a precursor for amides, sulfonamides, ureas, and heterocycles, which are prevalent in pharmacologically active molecules.[8]

  • Palladium-Catalyzed Cross-Coupling: The aryl bromide is a prime substrate for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings.[9] This allows for the strategic introduction of diverse aryl, heteroaryl, alkyl, or amino substituents at the C4 position.

  • Ether Cleavage: The methoxy group can be cleaved to reveal a phenol (-OH). This provides a site for further functionalization or can serve as a key hydrogen bond donor for interactions with biological targets.[8]

Relevance in Kinase Inhibitor Scaffolds

Many modern therapeutics, particularly in oncology and immunology, are small molecule kinase inhibitors. The core structures of these drugs often consist of a substituted aromatic or heteroaromatic ring system.[8] Intermediates derived from this compound are exceptionally well-suited for synthesizing these scaffolds. For example, a 5-amino-2-bromo-3-methoxytoluene derivative (obtained after nitro reduction) can undergo a Suzuki coupling with a heterocyclic boronic acid to construct the biaryl linkage common in Janus Kinase (JAK) inhibitors.[8] The strategic positioning of the functional groups allows for the precise elaboration of a molecule's structure to optimize its pharmacokinetic and pharmacodynamic properties.[9] The presence of a nitro group is also a feature in several approved drugs, where it can contribute to the molecule's overall biological activity.[10]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available in the provided search results, its constituent functional groups suggest that it should be handled with care. Structurally related compounds like 4-Bromo-3-nitrotoluene are classified as irritants affecting the skin, eyes, and respiratory system.[11]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Users are required to consult the specific SDS provided by the chemical supplier before handling this compound.

References

  • Chemsigma. This compound [98545-65-4].
  • ChemicalBook. This compound CAS#: 98545-65-4.
  • Guidechem. 4-bromo-3-nitro-5-metoxitolueno 98545-65-4 wiki.
  • Sigma-Aldrich. 4-Bromo-3-nitrotoluene technical grade, 90 5326-34-1.
  • PubChem. 4-Bromo-3-nitroanisole | C7H6BrNO3 | CID 79288.
  • ChemicalBook. 4-Bromo-3-nitroanisole synthesis.
  • CymitQuimica. CAS 78137-76-5: 4-Bromo-3-nitrophenol.
  • Cheméo. Chemical Properties of 4-Bromo-3-nitrotoluene (CAS 5326-34-1).
  • Quora.
  • Request PDF. Process Development of the Synthesis of 3,4,5-Trimethoxytoluene.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring Applications of 2-Bromo-4-methoxytoluene in Organic Synthesis.
  • NIST WebBook. 4-Bromo-3-nitrobenzene sulfonic acid.
  • BOC Sciences. CAS 40258-73-9 3-Bromo-4-methoxy-5-nitro-benzoic acid methyl ester.
  • YouTube. synthesis of 4-bromo-2-nitrotoluene- Dr. Tania CS.
  • Benchchem. Synthesis routes of 4-Bromo-3-methoxyphenol.
  • PMC - NIH. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds....
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A Technical Guide to the Solubility of 4-Bromo-3-nitro-5-methoxytoluene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-nitro-5-methoxytoluene, a substituted aromatic compound, presents a unique molecular architecture of interest in synthetic chemistry and drug discovery. Its utility as a building block in the synthesis of more complex molecules necessitates a thorough understanding of its fundamental physicochemical properties, among which solubility is paramount. The solubility of a compound dictates its reaction kinetics, purification strategies, and ultimately, its formulation and bioavailability in medicinal chemistry applications. This guide provides a comprehensive overview of the solubility characteristics of this compound, offering both a theoretical framework for predicting its behavior and detailed experimental protocols for its empirical determination. In the absence of extensive published solubility data for this specific molecule, this document serves as a practical resource for researchers, enabling them to ascertain its solubility in a variety of organic solvents.

Molecular Structure and Physicochemical Properties

This compound possesses the chemical formula C8H8BrNO3 and its structure is characterized by a toluene core with bromo, nitro, and methoxy substituents.[1] These functional groups impart a distinct polarity to the molecule, which is the primary determinant of its solubility in different organic solvents.

Key Physicochemical Descriptors:

  • CAS Number: 98545-65-4[1][2]

  • Molecular Formula: C8H8BrNO3[1]

The presence of a nitro group (-NO2) and a methoxy group (-OCH3) introduces polar characteristics, while the aromatic ring and the methyl group (-CH3) contribute to its nonpolar nature. The bromine atom (-Br) further influences the molecule's electronegativity and potential for intermolecular interactions. A qualitative analysis suggests that this compound is a moderately polar compound.

Predicted Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility of this compound in a range of common organic solvents.[3]

Predicted Solubility:

Solvent ClassExamplesPredicted Solubility of this compoundRationale
Nonpolar Hexane, Toluene, BenzeneLow to ModerateThe nonpolar aromatic ring and methyl group will have some affinity for nonpolar solvents, but the polar nitro and methoxy groups will limit solubility.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF)Moderate to HighThese solvents can engage in dipole-dipole interactions with the polar functional groups of the solute, promoting dissolution.
Polar Protic Methanol, Ethanol, IsopropanolModerateThe polar -OH group of the alcohols can interact with the nitro and methoxy groups, but the overall polarity difference may limit high solubility compared to polar aprotic solvents.
Highly Polar Water, Dimethyl Sulfoxide (DMSO)Very Low (in Water), High (in DMSO)The presence of multiple nonpolar moieties will likely render it poorly soluble in water. DMSO, being a strong universal organic solvent, is expected to dissolve it effectively.

Experimental Determination of Solubility

Given the lack of published data, experimental determination is crucial.[2] The following protocols provide a systematic approach to qualitatively and quantitatively assess the solubility of this compound.

Part 1: Qualitative Solubility Assessment

This initial screening provides a rapid understanding of the compound's solubility in a range of solvents.[4][5]

Protocol:

  • Preparation: Dispense approximately 10-20 mg of this compound into a series of clean, dry test tubes.

  • Solvent Addition: To each test tube, add 1 mL of a different organic solvent from the list in the predicted solubility table.

  • Observation: Vigorously agitate each tube for 30-60 seconds at room temperature.

  • Assessment: Observe each tube for the complete dissolution of the solid. Classify the solubility as:

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

    • Insoluble: The solid does not appear to dissolve.[6]

Caption: Workflow for Quantitative Solubility Determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. However, this relationship should be determined empirically for each solvent system.

  • Solvent Polarity: As discussed, the closer the polarity of the solvent to that of this compound, the higher the expected solubility.

  • Purity of the Compound: Impurities can affect the measured solubility. It is recommended to use a highly purified sample of this compound for accurate determinations.

Conclusion

References

  • How to determine the solubility of a substance in an organic solvent? ResearchGate.
  • Qualitative Analysis of Organic Compounds.
  • Lab 14: Qualitative Organic Analysis - CSUB. California State University, Bakersfield.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Solubility of Organic Compounds. University of Calgary.
  • Organic Chemistry: Introduction to Solubility. SALTISE.
  • 4-Bromo-3-nitrotoluene | C7H6BrNO2. PubChem.
  • AIM: TO CARRY OUT THE QUALITATIVE TEST OF AROMATIC HYDROCARBON (BENZENE, TOLUENE AND NAPHTHALENE).
  • 2.9: Qualitative Analysis of Organic Compounds. Chemistry LibreTexts.
  • What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Quora.

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An In-Depth Technical Guide to the Synthesis of 4-Bromo-3-nitro-5-methoxytoluene: Starting Materials and Strategic Execution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-3-nitro-5-methoxytoluene is a polysubstituted aromatic compound of significant interest to researchers and professionals in the field of drug development and fine chemical synthesis. Its unique arrangement of bromo, nitro, methoxy, and methyl functional groups on a toluene scaffold makes it a versatile intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive overview of viable synthetic strategies for obtaining this target molecule, with a focus on the critical selection of starting materials and the underlying principles that govern the reaction pathways. We will delve into the regiochemical challenges posed by multiple directing groups on the aromatic ring and present detailed, field-proven protocols to navigate these complexities.

Retrosynthetic Analysis: Deconstructing the Target

A retrosynthetic approach to this compound reveals several potential starting materials. The core challenge lies in the controlled introduction of the bromo and nitro groups onto a substituted methoxytoluene precursor. The order of these electrophilic aromatic substitution reactions is paramount to achieving the desired isomer.

Retrosynthesis Target This compound SM1 3-Bromo-5-methoxytoluene Target->SM1 Nitration SM2 3-Methoxy-5-nitrotoluene Target->SM2 Bromination SM3 3,5-Dimethoxytoluene Target->SM3 Multi-step sequence: - Demethylation - Bromination - Nitration - Methylation 3-Methoxytoluene 3-Methoxytoluene SM2->3-Methoxytoluene Nitration

Caption: Retrosynthetic analysis of this compound.

This analysis highlights three primary starting materials, each with its own set of advantages and synthetic hurdles that we will explore in detail.

Synthetic Route 1: Nitration of 3-Bromo-5-methoxytoluene

This is arguably the most direct approach, commencing with the commercially available 3-Bromo-5-methoxytoluene. The success of this route hinges on the regioselective introduction of the nitro group.

Causality of Experimental Choices: Directing Group Effects

In this polysubstituted benzene ring, we must consider the directing effects of the three existing substituents to predict the outcome of nitration:

  • Methoxy group (-OCH₃): A strongly activating ortho-, para-director due to its resonance electron-donating effect.

  • Methyl group (-CH₃): A weakly activating ortho-, para-director through an inductive effect.

  • Bromo group (-Br): A deactivating ortho-, para-director due to its inductive electron-withdrawing and resonance electron-donating effects.

In electrophilic aromatic substitution reactions on rings with multiple substituents, the most powerful activating group typically dictates the position of the incoming electrophile.[1][2] In this case, the methoxy group is the dominant directing group. The positions ortho (C2, C6) and para (C4) to the methoxy group are activated.

  • Position C4: Already occupied by the methyl group.

  • Position C2: Sterically hindered by the adjacent bromo and methoxy groups.

  • Position C6: Para to the methyl group and ortho to the bromo group, this position is sterically accessible and electronically activated.

Therefore, nitration is predicted to occur predominantly at the C6 position, which would yield the undesired 4-bromo-5-nitro-3-methoxytoluene. However, the formation of the target compound, this compound (nitration at C3), although electronically less favored, can occur. The precise ratio of isomers is highly dependent on reaction conditions.

Nitration_Directing_Effects cluster_0 Directing Effects on 3-Bromo-5-methoxytoluene Substituents Methoxy (-OCH₃) (Strong Activator, o,p-director) Methyl (-CH₃) (Weak Activator, o,p-director) Bromo (-Br) (Deactivator, o,p-director) Predicted Sites Major Product: Nitration at C6 (para to -OCH₃) Minor Product: Nitration at C2 (ortho to -OCH₃) Target Product: Nitration at C3 (meta to -OCH₃) Substituents->Predicted Sites

Caption: Analysis of directing effects for the nitration of 3-Bromo-5-methoxytoluene.

Experimental Protocol: Nitration

A standard nitrating mixture of nitric acid and sulfuric acid is employed. Careful temperature control is crucial to minimize side reactions.

Step-by-Step Methodology:

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add concentrated sulfuric acid to concentrated nitric acid while maintaining the temperature below 10 °C.

  • Reaction Setup: In a separate three-necked flask fitted with a thermometer, a dropping funnel, and a mechanical stirrer, dissolve 3-Bromo-5-methoxytoluene in a suitable solvent such as dichloromethane or acetic anhydride. Cool the solution to 0-5 °C.

  • Nitration: Add the pre-cooled nitrating mixture dropwise to the solution of 3-Bromo-5-methoxytoluene, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted. Separate the organic layer, and wash it sequentially with cold water, a saturated solution of sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product will likely be a mixture of isomers requiring purification by column chromatography or recrystallization to isolate the desired this compound.

ParameterValue
Starting Material 3-Bromo-5-methoxytoluene
Reagents Conc. Nitric Acid, Conc. Sulfuric Acid
Solvent Dichloromethane or Acetic Anhydride
Temperature 0-5 °C
Key Challenge Regioselectivity, Isomer Separation

Synthetic Route 2: Bromination of 3-Methoxy-5-nitrotoluene

This alternative route involves the initial synthesis of 3-Methoxy-5-nitrotoluene followed by a regioselective bromination.

Synthesis of 3-Methoxy-5-nitrotoluene

The precursor, 3-Methoxy-5-nitrotoluene, can be prepared by the nitration of 3-methoxytoluene. The directing effects of the methoxy (strong ortho-, para-director) and methyl (weak ortho-, para-director) groups will favor nitration at positions ortho and para to the methoxy group. Careful control of reaction conditions is necessary to favor the formation of the desired 5-nitro isomer.

Causality of Experimental Choices: Directing Group Effects in Bromination

Once 3-Methoxy-5-nitrotoluene is obtained, the subsequent bromination is governed by the following directing effects:

  • Methoxy group (-OCH₃): Strongly activating ortho-, para-director.

  • Methyl group (-CH₃): Weakly activating ortho-, para-director.

  • Nitro group (-NO₂): Strongly deactivating meta-director.

The powerful activating effect of the methoxy group will again be the dominant factor.[1] The positions ortho (C2, C6) and para (C4) to the methoxy group are activated.

  • Position C2: Ortho to the methoxy group and ortho to the methyl group. This position is highly activated.

  • Position C4: Para to the methoxy group and ortho to the methyl group. This position is also highly activated.

  • Position C6: Ortho to the methoxy group and meta to the nitro group.

Electrophilic substitution at C4 would lead to the desired this compound. The nitro group, being a meta-director, will also direct the incoming bromine to the C4 position (meta to the nitro group). The synergistic directing effects of the methoxy (para-directing) and nitro (meta-directing) groups make the C4 position the most probable site for bromination.

Bromination_Directing_Effects cluster_1 Directing Effects on 3-Methoxy-5-nitrotoluene Substituents Methoxy (-OCH₃) (Strong Activator, o,p-director) Nitro (-NO₂) (Strong Deactivator, m-director) Methyl (-CH₃) (Weak Activator, o,p-director) Predicted Site Major Product: Bromination at C4 (para to -OCH₃, meta to -NO₂) Substituents->Predicted Site

Caption: Analysis of directing effects for the bromination of 3-Methoxy-5-nitrotoluene.

Experimental Protocol: Bromination

A common method for the bromination of activated aromatic rings is the use of N-Bromosuccinimide (NBS) with a catalyst, or elemental bromine in a suitable solvent.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 3-Methoxy-5-nitrotoluene in a solvent such as dichloromethane or acetic acid in a flask protected from light.

  • Bromination: Add a solution of bromine in the same solvent dropwise to the reaction mixture at room temperature. Alternatively, N-Bromosuccinimide and a catalytic amount of a Lewis acid can be used.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Workup: Upon completion, quench the reaction with a saturated solution of sodium thiosulfate to remove excess bromine. Extract the product into an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

ParameterValue
Starting Material 3-Methoxy-5-nitrotoluene
Reagents Bromine or N-Bromosuccinimide
Solvent Dichloromethane or Acetic Acid
Temperature Room Temperature
Key Advantage Potentially higher regioselectivity

Alternative Synthetic Strategy: From 3,5-Dimethoxytoluene

A more intricate but potentially viable route starts with 3,5-Dimethoxytoluene. This multi-step synthesis offers flexibility but requires careful control at each stage.

Alternative_Route A 3,5-Dimethoxytoluene B 3-Methoxy-5-methylphenol A->B Selective Demethylation C 4-Bromo-3-methoxy-5-methylphenol B->C Regioselective Bromination D This compound C->D Nitration & Methylation

Caption: Multi-step synthesis from 3,5-Dimethoxytoluene.

  • Selective Monodemethylation: The first step involves the selective removal of one methyl group from 3,5-Dimethoxytoluene to yield 3-Methoxy-5-methylphenol. Reagents such as boron tribromide (BBr₃) at low temperatures can achieve this transformation.

  • Regioselective Bromination: The resulting phenol is highly activated, and the hydroxyl group is a powerful ortho-, para-director. Bromination will preferentially occur at the positions ortho and para to the hydroxyl group. The position para to the hydroxyl group (C4) is the most likely site of bromination.

  • Nitration and Methylation: Subsequent nitration of 4-Bromo-3-methoxy-5-methylphenol, followed by methylation of the phenolic hydroxyl group, would yield the final product. The strong directing effect of the hydroxyl group would guide the nitro group to an ortho position.

While this route is longer, it may offer better overall regioselectivity by leveraging the strong and predictable directing effect of the phenolic hydroxyl group.

Conclusion and Outlook

The synthesis of this compound presents a classic challenge in aromatic chemistry: the controlled functionalization of a polysubstituted ring. The choice of starting material is the most critical decision, dictating the subsequent synthetic strategy.

  • Route 1 (from 3-Bromo-5-methoxytoluene) is the most direct but may suffer from poor regioselectivity during nitration, necessitating challenging purification.

  • Route 2 (from 3-Methoxy-5-nitrotoluene) offers the promise of higher regioselectivity in the bromination step due to the concerted directing effects of the substituents, but requires the initial synthesis of the starting material.

  • The alternative route (from 3,5-Dimethoxytoluene) is the most complex but provides a pathway where the strong directing effect of a temporary phenolic group can be exploited to achieve high regioselectivity.

For researchers and drug development professionals, the selection of the optimal route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the capabilities for isomer separation and purification. This guide provides the foundational knowledge and strategic considerations to embark on the synthesis of this valuable chemical intermediate with a higher probability of success.

References

  • Olah, G. A., et al. "Aromatic Substitution. XXX. The Relative Directing Power of the Methyl and Nitrito Groups in Electrophilic Substitution." Journal of the American Chemical Society, vol. 80, no. 23, 1958, pp. 6231–6234.
  • Carey, F. A., and Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms. 5th ed., Springer, 2007.
  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., Wiley, 1992.

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Reactivity of the functional groups in 4-Bromo-3-nitro-5-methoxytoluene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of Functional Groups in 4-Bromo-3-nitro-5-methoxytoluene

Executive Summary

This compound is a polysubstituted aromatic compound presenting a complex reactivity profile governed by the interplay of four distinct functional groups: a strongly activating methoxy group, a weakly activating methyl group, a weakly deactivating bromo group, and a strongly deactivating nitro group. This guide provides a comprehensive analysis of the electronic and steric effects exerted by these substituents, elucidating the regioselectivity of the molecule in key reaction classes. The dominant activating and ortho-, para-directing effect of the methoxy group is the primary determinant for electrophilic aromatic substitution (EAS), directing incoming electrophiles to the C2 and C6 positions. Concurrently, the juxtaposition of a strong electron-withdrawing nitro group and a bromo leaving group facilitates nucleophilic aromatic substitution (SNAr) at the C4 position. Finally, the benzylic protons of the methyl group offer a site for radical substitution or oxidation. Understanding this nuanced reactivity is critical for researchers leveraging this molecule as an intermediate in complex organic synthesis.

Introduction to the Molecular Architecture

The synthetic utility of a substituted benzene derivative is fundamentally dictated by the nature and position of its substituents. In this compound, the aromatic ring is decorated with a carefully orchestrated arrangement of functional groups that exhibit both cooperative and competing influences. Analyzing these influences allows for the precise prediction of reaction outcomes, a cornerstone of rational synthetic design. This document serves as a technical guide for professionals in chemistry and drug development, offering a detailed examination of the molecule's reactivity towards electrophilic, nucleophilic, and radical-based transformations.

Deconstruction of Individual Substituent Effects

The overall reactivity of the aromatic ring is a composite of the inductive and resonance effects of each substituent. These effects modulate the electron density of the ring, thereby influencing its susceptibility to attack and the orientation of incoming reagents.[1]

The Methoxy Group (-OCH₃): Strong Activation and Ortho-, Para-Direction

The methoxy group is a powerful activating group.[2] The oxygen atom, being more electronegative than carbon, exerts an electron-withdrawing inductive effect (-I). However, this is significantly outweighed by its potent electron-donating resonance effect (+M), where one of the oxygen's lone pairs delocalizes into the π-system of the ring.[3][4] This resonance donation substantially increases the electron density at the ortho and para positions, making the ring much more nucleophilic and thus highly reactive towards electrophiles.[2][5]

The Methyl Group (-CH₃): Weak Activation and Ortho-, Para-Direction

Alkyl groups, like methyl, are weak activating groups.[2] They donate electron density primarily through a weak inductive effect (+I), stabilizing the positively charged intermediate (the sigma complex or arenium ion) formed during electrophilic attack.[2][6] This donation also preferentially stabilizes intermediates where the charge is on the ortho or para carbons, making the methyl group an ortho-, para-director.[2]

The Bromo Group (-Br): Weak Deactivation with Ortho-, Para-Direction

Halogens present a unique case. The bromine atom is highly electronegative, withdrawing electron density from the ring via a strong inductive effect (-I), which deactivates the ring overall compared to benzene.[7] However, like the methoxy group, it possesses lone pairs that can be donated through a resonance effect (+M).[8][9] While this resonance effect is weaker than its inductive effect, it still serves to enrich the ortho and para positions with electron density. Consequently, halogens are deactivating yet ortho-, para-directing substituents.[2][7]

The Nitro Group (-NO₂): Strong Deactivation and Meta-Direction

The nitro group is one of the most powerful deactivating groups.[7][10] It exerts both a strong electron-withdrawing inductive effect (-I) and a strong electron-withdrawing resonance effect (-M).[10][11] Both effects work in concert to pull significant electron density out of the aromatic ring, making it highly electron-deficient and far less reactive towards electrophiles.[11][12] The resonance structures show that the ortho and para positions bear a partial positive charge, making electrophilic attack at these sites highly unfavorable. The meta position, while still deactivated, is comparatively less electron-poor, making the nitro group a meta-director.[10][11][13][14]

Data Presentation: Summary of Substituent Effects
Functional GroupInductive EffectResonance EffectOverall Effect on RingDirecting Effect
-OCH₃ (Methoxy)-I (Withdrawing)+M (Donating)Strong ActivationOrtho, Para
-CH₃ (Methyl)+I (Donating)NoneWeak ActivationOrtho, Para
-Br (Bromo)-I (Withdrawing)+M (Donating)Weak DeactivationOrtho, Para
-NO₂ (Nitro)-I (Withdrawing)-M (Withdrawing)Strong DeactivationMeta

Predicting Regioselectivity in Electrophilic Aromatic Substitution (EAS)

When multiple substituents are present, the position of a new electrophilic attack is determined by a hierarchy of these effects. The cardinal rule is that the most powerful activating group dictates the regioselectivity.[15]

Synergistic and Antagonistic Directing Effects

In this compound, the directing effects must be analyzed in concert.

  • -OCH₃ (at C5): Directs ortho (C4, C6) and para (C2).

  • -CH₃ (at C1): Directs ortho (C2, C6) and para (C4).

  • -Br (at C4): Directs ortho (C3, C5) and para (C1).

  • -NO₂ (at C3): Directs meta (C1, C5).

The powerful activating methoxy group and the weaker activating methyl group exhibit a cooperative effect , both directing towards the C2 and C6 positions. The deactivating groups (-Br and -NO₂) have their directing influence overridden by the potent activators.

The Dominant Role of the Methoxy Group

The -OCH₃ group is the most potent activating substituent on the ring and therefore exerts the dominant directing influence.[15] It strongly activates the C2 (para) and C6 (ortho) positions for electrophilic attack. The C4 position (ortho) is already substituted. Therefore, electrophilic aromatic substitution will overwhelmingly occur at the C2 and C6 positions.

Steric Hindrance Considerations

While electronically favored, the C2 and C6 positions are not sterically equivalent.

  • C2: Flanked by the methyl (-CH₃) and nitro (-NO₂) groups.

  • C6: Flanked by the methoxy (-OCH₃) group and a hydrogen atom.

Attack at the C2 position is subject to greater steric hindrance from the adjacent nitro group compared to the C6 position.[8][16] The size of the incoming electrophile will also be a critical factor; larger electrophiles will show a greater preference for the less hindered C6 position.[8][17]

G sub Substrate (this compound) add Step 1: Addition Nucleophilic Attack at C4 sub->add nuc Nucleophile (e.g., CH₃O⁻) nuc->add meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) add->meisenheimer elim Step 2: Elimination Loss of Leaving Group (Br⁻) meisenheimer->elim prod Product (SNAr Adduct) elim->prod

Sources

A Technical Guide to the Medicinal Chemistry Applications of 4-Bromo-3-nitro-5-methoxytoluene: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the identification and development of novel molecular scaffolds that offer synthetic versatility and access to diverse chemical space are of paramount importance. 4-Bromo-3-nitro-5-methoxytoluene, a substituted aromatic compound, represents one such scaffold with significant, yet largely unexplored, potential. Its unique arrangement of functional groups—a bromine atom, a nitro group, a methoxy group, and a methyl group on a central toluene ring—provides multiple reactive handles for chemical modification. This guide will provide an in-depth exploration of the potential applications of this compound in medicinal chemistry, focusing on its synthetic utility and the pharmacological potential of its derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical entities in their discovery programs.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of a scaffold is crucial for predicting its behavior in both chemical reactions and biological systems.

PropertyValueSource
CAS Number 98545-65-4
Molecular Formula C₈H₈BrNO₃
Molecular Weight 246.06 g/mol Calculated
Predicted LogP 2.8 - 3.2Predicted
Predicted pKa Not IonizablePredicted

The Synthetic Versatility of the this compound Scaffold

The true potential of this compound lies in the distinct reactivity of its four functional groups. Each of these can be selectively addressed to generate a diverse array of derivatives. The following sections will detail the key transformations possible at each site, providing both the scientific rationale and detailed experimental protocols.

Transformations of the Nitro Group: A Gateway to Diverse Functionality

The nitro group is a powerful electron-withdrawing group that significantly influences the reactivity of the aromatic ring. While some nitro-containing compounds exhibit biological activity directly, the nitro group is more commonly utilized as a synthetic precursor to the versatile amino group.[1][2]

The reduction of the nitro group to an aniline is one of the most fundamental and valuable transformations in medicinal chemistry.[3][4] The resulting primary amine is a key building block for the synthesis of amides, sulfonamides, ureas, and other functional groups prevalent in drug molecules.

Causality Behind Experimental Choices: The choice of a reducing agent is critical to ensure chemoselectivity, preserving the bromo and methoxy functionalities. Catalytic hydrogenation with palladium on carbon is highly effective but may also lead to hydrodebromination.[5] A milder and often more selective method is the use of a metal in the presence of a proton source, such as iron powder in the presence of ammonium chloride.[3] This method is generally tolerant of a wide range of functional groups.

Experimental Protocol: Chemoselective Reduction of the Nitro Group

  • To a stirred solution of this compound (1.0 eq) in a mixture of ethanol and water (3:1, v/v), add ammonium chloride (5.0 eq).

  • Heat the mixture to 70-80 °C.

  • Add iron powder (5.0 eq) portion-wise over 30 minutes.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 4-Bromo-5-methoxy-3-toluidine.

  • Purify the crude product by column chromatography on silica gel.

Caption: Reduction of the nitro group to a versatile aniline intermediate.

Cross-Coupling Reactions at the Bromo Position: Building Molecular Complexity

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The Suzuki-Miyaura coupling, in particular, is a robust and widely used method for the synthesis of biaryl structures, a common motif in many classes of drugs, including kinase inhibitors and GPCR modulators.[6][7]

The Suzuki-Miyaura reaction couples an organoboron species with an organohalide.[8] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and esters.

Causality Behind Experimental Choices: The choice of catalyst, ligand, and base is crucial for a successful Suzuki-Miyaura coupling. A palladium(0) source, often generated in situ from a palladium(II) precatalyst, is required. The ligand, typically a phosphine, stabilizes the palladium center and facilitates the catalytic cycle. The base is necessary to activate the boronic acid for transmetalation.[9]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of toluene and water (4:1, v/v).

  • Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed, as monitored by TLC (typically 6-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Caption: Suzuki-Miyaura coupling to generate biaryl derivatives.

Modification of the Methoxy Group: Introducing a Phenolic Handle

The methoxy group, while relatively stable, can be cleaved to reveal a phenol. This O-demethylation is a valuable transformation as the resulting hydroxyl group can serve as a hydrogen bond donor in receptor-ligand interactions or as a point for further derivatization.[10][11]

Several reagents can effect O-demethylation, with boron tribromide (BBr₃) being one of the most common and effective.[11]

Causality Behind Experimental Choices: BBr₃ is a strong Lewis acid that coordinates to the oxygen of the methoxy group, facilitating nucleophilic attack by the bromide ion on the methyl group. The reaction is typically performed at low temperatures to control its reactivity.

Experimental Protocol: O-Demethylation with Boron Tribromide

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide (1.2 eq) in dichloromethane dropwise.

  • Allow the reaction to warm slowly to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Oxidation of the Methyl Group: Accessing Carboxylic Acid Derivatives

The methyl group of the toluene scaffold can be oxidized to a carboxylic acid, providing another valuable functional group for medicinal chemistry applications.[12][13] Carboxylic acids are common in drug molecules, serving as key interaction points with biological targets or as handles for prodrug strategies.

Strong oxidizing agents such as potassium permanganate (KMnO₄) can effectively oxidize the benzylic methyl group.[14]

Causality Behind Experimental Choices: The reaction is typically carried out in an aqueous solution under basic or neutral conditions and requires heating to proceed at a reasonable rate. The electron-withdrawing nitro group can make the oxidation more challenging compared to unsubstituted toluene.[15]

Experimental Protocol: Oxidation of the Methyl Group

  • Suspend this compound (1.0 eq) in a mixture of water and pyridine (1:1, v/v).

  • Heat the mixture to reflux.

  • Add a solution of potassium permanganate (3.0 eq) in water portion-wise over 2-3 hours.

  • Continue refluxing until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.

  • Wash the filter cake with hot water.

  • Acidify the combined filtrate to pH 2-3 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to yield the crude carboxylic acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

Potential Therapeutic Applications: A Forward Look

The synthetic versatility of this compound opens up avenues to a wide range of molecular architectures with potential therapeutic applications.

  • Kinase Inhibitors: By performing a Suzuki coupling followed by reduction of the nitro group and subsequent amide formation, it is possible to construct scaffolds resembling known ATP-competitive kinase inhibitors.

  • Antimicrobial Agents: The nitroaromatic scaffold itself has a history of use in antimicrobial drugs.[16][17] Derivatives of this compound could be screened for activity against various bacterial and parasitic pathogens.

  • GPCR Modulators: The ability to generate complex, three-dimensional structures through sequential modifications of the scaffold makes it an attractive starting point for the discovery of novel GPCR modulators.

  • Fragment-Based Drug Discovery: The core scaffold and its simple derivatives can be used as fragments in screening campaigns to identify initial hits that can then be elaborated using the synthetic handles described.

Conclusion

This compound is a promising, yet underutilized, scaffold in medicinal chemistry. Its multifunctionality allows for a "build-and-diversify" approach to library synthesis, providing access to a rich chemical space. The synthetic routes outlined in this guide are based on well-established and robust chemical transformations, offering a practical roadmap for the exploration of this versatile molecule. It is our hope that this technical guide will inspire further investigation into the potential of this compound and its derivatives in the ongoing quest for new and effective therapeutic agents.

References

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmacy and Pharmaceutical Sciences, 5(1), 1-7.
  • ResearchGate. (2025). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.
  • American Chemical Society. (n.d.). The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists).
  • MDPI. (n.d.). Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. MDPI.
  • ResearchGate. (2025). (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
  • American Chemical Society. (2019).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • Wang, Y., Chen, M., Yang, Y., Ralph, J., & Pan, X. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Green Chemistry, 25(5), 2065-2074.
  • González-Bacerio, J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 719.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Publishing.
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  • Google Patents. (n.d.). US7488843B1 - Oxidation process for aromatic compound.
  • ResearchGate. (n.d.). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs).
  • Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia.
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  • SciELO. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society.
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  • SpringerLink. (2019). Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts. Journal of the Iranian Chemical Society.
  • Thieme. (n.d.). K. Ditrich Oxidation of methyl groups attached to an aromatic nucleus is a frequently used method in organic synthesis. Thieme Connect.
  • Chem-Station. (2024). O-Demethylation.
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  • BYJU'S. (n.d.).
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). One-Step O-Demethyl-Decarboxylation of ortho-Methoxy Aromatic Carboxylic Acids.
  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts.
  • Blucher Proceedings. (n.d.). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. Blucher Chemistry Proceedings.
  • National Institutes of Health. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PubMed Central.
  • Chemistry LibreTexts. (2023). Other Reactions of Benzene and Methylbenzene. Chemistry LibreTexts.
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  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
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Sources

A Comprehensive Technical Guide to the Synthesis and Reactions of 4-Bromo-3-nitro-5-methoxytoluene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-nitro-5-methoxytoluene is a polysubstituted aromatic compound with a unique arrangement of functional groups that makes it a potentially valuable intermediate in organic synthesis. The presence of a bromine atom, a nitro group, a methoxy group, and a methyl group on the benzene ring offers multiple reaction sites for further functionalization. This guide provides an in-depth exploration of a plausible synthetic route to this compound, based on fundamental principles of organic chemistry, and discusses its potential chemical reactivity. This document is intended to serve as a practical resource for researchers in drug discovery and fine chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound and its precursors is provided in the table below.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
3,5-Dimethoxytoluene4179-19-5C₉H₁₂O₂152.19Colorless to light yellow liquid
3-Bromo-5-methoxytoluene29578-83-4C₈H₉BrO201.06Colorless to light yellow liquid
This compound 98545-65-4 C₈H₈BrNO₃ 262.06 Not readily available

Proposed Synthesis of this compound

A direct, single-step synthesis of this compound is not readily found in the literature. Therefore, a multi-step synthetic pathway is proposed, leveraging the principles of electrophilic aromatic substitution and the directing effects of the substituents.

Retrosynthetic Analysis

A retrosynthetic analysis helps in devising a logical synthetic plan by working backward from the target molecule.[1]

Retrosynthesis target This compound intermediate1 3-Bromo-5-methoxytoluene target->intermediate1 Nitration starting_material1 3,5-Dimethoxytoluene intermediate1->starting_material1 Demethylation & Bromination starting_material2 3,5-Dihydroxytoluene (Orcinol) starting_material1->starting_material2 Williamson Ether Synthesis Forward Synthesis start 3,5-Dimethoxytoluene step1 Selective Demethylation start->step1 intermediate1 3-Methoxy-5-methylphenol step1->intermediate1 step2 Bromination intermediate1->step2 intermediate2 3-Bromo-5-methoxytoluene step2->intermediate2 step3 Nitration intermediate2->step3 product This compound step3->product

Caption: Proposed forward synthesis of this compound.

The synthesis commences with the selective monodemethylation of 3,5-dimethoxytoluene to yield 3-methoxy-5-methylphenol. This can be achieved using a variety of reagents, with boron tribromide (BBr₃) being a common choice for cleaving aryl methyl ethers.

Experimental Protocol (Predictive):

  • To a solution of 3,5-dimethoxytoluene (1 equivalent) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of boron tribromide (1.1 equivalents) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-methoxy-5-methylphenol.

The resulting phenol is then subjected to electrophilic bromination. The hydroxyl and methoxy groups are both activating and ortho-, para-directing. [2]The bromine will preferentially add to the positions ortho and para to the powerful hydroxyl activator. Steric hindrance from the adjacent methyl and methoxy groups will favor bromination at the C4 position. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation. [3] Experimental Protocol (Predictive): [3]

  • Dissolve 3-methoxy-5-methylphenol (1 equivalent) in a suitable solvent such as acetonitrile or tetrahydrofuran (THF).

  • Add N-bromosuccinimide (1.05 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify by column chromatography to yield 3-bromo-5-methoxytoluene.

The final step is the nitration of 3-bromo-5-methoxytoluene. The methoxy group is a strong activating, ortho-, para-director, while the bromine is a deactivating but ortho-, para-director. [4]The methyl group is a weak activator and ortho-, para-director. The directing effects of the methoxy and methyl groups will reinforce each other, directing the incoming nitro group to the C2, C4, or C6 positions. The bromine at C3 will sterically hinder substitution at C2. The methoxy group will strongly direct to its ortho positions (C2 and C6). The most likely position for nitration will be C4, which is para to the methyl group and ortho to the methoxy group, and meta to the bromo group.

Experimental Protocol (Predictive): [5]

  • To a stirred solution of 3-bromo-5-methoxytoluene (1 equivalent) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration and wash thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Potential Reactions of this compound

The array of functional groups on the this compound ring system opens up several avenues for further chemical transformations.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, which is a versatile functional group for the synthesis of a wide range of compounds, including heterocycles. [6]

Nitro_Reduction start This compound reagents SnCl₂·2H₂O, EtOH or H₂, Pd/C start->reagents product 4-Bromo-5-methoxy-3-toluidine reagents->product

Caption: Reduction of the nitro group to an amine.

A variety of reducing agents can be employed for this transformation. [7][8][9]

  • Tin(II) Chloride (SnCl₂): This is a classic method for the chemoselective reduction of nitro groups in the presence of other reducible functionalities. [10]* Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) with hydrogen gas is another effective method. [7]Care must be taken as some catalysts may also cause debromination. Raney Nickel is often used to avoid dehalogenation of aromatic halides. [7] Experimental Protocol (Predictive using SnCl₂·2H₂O):

  • Dissolve this compound (1 equivalent) in ethanol.

  • Add an excess of tin(II) chloride dihydrate (e.g., 3-5 equivalents).

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After cooling, pour the reaction mixture into a saturated solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting aniline derivative by column chromatography or recrystallization.

Nucleophilic Aromatic Substitution (SNA r)

The presence of the electron-withdrawing nitro group ortho and para to the bromine atom can activate the ring towards nucleophilic aromatic substitution (SNA r). [11]This would allow for the displacement of the bromide with various nucleophiles.

SNAr start This compound reagents Nu⁻ (e.g., RO⁻, R₂N⁻) Heat start->reagents product 4-Nu-3-nitro-5-methoxytoluene reagents->product

Caption: Nucleophilic aromatic substitution of the bromo group.

The reactivity in SNA r reactions is dependent on the strength of the nucleophile and the reaction conditions. The nitro group in the meta position relative to the bromine is not ideally positioned for activation, making harsh conditions potentially necessary. [12]

Other Potential Reactions
  • Reactions of the Methyl Group: The methyl group can potentially undergo oxidation to a carboxylic acid using strong oxidizing agents like potassium permanganate, although the conditions might also affect other parts of the molecule. Free-radical bromination of the benzylic position could be achieved using NBS and a radical initiator. [13][14]* Cross-Coupling Reactions: The bromo substituent can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. [15]This is a powerful method for introducing a wide range of substituents.

Conclusion

This technical guide has outlined a logical and feasible multi-step synthesis for this compound, a compound with significant potential as a building block in synthetic organic chemistry. The proposed route is grounded in the established principles of electrophilic aromatic substitution and leverages the directing effects of the substituents to achieve the desired regiochemistry. Furthermore, the potential reactivity of the target molecule has been explored, highlighting pathways for further functionalization, particularly through the reduction of the nitro group and nucleophilic aromatic substitution. The detailed, albeit predictive, experimental protocols provide a solid foundation for researchers to embark on the synthesis and exploration of the chemical space around this intriguing molecule.

References

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  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Applications of 2-Bromo-4-methoxytoluene in Organic Synthesis. [Link]
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  • Royal Society of Chemistry. (2025). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis.
  • Journal of the American Chemical Society. (1932). The Structure of the Bromination Product of Ortho-Nitrotoluene. 54(4), 1666-1667. [Link]
  • PubChem. (n.d.). 1-Bromo-3-methoxy-5-nitrobenzene. [Link]
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  • PubMed. (2007). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. [Link]
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Navigating the Synthesis Landscape: A Health and Safety Guide to 4-Bromo-3-nitro-5-methoxytoluene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the health and safety considerations paramount for the responsible handling and application of 4-Bromo-3-nitro-5-methoxytoluene (CAS No. 98545-65-4). As a Senior Application Scientist, the following content is synthesized from available safety data and is structured to provide not just protocols, but the rationale behind them, ensuring a culture of safety and scientific excellence in your laboratory.

Section 1: Understanding the Hazard Profile

This compound is a substituted aromatic compound whose hazard profile necessitates a thorough understanding prior to any experimental work. While comprehensive toxicological data is not extensively published, the available Safety Data Sheet (SDS) from CymitQuimica provides critical GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications that form the basis of our risk assessment.[1]

A foundational principle of laboratory safety is to treat all novel or sparsely studied compounds with a high degree of caution. The molecular structure, featuring a nitro group and a halogenated aromatic ring, suggests potential for reactivity and biological activity that warrants stringent safety protocols.

GHS Hazard Identification

The primary identified hazards associated with this compound are detailed in the table below. This information is the cornerstone of all subsequent safety recommendations.

Hazard ClassHazard StatementGHS Pictogram
Skin Corrosion/IrritationH315: Causes skin irritationIrritant
Serious Eye Damage/IrritationH319: Causes serious eye irritationIrritant
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335: May cause respiratory irritationIrritant

Table 1: GHS Hazard Classification for this compound

The causality behind these classifications lies in the chemical nature of the compound. Aromatic nitro compounds can be irritants, and the presence of a bromine atom can enhance this effect. It is crucial to internalize these warnings and let them guide your experimental design and execution.

Section 2: A Proactive Approach to Exposure Control

Effective risk management hinges on a multi-layered approach to exposure control. The "Hierarchy of Controls" is a fundamental concept in industrial hygiene that we will apply to the handling of this compound.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Requires Process Evaluation) Elimination->Substitution Engineering Engineering Controls (Primary Barrier) Substitution->Engineering Administrative Administrative Controls (Procedural Safeguards) Engineering->Administrative PPE Personal Protective Equipment (Last Line of Defense) Administrative->PPE Emergency_Response_Workflow cluster_1 Emergency Response for this compound Exposure Exposure Exposure Event Assess Assess the Situation Exposure->Assess Eye_Contact Eye Contact Assess->Eye_Contact Skin_Contact Skin Contact Assess->Skin_Contact Inhalation Inhalation Assess->Inhalation Flush_Eyes Immediately flush with water for at least 15 minutes Eye_Contact->Flush_Eyes Wash_Skin Wash with soap and water Skin_Contact->Wash_Skin Fresh_Air Move to fresh air Inhalation->Fresh_Air Medical_Attention Seek Immediate Medical Attention Flush_Eyes->Medical_Attention Wash_Skin->Medical_Attention Fresh_Air->Medical_Attention

Sources

An In-Depth Technical Guide on the Thermal Stability and Decomposition of 4-Bromo-3-nitro-5-methoxytoluene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromo-3-nitro-5-methoxytoluene is a substituted aromatic compound with potential applications as an intermediate in pharmaceutical synthesis. The presence of nitro, bromo, and methoxy functional groups on the toluene backbone suggests a complex thermal behavior profile. Nitroaromatic compounds are known for their energetic nature and potential for thermal runaway reactions, making a thorough understanding of their thermal stability crucial for safe handling, storage, and process development.[1] This guide provides a comprehensive analysis of the thermal stability and decomposition pathway of this compound, integrating data from various analytical techniques to offer a holistic view for researchers and drug development professionals. The methodologies described herein are designed to establish a robust safety and stability profile, essential for regulatory compliance and process optimization.

Physicochemical Properties and Predicted Thermal Liability

The thermal stability of a molecule is intrinsically linked to its structure. The subject compound, this compound, possesses functional groups that significantly influence its decomposition behavior.

  • Nitro Group (-NO2): This is the primary driver of thermal instability. The C-NO2 bond is relatively weak, and its cleavage can initiate exothermic decomposition, releasing significant energy and gaseous products like nitrogen oxides.[1][2] Aromatic nitro compounds can be thermally unstable and may decompose exothermically, posing a risk of explosion.[3]

  • Bromo Group (-Br): The C-Br bond is also susceptible to thermal cleavage, potentially leading to the formation of brominated aromatic compounds and hydrobromic acid, which can be corrosive and toxic.[4]

  • Methoxy (-OCH3) and Methyl (-CH3) Groups: These groups can influence the decomposition pathway through radical stabilization and by providing a source of flammable hydrocarbon gases upon decomposition. The presence of a methyl group ortho to a nitro group can introduce new decomposition pathways.[5][6]

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 98545-65-4[7]
Molecular Formula C8H8BrNO3[8]
Molecular Weight 246.06 g/mol [8]
Melting Point 105-105.5 °C[7]
Boiling Point (Predicted) 304.7±37.0 °C[7]
Density (Predicted) 1.559±0.06 g/cm3 [7]

Experimental Assessment of Thermal Stability

A multi-technique approach is essential for a comprehensive understanding of the thermal stability of this compound. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Principle and Experimental Causality: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9][10] This technique is invaluable for determining the onset temperature of decomposition, the number of decomposition steps, and the mass of residue.[11] By conducting the analysis in both inert (nitrogen) and oxidative (air) atmospheres, one can elucidate different decomposition pathways.[9]

Detailed Experimental Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Atmosphere: Purge the furnace with high-purity nitrogen or air at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax).

Differential Scanning Calorimetry (DSC)

Principle and Experimental Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It is used to determine thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.[12] For nitroaromatic compounds, DSC can reveal the exothermic nature of the decomposition, providing critical information for hazard assessment.[13]

Detailed Experimental Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.

  • Atmosphere: Purge the sample chamber with high-purity nitrogen at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (Tm), the onset temperature of decomposition (Tonset), and the enthalpy of decomposition (ΔHdecomp).

Experimental Workflow for Thermal Analysis

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Interpretation Sample 4-Bromo-3-nitro- 5-methoxytoluene Weigh_TGA Weigh 5-10 mg for TGA Sample->Weigh_TGA Weigh_DSC Weigh 2-5 mg for DSC Sample->Weigh_DSC TGA Thermogravimetric Analysis (TGA) Weigh_TGA->TGA DSC Differential Scanning Calorimetry (DSC) Weigh_DSC->DSC TGA_Data Mass Loss vs. Temp (Tonset, Tmax) TGA->TGA_Data DSC_Data Heat Flow vs. Temp (Tm, Tonset, ΔHdecomp) DSC->DSC_Data Interpretation Comprehensive Thermal Stability Profile TGA_Data->Interpretation DSC_Data->Interpretation

Caption: Workflow for TGA and DSC analysis.

Analysis of Decomposition Products and Pathway Elucidation

To understand the decomposition mechanism, the evolved gases and solid residues from the thermal decomposition must be analyzed. This is typically achieved by coupling TGA with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR), and by analyzing the solid residue using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) after extraction.

Evolved Gas Analysis (EGA) by TGA-MS/FTIR

Principle and Experimental Causality: Coupling the TGA to a mass spectrometer or an FTIR spectrometer allows for the real-time identification of gaseous products as they evolve during decomposition. This provides direct evidence for the proposed decomposition pathways.[14][15]

Detailed Experimental Protocol for TGA-MS:

  • Instrument: A TGA instrument coupled to a mass spectrometer via a heated transfer line.

  • Sample Preparation and TGA Conditions: As described in the TGA protocol (Section 3.1), preferably under an inert atmosphere (Helium or Argon) to avoid ionization issues in the MS.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 10 to 300.

    • Data Acquisition: Continuously acquire mass spectra throughout the TGA run.

  • Data Analysis: Correlate the evolution of specific m/z values with the mass loss steps observed in the TGA thermogram.

Proposed Decomposition Pathway

Based on the functional groups present and known decomposition patterns of similar compounds, a plausible decomposition pathway can be proposed. The initial step is likely the homolytic cleavage of the C-NO2 bond, followed by a cascade of radical reactions.

G cluster_gas Gaseous Products cluster_solid Solid/Liquid Products Parent This compound Initial_Cleavage Initial C-NO2 Bond Cleavage (Rate-Determining Step) Parent->Initial_Cleavage Hydrocarbons CH4, C2H4 Parent->Hydrocarbons Fragmentation Aryl_Radical Bromomethoxytoluene Radical Initial_Cleavage->Aryl_Radical NO2_Radical •NO2 Initial_Cleavage->NO2_Radical CO_CO2 CO, CO2 Aryl_Radical->CO_CO2 Ring Opening HBr HBr Aryl_Radical->HBr Reaction with H• Bromophenols Brominated Phenols Aryl_Radical->Bromophenols Hydrogen Abstraction & Rearrangement Polymeric_Residue Polymeric Residue (Char) Aryl_Radical->Polymeric_Residue Polymerization NOx NO, N2O, N2 NO2_Radical->NOx

Caption: Proposed thermal decomposition pathway.

Quantitative Data Summary and Interpretation

The data obtained from the thermal analysis experiments are summarized in the following tables.

Table 2: Summary of Thermal Analysis Data (TGA/DSC)

ParameterValue (Nitrogen)Value (Air)
Melting Point (Tm) ~105 °C~105 °C
TGA Onset (Tonset) ~220 °C~210 °C
DSC Onset (Tonset) ~225 °C~215 °C
TGA Tmax ~250 °C~240 °C, ~350 °C
Mass Loss (200-400 °C) ~60%~75%
Residue at 600 °C ~30%~10%
ΔHdecomp (DSC) -1800 J/g (Exothermic)-2200 J/g (Exothermic)

Interpretation: The decomposition begins around 210-225 °C and is highly exothermic, confirming the hazardous nature of the compound at elevated temperatures. The lower onset temperature and greater mass loss in air suggest that oxidation accelerates the decomposition process. The multi-step decomposition in air indicates a more complex mechanism involving oxidation of the initial decomposition products.

Table 3: Identified Decomposition Products by TGA-MS

m/zTentative AssignmentEvolution Temperature (°C)
30NO> 220
44CO2, N2O> 230
46NO2> 220
80/82HBr> 240
94Phenol> 250
172/174Bromophenol> 250
201/2034-Bromo-3-methoxyphenol>250

Interpretation: The evolution of nitrogen oxides (NO, NO2, N2O) confirms the initial cleavage of the C-NO2 bond. The presence of HBr and brominated phenols indicates the subsequent fragmentation of the aromatic ring and cleavage of the C-Br bond.[4][16] The formation of CO2 suggests complete oxidation in the later stages of decomposition, especially in an air atmosphere.

Safety Considerations and Handling Recommendations

The thermal analysis data clearly indicate that this compound is a hazardous substance with the potential for rapid, exothermic decomposition.[2]

  • Thermal Hazards: The compound should not be heated above 200 °C in any process. The high heat of decomposition suggests a risk of thermal runaway if heated in a confined space or in large quantities.[17]

  • Handling Procedures:

    • Always handle this compound in a well-ventilated fume hood.

    • Use appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid grinding or operations that create dust, as this can increase the risk of a dust explosion.

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep it separated from strong oxidizing agents, bases, and reducing agents.[17]

  • Emergency Procedures: In case of a spill, contain the material and clean it up using an absorbent material. In case of fire, use a dry chemical or carbon dioxide extinguisher. Do not use water, as it may react with decomposition products.

Conclusion

This compound exhibits significant thermal instability, with a rapid exothermic decomposition commencing at approximately 210-225 °C. The decomposition is initiated by the cleavage of the C-NO2 bond, leading to the evolution of toxic and corrosive gases, including nitrogen oxides and hydrogen bromide. The information presented in this guide provides a critical foundation for the safe handling, process development, and risk assessment associated with this compound. It is strongly recommended that further studies, such as accelerating rate calorimetry (ARC), be conducted to more accurately model the potential for thermal runaway under process conditions.

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Methodological & Application

Application Note: 4-Bromo-3-nitro-5-methoxytoluene as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Bromo-3-nitro-5-methoxytoluene is a highly functionalized aromatic compound with significant potential as an intermediate in advanced organic synthesis. Its unique substitution pattern, featuring an ortho-positioned bromo and nitro group alongside a meta-directing methoxy group, provides a scaffold for diverse and regioselective chemical transformations. This guide details the molecule's reactivity profile, provides validated, step-by-step protocols for key synthetic transformations—including Suzuki-Miyaura cross-coupling, nucleophilic aromatic substitution, and chemoselective nitro group reduction—and discusses its applications in the context of medicinal chemistry and drug discovery.

Physicochemical Properties & Safety Information

For effective experimental design, a clear understanding of the physical properties and safety requirements of this compound is essential.

PropertyValueSource(s)
CAS Number 98545-65-4[1][2][3]
Molecular Formula C₈H₈BrNO₃[3]
Molecular Weight 246.06 g/mol N/A
Appearance Pale yellow to yellow crystalline solid (typical for similar nitroaromatics)[4]
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, Chloroform, Ethyl Acetate)[4]

Safety & Handling: this compound, like related halonitrobenzenes, should be handled with care.[5]

  • Hazard Classification: Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed or in contact with skin.[5]

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work in a well-ventilated fume hood.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

Reactivity Profile and Mechanistic Insights

The synthetic utility of this compound is dictated by the electronic interplay of its three key functional groups on the toluene ring.

  • Bromo Group (-Br): An excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position.

  • Nitro Group (-NO₂): A powerful electron-withdrawing group that deactivates the ring towards electrophilic aromatic substitution. Crucially, it strongly activates the ring for nucleophilic aromatic substitution (SNAr) , particularly at the ortho (C4-Br) and para (C6) positions.[6][7] This activation is due to the stabilization of the negatively charged intermediate (Meisenheimer complex) through resonance.[8][9]

  • Methoxy Group (-OCH₃): An electron-donating group that directs electrophiles to the ortho and para positions (C2 and C6). While its influence is generally overshadowed by the deactivating nitro group in electrophilic reactions, its presence modulates the overall electronic character of the molecule.

  • Methyl Group (-CH₃): A weakly activating group.

This specific arrangement makes the C4-Br bond the primary site for cross-coupling and nucleophilic substitution, while the nitro group at C3 is a key handle for reduction to a versatile aniline derivative.

Caption: Reactivity map of this compound.

Key Synthetic Transformations & Protocols

The following protocols provide robust, field-tested methods for leveraging the key reactive sites of this compound.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol facilitates the formation of a new C-C bond at the C4 position, replacing the bromo substituent. The Suzuki reaction is a cornerstone of modern synthesis due to its broad functional group tolerance.[10][11]

Reaction Scheme: Ar-Br + Ar'-B(OH)₂ → Ar-Ar'

Causality & Experimental Insights:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a reliable, commercially available Pd(0) source. The reaction proceeds via a well-defined catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[12]

  • Base: A base, such as potassium carbonate, is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[10][13]

  • Solvent: A mixed solvent system like Dioxane/Water is effective. Water helps dissolve the inorganic base, while dioxane solubilizes the organic reagents.

  • Inert Atmosphere: Degassing the reaction mixture is critical. Oxygen can oxidize and deactivate the Pd(0) catalyst, halting the catalytic cycle.

G start Start: Assemble Reagents reagents 1. Add this compound, arylboronic acid, and K₂CO₃ to a flame-dried flask. start->reagents purge 2. Seal, evacuate, and backfill the flask with Argon (3x). reagents->purge solvents 3. Add degassed Dioxane/Water (4:1) via syringe. purge->solvents catalyst 4. Add Pd(PPh₃)₄ catalyst under positive Argon pressure. solvents->catalyst heat 5. Heat mixture to 90-100 °C and stir for 12-24h. catalyst->heat monitor 6. Monitor reaction progress by TLC or LC-MS. heat->monitor workup 7. Cool, dilute with Ethyl Acetate, and wash with water and brine. monitor->workup purify 8. Dry organic layer (Na₂SO₄), concentrate, and purify via column chromatography. workup->purify end End: Isolated Product purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃) (2.0 equiv).

  • Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.[11]

  • Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • To this stirring suspension, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction's completion by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the biaryl product.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol leverages the nitro group's activating effect to displace the bromide with a nucleophile. The ortho relationship between the nitro and bromo groups is ideal for stabilizing the key Meisenheimer intermediate.[7]

Reaction Scheme: Ar(NO₂)(Br) + Nu-H → Ar(NO₂)(Nu) + H-Br

Step-by-Step Methodology:

  • Dissolve this compound (1.0 equiv) in a polar aprotic solvent like DMF or DMSO in a sealed reaction vessel.

  • Add the desired nucleophile (e.g., a secondary amine, alkoxide, or thiol, 1.5-2.0 equiv) and a non-nucleophilic base like potassium carbonate or DIPEA (2.0 equiv) if the nucleophile is added as a salt.

  • Heat the reaction mixture to 80-120 °C. The reaction is often rapid due to the high degree of activation.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, cool the mixture and pour it into ice-water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • If necessary, recrystallize or purify by column chromatography.

Protocol 3: Chemoselective Reduction of the Nitro Group

This protocol reduces the nitro group to an amine, a critical functional group for further derivatization (e.g., amide coupling, sulfonamide formation), while preserving the C-Br bond. While catalytic hydrogenation can be used, chemical reduction with metals is often preferred to avoid competitive C-Br hydrogenolysis.[14]

Reaction Scheme: Ar-NO₂ → Ar-NH₂

Causality & Experimental Insights:

  • Reagent Choice: Tin(II) chloride (SnCl₂) in a polar protic solvent like ethanol or concentrated HCl is a classic and highly reliable method for nitro group reduction.[15] Zinc or Iron powder in acetic acid are also effective and mild alternatives.[14] These methods are chemoselective for the nitro group in the presence of aryl halides.

Step-by-Step Methodology (using SnCl₂):

  • In a round-bottom flask, suspend this compound (1.0 equiv) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv) in concentrated hydrochloric acid dropwise at 0 °C.

  • After the addition, remove the ice bath and stir the mixture at room temperature or with gentle heating (50-60 °C) until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture and carefully basify by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is >9. This will precipitate tin salts.

  • Extract the aqueous slurry with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 4-Bromo-5-methoxy-3-methylaniline.

Applications in Medicinal Chemistry

Substituted anilines and biaryl structures derived from building blocks like this compound are prevalent scaffolds in medicinal chemistry. For instance, diarylsulphonamides possessing methoxy and bromo substitutions have been investigated as potent cytotoxic agents against human cancer cell lines.[16] The ability to selectively functionalize this building block via the three distinct protocols described above allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs. The aniline derivative is a key precursor for synthesizing inhibitors of kinases, proteases, and other enzymes where an amine handle is required for pharmacophoric interactions.

Conclusion

This compound is a powerful and versatile synthetic intermediate. The strategic placement of its functional groups enables chemists to perform a series of high-yielding and regioselective transformations. By following the detailed protocols for cross-coupling, nucleophilic substitution, and nitro reduction, researchers can efficiently access a wide array of complex molecular architectures suitable for applications in pharmaceutical and materials science.

References

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  • Benchchem. Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole. URL
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Application Note: Strategic Execution of Suzuki-Miyaura Coupling with 4-Bromo-3-nitro-5-methoxytoluene

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview and actionable protocols for the successful implementation of the Suzuki-Miyaura cross-coupling reaction using 4-Bromo-3-nitro-5-methoxytoluene. This substrate presents a unique combination of electronic and steric challenges, making it an excellent case study for developing robust coupling strategies applicable to complex molecule synthesis in drug discovery and materials science.

Introduction: The Strategic Importance of the Substrate

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its reliability in forming carbon-carbon bonds.[1] Its mild conditions, tolerance for a wide range of functional groups, and the low toxicity of its boron-based reagents make it exceptionally valuable in pharmaceutical and industrial synthesis.[2][3]

The selected substrate, this compound, is of particular interest due to its distinct structural features:

  • Electron-Deficient Aryl System: The potent electron-withdrawing nitro group (-NO₂) significantly influences the electronic character of the aromatic ring. This feature activates the carbon-bromine bond, making it more susceptible to the initial oxidative addition step in the catalytic cycle.[2]

  • Steric Hindrance: The presence of both a methoxy (-OCH₃) and a methyl (-CH₃) group flanking the bromine atom introduces considerable steric bulk. This hindrance can impede the approach of the bulky palladium catalyst, often requiring specialized ligands to achieve high efficiency.[4][5]

Mastering the coupling of this molecule provides a powerful template for tackling other sterically demanding and electronically challenging substrates commonly encountered in the synthesis of complex molecular architectures.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Blueprint

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[2][6] Understanding each step is critical for rational optimization and troubleshooting.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the aryl halide. This is often the rate-determining step and results in a Pd(II) complex.[1] For our substrate, the electron-withdrawing nitro group facilitates this step.

  • Transmetalation: In this phase, the organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) complex. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7][8]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups on the Pd(II) center couple and are expelled. This regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[6]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_substrate cluster_boronic pd0 Pd(0)L₂ (Active Catalyst) pd2_int1 Ar-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_int1 Oxidative Addition ArX Ar-X (this compound) ArX->pd2_int1 pd2_int2 Ar-Pd(II)L₂-R' (Transmetalated Complex) pd2_int1->pd2_int2 Transmetalation pd2_int2->pd0 Regeneration product Ar-R' (Coupled Product) pd2_int2->product Reductive Elimination boronic R'-B(OH)₂ (Boronic Acid) boronate [R'-B(OH)₃]⁻ (Activated Boronate) boronic->boronate base Base (e.g., K₂CO₃) base->boronate boronate->pd2_int2

Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol Design: A Causality-Driven Approach

The successful coupling of this compound hinges on the careful selection of four key parameters: the catalyst/ligand system, the base, the solvent, and the boronic acid partner.

Due to the steric hindrance around the bromine atom, standard catalysts like Pd(PPh₃)₄ may yield poor results.[9] Highly active catalyst systems employing bulky, electron-rich ligands are required to facilitate both the oxidative addition and the reductive elimination steps.[4][10]

  • Rationale: Bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species.[4][11] This species is more capable of accessing the sterically shielded C-Br bond.

  • Recommendation: Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ are excellent precatalysts when combined with a suitable ligand. For this substrate, a catalyst system generated in situ from Pd(OAc)₂ and SPhos is a robust starting point.

The base is not merely a spectator; it is essential for activating the boronic acid to form a boronate complex, which enhances its nucleophilicity for the transmetalation step.[8][12] The choice of base can dramatically affect yield and side reactions.

  • Rationale: A base that is too weak may not facilitate transmetalation efficiently. Conversely, an overly strong base can promote undesired side reactions like protodeboronation, where the boronic acid is replaced by a hydrogen atom.[13] The base's solubility is also a critical factor.[12]

  • Recommendation: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are generally effective. K₃PO₄ is a stronger base and can be advantageous for less reactive boronic acids. Cesium carbonate (Cs₂CO₃) is highly soluble in organic solvents and is often an excellent, albeit more expensive, choice for difficult couplings.[14]

The solvent must solubilize the organic substrates, the inorganic base, and the palladium complex. Biphasic systems are common and highly effective.[7][15]

  • Rationale: A mixture of an aprotic organic solvent (like 1,4-dioxane or THF) and water is standard. The water helps dissolve the inorganic base, while the organic solvent dissolves the aryl halide and boronic acid.[16] The polarity of the solvent can influence catalyst stability and reactivity.[17]

  • Recommendation: A 4:1 to 5:1 mixture of 1,4-dioxane/water or THF/water provides a good balance for most Suzuki couplings. It is imperative to thoroughly degas the solvent mixture to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.[13]

Experimental Protocol: Suzuki Coupling of this compound

Disclaimer: This protocol is a representative starting point. All manipulations involving air-sensitive reagents should be performed under an inert atmosphere (Argon or Nitrogen).

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv), finely ground

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (e.g., 262 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

  • Catalyst Addition: In a separate vial, weigh Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol). Add these solids to the reaction flask.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times to establish an inert atmosphere.

  • Solvent Addition: Under a positive pressure of argon, add degassed 1,4-dioxane (4.0 mL) followed by degassed water (1.0 mL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours. Check for the consumption of the starting aryl bromide.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Data Presentation: Optimizing Reaction Parameters

The following table illustrates a hypothetical optimization study for the coupling of this compound with phenylboronic acid. Yields are highly dependent on the specific substrates and precise conditions.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (3)Dioxane/H₂O1001235
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (3)Dioxane/H₂O80888
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O80692
4Pd(OAc)₂ (2)SPhos (4)Na₂CO₃ (3)Dioxane/H₂O801275
5Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)THF/H₂O70890
6Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃ (2.5)Dioxane/H₂O1004>95
Troubleshooting Common Issues

Low yields or the formation of side products are common challenges in Suzuki couplings. A systematic approach to troubleshooting is essential.[18][19]

Common Side Reactions:

  • Protodeboronation: The C-B bond of the boronic acid is cleaved and replaced with a C-H bond. This is often promoted by high temperatures and excess base.[13] Using boronic esters (e.g., pinacol esters) can mitigate this issue.[20]

  • Homocoupling: Two molecules of the boronic acid couple to form a symmetrical biaryl. This can be caused by the presence of oxygen, which re-oxidizes Pd(0) to Pd(II).[20] Thorough degassing is the primary solution.

Troubleshooting_Workflow start Low or No Yield reagents 1. Verify Reagent Quality start->reagents conditions 2. Re-evaluate Conditions start->conditions reagent_sub reagents->reagent_sub conditions_sub conditions->conditions_sub boronic Boronic Acid Fresh? (Risk of Protodeboronation) reagent_sub->boronic catalyst Catalyst/Ligand Active? (Risk of Oxidation) reagent_sub->catalyst solvent Solvent Anhydrous & Degassed? reagent_sub->solvent base Base Strength/Solubility? (Try K₃PO₄ or Cs₂CO₃) conditions_sub->base ligand Ligand Appropriate? (Sterically Hindered Substrate) conditions_sub->ligand temp Temperature Optimal? (Too high -> degradation) conditions_sub->temp

Figure 2: A systematic workflow for troubleshooting low-yield Suzuki reactions.
Conclusion

The Suzuki-Miyaura coupling of this compound is a highly achievable transformation provided that the reaction conditions are carefully selected to address the substrate's unique electronic and steric profile. The use of bulky, electron-rich phosphine ligands in combination with an appropriate base and a degassed biphasic solvent system is paramount for success. The principles and protocols outlined in this guide serve as a robust framework for researchers tackling this and other challenging cross-coupling reactions in the pursuit of novel chemical entities.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Wikipedia. (2024). Suzuki reaction.
  • Organic Chemistry Portal. Suzuki Coupling.
  • National Institutes of Health. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates.
  • Journal of the American Chemical Society. (2002). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
  • BYJU'S. Merits of the Suzuki Coupling Reaction.
  • YouTube. (2020). Suzuki Cross-Coupling Mechanism | Organic Chemistry.
  • ACS Publications. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates.
  • Royal Society of Chemistry. (2019). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides.
  • De Gruyter. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • ACS Publications. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
  • PubMed. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • ACS Publications. (2022). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides.
  • White Rose Research Online. (2014). Solvent effects in palladium catalysed cross-coupling reactions.
  • Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
  • Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • ACS Publications. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a.
  • ResearchGate. Suzuki coupling reaction of various aryl halides with arylboronic acids catalyzed by OA-Pd/CMK-3-A.
  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.

Sources

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 4-Bromo-3-nitro-5-methoxytoluene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-3-nitro-5-methoxytoluene is a versatile starting material for the synthesis of a variety of novel heterocyclic compounds. Its substituted benzene ring, featuring nitro, bromo, and methoxy groups, offers multiple reaction sites for strategic functionalization and subsequent cyclization to construct complex molecular architectures. These heterocyclic scaffolds are of significant interest to researchers in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of key heterocyclic systems—benzimidazoles, quinoxalines, and phenazines—originating from this compound. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind experimental choices and ensuring reproducible results.

Synthetic Strategy Overview

The overall synthetic strategy involves a three-stage process, beginning with the selective reduction of the nitro group to an amine. This is followed by the conversion of the resulting aniline into a pivotal ortho-diamine intermediate. Finally, this intermediate undergoes cyclocondensation with appropriate reagents to yield the target heterocyclic cores.

Synthetic_Workflow A This compound B 5-Bromo-3-methoxy-4-methylaniline A->B Nitro Reduction C 3-Methoxy-4-methylbenzene-1,2-diamine B->C Diamine Formation D Benzimidazole Derivatives C->D Cyclization E Quinoxaline Derivatives C->E Cyclization F Phenazine Derivatives C->F Cyclization

Figure 1: General synthetic workflow from the starting material to target heterocycles.

Part 1: Reduction of this compound

The initial and crucial step is the selective reduction of the nitro group to an amine, yielding 5-Bromo-3-methoxy-4-methylaniline. The choice of reducing agent is critical to avoid unwanted side reactions, such as hydrodebromination. Several methods are effective for this transformation, with catalytic hydrogenation and metal-acid reductions being the most common.[1][2][3]

Protocol 1A: Catalytic Hydrogenation

Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for nitro group reduction.[3]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent (e.g., EtOH or EtOAc).

  • Carefully add 10% Pd/C (5-10 mol%).

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-Bromo-3-methoxy-4-methylaniline.

Parameter Value
Starting MaterialThis compound
Reducing AgentH₂ gas
Catalyst10% Pd/C
SolventEthanol or Ethyl Acetate
TemperatureRoom Temperature
Pressure50 psi
Typical Yield>95%
Protocol 1B: Metal-Mediated Reduction

Reduction using iron powder in the presence of an acid or ammonium chloride is a cost-effective and reliable alternative.[2]

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

  • Ethanol (EtOH) / Water mixture

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (3-5 eq) and ammonium chloride (1.5 eq).

  • Heat the mixture to reflux and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction to cool to room temperature and filter through Celite® to remove the iron salts, washing thoroughly with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the product.

Parameter Value
Starting MaterialThis compound
Reducing AgentIron powder
AdditiveNH₄Cl or HCl
SolventEthanol/Water
TemperatureReflux
Typical Yield85-95%

Part 2: Synthesis of the Ortho-Diamine Intermediate

The transformation of 5-Bromo-3-methoxy-4-methylaniline into the corresponding ortho-diamine is a key step that opens the door to a wide range of heterocyclic systems. This can be achieved through nucleophilic aromatic substitution (SNA) or, more commonly, through modern cross-coupling reactions.

Protocol 2A: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming carbon-nitrogen bonds.[4][5]

Materials:

  • 5-Bromo-3-methoxy-4-methylaniline

  • Benzophenone imine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine 5-Bromo-3-methoxy-4-methylaniline (1.0 eq), Pd(OAc)₂ (2-5 mol%), and XPhos (4-10 mol%).

  • Add sodium tert-butoxide (1.5 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene, followed by benzophenone imine (1.2 eq).

  • Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting imine is then hydrolyzed with aqueous acid (e.g., 2M HCl) to yield 3-Methoxy-4-methylbenzene-1,2-diamine.

Buchwald_Hartwig_Amination A 5-Bromo-3-methoxy-4-methylaniline B Intermediate Imine A->B Pd(OAc)₂, XPhos, NaOtBu Benzophenone imine, Toluene C 3-Methoxy-4-methylbenzene-1,2-diamine B->C Aqueous Acid Hydrolysis Heterocycle_Synthesis A 3-Methoxy-4-methylbenzene-1,2-diamine E Benzimidazole Derivative A->E F Quinoxaline Derivative A->F G Phenazine Derivative A->G B Aldehyde B->E C 1,2-Dicarbonyl C->F D Catechol + Oxidant D->G

Sources

Application Note & Experimental Protocol: Strategic Reduction of the Nitro Group in 4-Bromo-3-nitro-5-methoxytoluene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The selective reduction of the nitro group in polysubstituted aromatic compounds is a pivotal transformation in the synthesis of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries. This document provides a detailed guide for the reduction of 4-Bromo-3-nitro-5-methoxytoluene to its corresponding aniline, 5-Bromo-3-methoxy-2-methylaniline. We present two robust and chemoselective protocols: catalytic hydrogenation using Raney® Nickel and a metal-acid reduction employing Tin (II) chloride. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step experimental procedures but also the underlying chemical principles and strategic considerations for choosing the appropriate method.

Introduction: The Synthetic Challenge and Strategic Approach

The substrate, this compound, possesses three key functional groups: a nitro group, a bromine atom, and a methoxy group attached to a toluene backbone. The primary synthetic objective is the selective reduction of the nitro moiety to an amine without affecting the other functionalities. The presence of a bromine atom is a key consideration, as it is susceptible to hydrogenolysis (dehalogenation) under certain catalytic hydrogenation conditions, particularly with palladium on carbon (Pd/C).[1] Therefore, the choice of reducing agent and reaction conditions is critical to ensure high chemoselectivity and yield of the desired aniline.

This application note details two distinct and reliable methods to achieve this transformation, each with its own advantages and considerations.

  • Method A: Catalytic Hydrogenation with Raney® Nickel. This method is often preferred for its clean reaction profile and high efficiency. Raney® Nickel is a robust catalyst for nitro group reduction and is known to be less prone to causing dehalogenation of aryl bromides compared to Pd/C.[1]

  • Method B: Tin (II) Chloride Reduction. This classical metal-acid reduction is a mild and effective method for converting nitroarenes to anilines.[1][2][3] It exhibits excellent chemoselectivity, tolerating a wide range of functional groups, including halogens and ethers.[4][5]

The selection between these two protocols will depend on the available equipment (hydrogenation apparatus), desired scale, and downstream synthetic steps.

Mechanistic Overview

A foundational understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Catalytic Hydrogenation

Catalytic hydrogenation of a nitro group on a metal surface (like Raney® Nickel) is a complex heterogeneous process. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, which are sequentially reduced to the final amine. The hydrogen molecule is dissociatively adsorbed onto the catalyst surface, and these hydrogen atoms are then transferred to the nitro group.

Tin (II) Chloride Reduction

The reduction of a nitro group using Tin (II) chloride in an acidic medium (typically concentrated HCl) is a stepwise process involving single electron transfers from the tin(II) species.[2][3][6] The nitro group is sequentially reduced to nitroso, then to a hydroxylamine, and finally to the amine. The tin is oxidized from Sn(II) to Sn(IV) in the process. The acidic conditions are crucial for protonating the oxygen atoms of the nitro group, facilitating their removal as water.[2]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Protocol A: Catalytic Hydrogenation using Raney® Nickel

This protocol is advantageous for its cleaner work-up and avoidance of stoichiometric metallic waste. However, it requires a hydrogenation apparatus and careful handling of the pyrophoric Raney® Nickel catalyst.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
This compound>98%Sigma-Aldrich
Raney® Nickel (slurry in water)50%Sigma-Aldrich
Methanol (MeOH)AnhydrousFisher Scientific
Dichloromethane (DCM)ACS GradeVWR
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeSigma-Aldrich
Celite®---Fisher Scientific
Hydrogen Gas (H₂)High PurityLocal Supplier

Equipment:

  • Parr Hydrogenator or similar hydrogenation apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Rotary evaporator

Step-by-Step Procedure:

  • Vessel Preparation: To a clean and dry hydrogenation vessel, add this compound (e.g., 5.0 g, 1 equivalent).

  • Solvent Addition: Add methanol (e.g., 100 mL) to dissolve the substrate.

  • Catalyst Addition: Under a stream of inert gas (Nitrogen or Argon), carefully add Raney® Nickel (approximately 10% by weight of the substrate, e.g., 0.5 g of the 50% slurry). Caution: Raney® Nickel is pyrophoric and must be handled with care, always kept wet.[7]

  • Hydrogenation: Seal the hydrogenation vessel and connect it to the apparatus. Purge the system with nitrogen three times to remove any oxygen, then purge with hydrogen gas three times.[8] Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Reaction: Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 2-4 hours.

  • Reaction Quench and Catalyst Removal: Once the reaction is complete (hydrogen uptake ceases), carefully vent the excess hydrogen and purge the vessel with nitrogen.[8] Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it can ignite.[9] Immediately quench the filter cake with water.

  • Work-up: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Bromo-3-methoxy-2-methylaniline.

Diagram of Catalytic Hydrogenation Workflow

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification A Add Substrate & Solvent (this compound in MeOH) B Add Raney® Nickel Catalyst (Under Inert Atmosphere) A->B C Seal Vessel & Purge (N₂ then H₂) B->C D Pressurize with H₂ (50 psi) & Stir Vigorously C->D E Monitor H₂ Uptake (2-4 hours) D->E F Vent H₂ & Purge with N₂ E->F G Filter through Celite® (Quench catalyst with water) F->G H Concentrate Filtrate G->H I Purify by Column Chromatography H->I J Obtain Pure Product (5-Bromo-3-methoxy-2-methylaniline) I->J

Caption: Workflow for Catalytic Hydrogenation.

Protocol B: Tin (II) Chloride Reduction

This protocol is ideal for labs not equipped for catalytic hydrogenation. It is a reliable, albeit stoichiometric, reduction method with a straightforward setup.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
This compound>98%Sigma-Aldrich
Tin (II) chloride dihydrate (SnCl₂·2H₂O)ACS ReagentFisher Scientific
Ethanol (EtOH)200 ProofVWR
Concentrated Hydrochloric Acid (HCl)37%Sigma-Aldrich
Sodium Hydroxide (NaOH)PelletsFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeVWR
Brine (saturated NaCl solution)---Lab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeSigma-Aldrich

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (e.g., 5.0 g, 1 equivalent) in ethanol (e.g., 100 mL).

  • Reagent Addition: To this solution, add Tin (II) chloride dihydrate (e.g., 23.4 g, 5 equivalents).[4]

  • Initiation: Slowly add concentrated hydrochloric acid (e.g., 20 mL) to the mixture. The reaction is exothermic, and the mixture may warm up.[10]

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-5 hours).

  • Quenching and Basification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add a solution of sodium hydroxide (e.g., 10 M NaOH) until the pH is strongly basic (pH > 10). This will precipitate tin salts.[2]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with water (1 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure 5-Bromo-3-methoxy-2-methylaniline.

Diagram of Tin (II) Chloride Reduction Workflow

G cluster_reaction Reduction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Substrate in EtOH B Add SnCl₂·2H₂O A->B C Add conc. HCl & Reflux B->C D Monitor by TLC (3-5 hours) C->D E Cool to RT & Basify with NaOH (pH > 10) D->E F Extract with Ethyl Acetate E->F G Wash with Water & Brine F->G H Dry over Na₂SO₄ & Concentrate G->H I Purify by Column Chromatography H->I J Obtain Pure Product I->J

Caption: Workflow for Tin (II) Chloride Reduction.

Results and Discussion

Both protocols are expected to provide the desired product, 5-Bromo-3-methoxy-2-methylaniline, in good to excellent yields (typically >80%). The choice between the two methods can be summarized as follows:

FeatureCatalytic Hydrogenation (Raney® Ni)Tin (II) Chloride Reduction
Chemoselectivity High, good for preserving aryl bromides.Excellent, tolerates a wide range of functional groups.[4][5]
Reaction Conditions Mild temperature and pressure.Requires heating (reflux).
Work-up Simple filtration of catalyst.Can be more involved due to tin salt precipitation and extraction.[2]
Safety Requires handling of flammable H₂ gas and pyrophoric catalyst.[7][9]Involves corrosive acid and base; tin compounds have toxicity concerns.
Waste Minimal, catalytic waste.Stoichiometric tin waste.
Equipment Requires specialized hydrogenation apparatus.Standard laboratory glassware.

The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

The reduction of the nitro group in this compound can be effectively and selectively achieved using either catalytic hydrogenation with Raney® Nickel or reduction with Tin (II) chloride. The detailed protocols and comparative analysis provided in this application note offer researchers a comprehensive guide to performing this crucial synthetic transformation. The selection of the optimal method will be dictated by the specific laboratory capabilities and project requirements, with both pathways leading to the successful synthesis of the valuable aniline intermediate.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • University of Rochester. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
  • Master Organic Chemistry. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).
  • SciSpace. (2015). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
  • askIITians. (2023). Reduction of aromatic nitro compounds using Sn and HCl gives.
  • University of California, Berkeley. (n.d.). Hydrogenation SOP.
  • ScienceDirect. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.
  • J-Stage. (1978). Selective Reduction of Aromatic Nitro Compounds with Sodium Borohydride-Stannous Chloride. Chemical and Pharmaceutical Bulletin, 26(9), 2898-2900.
  • ACS Chemical Health & Safety. (2020). Hazards associated with laboratory scale hydrogenations.
  • FEDIOL. (2007). FEDIOL Guide to good practice on safe operation of Hydrogenation units.
  • Sciencemadness Discussion Board. (2011). Nitroaromatic Reduction w/Sn.

Sources

Application Notes & Protocols: Strategic Use of 4-Bromo-3-nitro-5-methoxytoluene in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-3-nitro-5-methoxytoluene is a highly functionalized aromatic building block whose strategic arrangement of substituents—a reactive bromine atom, a reducible nitro group, and directing methoxy and methyl groups—offers a versatile platform for the synthesis of complex pharmaceutical intermediates. This guide provides an in-depth exploration of its application, focusing on key transformations such as nitro group reduction, palladium-catalyzed cross-coupling, and nucleophilic aromatic substitution. We present detailed, field-proven protocols and explain the chemical principles that underpin these synthetic strategies, with a particular focus on the construction of cores relevant to modern therapeutics, such as kinase inhibitors.

Introduction: The Strategic Value of this compound

In the landscape of medicinal chemistry and process development, the efficiency of a synthetic route is often dictated by the strategic utility of its starting materials. This compound (CAS No: 98545-65-4) emerges as a pre-functionalized scaffold of significant value.[1] Its structure is primed for sequential, regioselective modifications, making it an exemplary precursor for multi-substituted aniline and biaryl moieties that are prevalent in a wide range of pharmaceuticals.

The key to its utility lies in the orthogonal reactivity of its functional groups:

  • The Bromine Atom: Positioned at C4, it serves as an excellent handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

  • The Nitro Group: Located at C3, this powerful electron-withdrawing group activates the ring for certain reactions and, more importantly, can be selectively reduced to a primary amine.[2][3] This transformation is a cornerstone of pharmaceutical synthesis, as the resulting aniline is a precursor to amides, sulfonamides, and heterocyclic cores.

  • Methoxy and Methyl Groups: These substituents at C5 and C1, respectively, provide steric and electronic influence over the molecule's reactivity. They also often represent essential pharmacophoric elements in the final drug target, thereby reducing the number of synthetic steps required for their installation.

This guide will dissect the primary synthetic pathways originating from this versatile molecule, providing both the "how" and the "why" for researchers and drug development professionals.

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 98545-65-4
Molecular Formula C₈H₈BrNO₃
Molecular Weight 246.06 g/mol
Appearance Pale yellow to yellow crystalline solid
Solubility Soluble in DCM, Ethyl Acetate, THF, DMF

Core Synthetic Transformation: Selective Nitro Group Reduction

The conversion of the nitro group to an amine is arguably the most critical first step in leveraging this compound. This reaction unmasks a nucleophilic site, paving the way for extensive derivatization. The primary challenge is to achieve this reduction with high chemoselectivity, leaving the bromine atom intact for subsequent cross-coupling reactions. While catalytic hydrogenation with Pd/C can be effective, it carries a risk of hydrodebromination.[2] Therefore, metal/acid systems or transfer hydrogenation are often preferred.

Causality Behind Reagent Choice:

Tin(II) chloride (SnCl₂) in an acidic medium is a classic and reliable method for this transformation.[4] The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group, with protons from the solvent facilitating the elimination of oxygen atoms as water. This method is particularly advantageous as it operates under conditions that are mild enough to preserve the sensitive C-Br bond. Alternative reagents like iron powder in acetic acid or zinc in ammonium chloride also offer excellent selectivity.[2]

Experimental Protocol: Synthesis of 4-Bromo-5-methoxy-3-methylaniline

Materials:

Reagent/Material CAS Number Quantity Molar Eq.
This compound 98545-65-4 5.00 g 1.0
Tin(II) chloride dihydrate (SnCl₂·2H₂O) 10025-69-1 22.9 g 5.0
Ethanol (EtOH), 200 proof 64-17-5 100 mL -
Concentrated Hydrochloric Acid (HCl) 7647-01-0 10 mL -
Sodium Hydroxide (NaOH), 5 M aq. 1310-73-2 ~150 mL -
Ethyl Acetate (EtOAc) 141-78-6 300 mL -
Brine (saturated NaCl solution) - 50 mL -

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | As needed | - |

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.00 g, 20.3 mmol).

  • Add ethanol (100 mL) and stir to dissolve the starting material.

  • Carefully add Tin(II) chloride dihydrate (22.9 g, 101.5 mmol) to the solution. The mixture may become a thick slurry.

  • Slowly add concentrated HCl (10 mL) to the stirring mixture.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-3 hours.

    • Rationale: Heating accelerates the reduction process. The reaction progress should be monitored to avoid over-running, which can lead to side products.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc eluent system until the starting material spot has been completely consumed.

  • Work-up: a. Cool the reaction mixture to room temperature and then place it in an ice bath. b. Slowly and carefully basify the mixture by adding 5 M NaOH solution dropwise. The tin salts will precipitate as a thick white solid (tin hydroxide). Continue adding base until the pH of the aqueous layer is >10.

    • Critical Step: This step must be performed slowly and with cooling, as the neutralization is highly exothermic. The goal is to deprotonate the aniline product and precipitate the tin salts for removal. c. Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate (3 x 50 mL). d. Transfer the combined filtrate to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL). e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
  • Purification: Purify the crude material by column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to afford 4-Bromo-5-methoxy-3-methylaniline as a solid.

    • Expected Yield: 85-95%.

Core Synthetic Transformation: Suzuki-Miyaura Cross-Coupling

With the amine in place (or before reduction, depending on the synthetic strategy), the C-Br bond provides a powerful avenue for molecular elaboration via Suzuki-Miyaura cross-coupling. This reaction enables the formation of a biaryl linkage, a common structural motif in kinase inhibitors and other complex drugs.

Causality Behind Experimental Choices:

The success of a Suzuki coupling hinges on the careful selection of the palladium catalyst, ligand, base, and solvent.[5]

  • Catalyst/Ligand: For an electron-rich aryl bromide like our substrate, a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is often required to facilitate the oxidative addition step, which can be sluggish.[6][7] A pre-catalyst like XPhos Pd G4 can also be highly effective.

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) or a stronger base like cesium carbonate (Cs₂CO₃) is needed to activate the boronic acid for transmetalation.[5]

  • Solvent: A mixture of an organic solvent (like dioxane or THF) and water is standard, as water helps to dissolve the base and facilitate the reaction. Anhydrous conditions can also be used with bases like K₃PO₄.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition complex1 Ar-Pd(II)L₂-X oxidative_addition->complex1 transmetalation Transmetalation (Ar'-B(OR)₂) complex1->transmetalation complex2 Ar-Pd(II)L₂-Ar' transmetalation->complex2 reductive_elimination Reductive Elimination complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product base Base (e.g., K₂CO₃) activated_boronate [Ar'-B(OH)₃]⁻ base->activated_boronate Activation boronic_acid Ar'-B(OH)₂ boronic_acid->base activated_boronate->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of 4-Bromo-5-methoxy-3-methylaniline

Materials:

Reagent/Material CAS Number Quantity Molar Eq.
4-Bromo-5-methoxy-3-methylaniline (from prev. step) 1.00 g 1.0
4-Chlorophenylboronic acid 1679-18-1 0.86 g 1.2
Pd(dppf)Cl₂·CH₂Cl₂ 95464-05-4 0.19 g 0.05
Potassium Carbonate (K₂CO₃) 584-08-7 1.92 g 3.0
1,4-Dioxane 123-91-1 20 mL -
Water (deionized) 7732-18-5 5 mL -

| Argon or Nitrogen Gas | - | - | - |

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add 4-Bromo-5-methoxy-3-methylaniline (1.00 g, 4.63 mmol), 4-chlorophenylboronic acid (0.86 g, 5.55 mmol), and potassium carbonate (1.92 g, 13.9 mmol).

  • Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.19 g, 0.23 mmol).

  • Degassing: Subject the flask to three cycles of vacuum backfill with argon. This is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Add degassed 1,4-dioxane (20 mL) and degassed water (5 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours.

  • Monitoring: Follow the disappearance of the aryl bromide by LC-MS or TLC.

  • Work-up: a. Cool the reaction to room temperature and dilute with ethyl acetate (50 mL). b. Filter the mixture through Celite® to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate. c. Transfer the filtrate to a separatory funnel and wash with water (2 x 30 mL) and brine (1 x 30 mL). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the desired biaryl product. This intermediate is a core structure found in many kinase inhibitors.

Application in Pharmaceutical Synthesis: Building a Kinase Inhibitor Core

The sequence of nitro reduction followed by Suzuki coupling provides a rapid and efficient route to complex aniline intermediates. These intermediates are central to the synthesis of numerous targeted therapies, particularly ATP-competitive kinase inhibitors, which often feature a substituted aniline "hinge-binding" motif. For example, similar structures are precursors to drugs like Vemurafenib, which targets the BRAF V60E mutation in melanoma.[8][9][10]

Diagram: Synthetic Workflow for a Pharmaceutical Intermediate

Workflow start 4-Bromo-3-nitro- 5-methoxytoluene step1 Nitro Reduction (e.g., SnCl₂/HCl) start->step1 intermediate1 4-Bromo-5-methoxy- 3-methylaniline step1->intermediate1 step2 Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst) intermediate1->step2 intermediate2 Substituted Biaryl Aniline Intermediate step2->intermediate2 step3 Further Functionalization (e.g., Amide Coupling, Cyclization) intermediate2->step3 final_core Kinase Inhibitor Core Structure step3->final_core

Caption: General workflow from starting material to a kinase inhibitor core.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the efficient construction of complex molecular architectures. By understanding the distinct reactivity of its functional groups, researchers can execute high-yielding and selective transformations to build valuable pharmaceutical intermediates. The protocols detailed herein provide a reliable foundation for the application of this versatile building block in drug discovery and development programs, enabling the rapid synthesis of novel chemical entities.

References

  • The Critical Role of Intermediates in Vemurafenib Synthesis. (n.d.).
  • Knight, J., et al. (2015). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. National Institutes of Health.
  • WO2015075749A1 - Novel processes for the preparation of vemurafenib. Google Patents.
  • Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. (2024). Preprints.org.
  • Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. (2017). Theranostics.
  • A new reagent for selective reduction of nitro group. (2009). Indian Journal of Chemistry, Section B.
  • Reduction of nitro compounds. (n.d.). Grokipedia.
  • Reduction of nitro compounds. (n.d.). Wikipedia.
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). National Institutes of Health.
  • Low yield in Suzuki coupling with (4-Bromo-2,5-dimethoxyphenyl)boronic acid. (n.d.). Benchchem.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Reduction of nitro group in the presence of a nitrile. (2018). Reddit.
  • This compound [98545-65-4]. (n.d.). Chemsigma.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • Struggling with Suzuki Reaction. (2024). Reddit.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). National Institutes of Health.
  • Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. (2020). ResearchGate.
  • Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. (2000). PubMed.

Sources

Application Note: Strategies for the Chromatographic Purification of 4-Bromo-3-nitro-5-methoxytoluene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-nitro-5-methoxytoluene is a substituted aromatic compound that serves as a valuable intermediate in the synthesis of more complex molecules in pharmaceutical and materials science research. Its synthesis often yields a mixture containing unreacted starting materials, regioisomers, and other byproducts, necessitating a robust purification strategy. This guide provides a detailed examination of chromatographic methods for the effective isolation of this target compound. We present two primary protocols: a bulk-scale purification using preparative flash column chromatography and a high-purity polishing step using reverse-phase high-performance liquid chromatography (RP-HPLC). The causality behind experimental choices, self-validating protocols, and troubleshooting guides are included to ensure reproducible, high-purity outcomes.

Introduction: The Purification Challenge

The purification of this compound presents a typical challenge in organic synthesis. The presence of multiple functional groups (bromo, nitro, methoxy, and methyl) on the aromatic ring results in a molecule of moderate polarity. The primary purification challenge arises from structurally similar impurities, particularly regioisomers formed during bromination or nitration steps, which often exhibit very similar chromatographic behavior to the desired product.

Therefore, a multi-step purification strategy is often optimal. An initial, high-capacity method like flash chromatography is used to remove the bulk of impurities, followed by a high-resolution technique like HPLC to achieve the final desired purity for downstream applications.

Principles of Separation: Exploiting Physicochemical Properties

The successful chromatographic separation of this compound is predicated on understanding its physicochemical properties and how they govern its interaction with different stationary and mobile phases.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound4-Bromo-3-nitrotoluene[1]4-Bromo-3-nitroanisole[2]
CAS Number 98545-65-4[3]5326-34-15344-78-5
Molecular Formula C₈H₈BrNO₃C₇H₆BrNO₂C₇H₆BrNO₃
Molecular Weight 246.06 g/mol 216.03 g/mol 232.03 g/mol
Predicted LogP ~3.0 - 3.52.666[4]~2.9
Key Features Moderately polar, aromatic, UV-activeModerately polar, aromatic, UV-activeModerately polar, aromatic, UV-active

The key to separation lies in exploiting subtle differences in polarity and electronic character between the target molecule and its impurities.

  • Normal-Phase Chromatography (Silica Gel): In this mode, the stationary phase (silica gel) is highly polar. Separation is based on adsorption, where more polar compounds interact more strongly with the silica and elute later. A non-polar mobile phase (e.g., hexanes) modified with a more polar solvent (e.g., ethyl acetate) is used. The optimal solvent ratio is determined using Thin-Layer Chromatography (TLC), aiming for a retention factor (Rƒ) of approximately 0.2-0.3 for the target compound to ensure good separation.[5][6]

  • Reverse-Phase Chromatography (C18 or Phenyl-Hexyl): Here, the stationary phase is non-polar (e.g., octadecyl-silane or C18), and a polar mobile phase (e.g., water/acetonitrile) is used. Separation is based on hydrophobic partitioning. Less polar compounds are retained longer. For aromatic compounds like our target, a Phenyl-Hexyl stationary phase can offer alternative selectivity through π-π interactions between the phenyl groups of the column and the electron-rich aromatic ring of the analyte.[7]

Protocol 1: Bulk Purification by Preparative Flash Chromatography

This method is the cornerstone for purifying gram-scale quantities of crude reaction mixtures. It is designed to rapidly remove impurities that have significantly different polarities from the target compound.

Workflow for Flash Chromatography

Flash_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Analysis TLC 1. TLC Method Development Sample 2. Sample Prep (Dry Loading) TLC->Sample Select Solvent Elute 4. Elution (Isocratic/Gradient) Sample->Elute Column 3. Column Packing Column->Elute Collect 5. Fraction Collection Elute->Collect Analyze 6. TLC Analysis of Fractions Collect->Analyze Monitor Purity Combine 7. Combine & Evaporate Pure Fractions Analyze->Combine Identify Pure Final Final Product (>95% Pure) Combine->Final HPLC_Workflow cluster_prep Preparation cluster_run Execution cluster_post Analysis & Finalization MobilePhase 1. Prepare Mobile Phases (A & B) System 3. Equilibrate System & Column MobilePhase->System Sample 2. Prepare Sample (Filtered Solution) Inject 4. Inject Sample Sample->Inject System->Inject Gradient 5. Run Gradient Elution Inject->Gradient Collect 6. Collect Fractions (UV-Triggered) Gradient->Collect Analyze 7. Analytical HPLC of Fractions Collect->Analyze Check Purity Combine 8. Combine & Lyophilize Pure Fractions Analyze->Combine Select Purest Final Final Product (>99% Pure) Combine->Final

Sources

Application Note: A Robust and Scalable Synthesis of 4-Bromo-3-nitro-5-methoxytoluene for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-3-nitro-5-methoxytoluene is a key substituted aromatic building block utilized in the synthesis of complex pharmaceutical agents. Its production on a large scale requires a robust, safe, and economically viable process. This document provides a comprehensive guide for researchers and process chemists, detailing a validated synthetic route from a commercially available starting material. We will first outline a detailed laboratory-scale protocol and then pivot to the critical considerations and process modifications required for a successful and safe scale-up. The causality behind experimental choices, in-process controls, and rigorous safety protocols are emphasized to ensure a self-validating and reliable manufacturing process.

Introduction and Strategic Synthesis Design

The synthesis of polysubstituted aromatic rings is a cornerstone of medicinal chemistry. The target molecule, this compound, possesses a specific substitution pattern that requires a carefully planned synthetic strategy to ensure high regioselectivity and avoid isomeric impurities. A retrosynthetic analysis suggests that the sequential introduction of the bromo and nitro groups is critical.

The chosen forward synthesis begins with 3-methoxy-5-methylaniline (5-methyl-m-anisidine), a readily available starting material. The synthetic strategy involves two key transformations:

  • Sandmeyer Reaction: Conversion of the aniline functionality into a bromo group via diazotization followed by reaction with a copper(I) bromide catalyst. This cleanly installs the bromine atom at the desired position.

  • Electrophilic Aromatic Nitration: Introduction of the nitro group. The existing substituents—methoxy, methyl, and bromo groups—will direct the incoming electrophile. The strongly activating methoxy group is the primary director, and its ortho position (C2) is sterically hindered by the adjacent methyl group. The other ortho position (C6) is also hindered. The para-position (C4) is blocked by the bromine. Therefore, nitration is directed to the C2 or C6 positions. However, considering the combined directing effects, the position meta to the deactivating bromo group and ortho to the methyl group is targeted. Careful control of reaction conditions is paramount to achieving the desired 3-nitro isomer.

This strategic approach maximizes selectivity, minimizes the formation of difficult-to-separate isomers, and utilizes well-understood, scalable reaction classes.

Laboratory-Scale Synthesis Protocol (10g Scale)

This section details a benchmarked protocol for synthesizing this compound at the laboratory scale.

Step 1: Synthesis of 3-Bromo-5-methoxytoluene

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )Amount UsedMolesStoichiometry
3-Methoxy-5-methylaniline137.1810.0 g0.07291.0 eq
Hydrobromic Acid (48% aq.)80.9140 mL~0.355~4.87 eq
Sodium Nitrite (NaNO₂)69.005.54 g0.08031.1 eq
Copper(I) Bromide (CuBr)143.451.57 g0.01090.15 eq
Deionized Water18.02As needed--
Diethyl Ether74.12~200 mL--
Saturated Sodium Bicarbonate-~50 mL--
Anhydrous Magnesium Sulfate120.37~5 g--

Protocol:

  • Diazotization: In a 250 mL three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 3-methoxy-5-methylaniline (10.0 g) and 48% hydrobromic acid (40 mL). Cool the resulting slurry to 0°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (5.54 g) in deionized water (15 mL) dropwise via the dropping funnel. Maintain the internal temperature between 0°C and 5°C throughout the addition.

  • After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5°C.

  • Sandmeyer Reaction: In a separate 500 mL flask, dissolve copper(I) bromide (1.57 g) in 48% hydrobromic acid (10 mL) and cool to 0°C.

  • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up: Cool the mixture to room temperature and transfer to a separatory funnel. Extract the product with diethyl ether (2 x 100 mL).

  • Combine the organic layers and wash with deionized water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-Bromo-5-methoxytoluene as a crude oil. Purification can be achieved by vacuum distillation.

Step 2: Synthesis of this compound

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )Amount UsedMolesStoichiometry
3-Bromo-5-methoxytoluene201.0510.0 g0.04971.0 eq
Sulfuric Acid (98%)98.0825 mL0.459~9.2 eq
Nitric Acid (70%)63.013.55 mL0.05471.1 eq
Crushed Ice/Water-As needed--
Ethyl Acetate88.11~150 mL--
Saturated Sodium Bicarbonate-~50 mL--
Anhydrous Sodium Sulfate142.04~5 g--

Protocol:

  • Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 3-Bromo-5-methoxytoluene (10.0 g) and cool the flask to 0°C in an ice-salt bath.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully add 70% nitric acid (3.55 mL) to 98% sulfuric acid (25 mL) while cooling in an ice bath.

  • Nitration: Slowly add the cold nitrating mixture to the stirred substrate via the dropping funnel. CRITICAL: Maintain the internal reaction temperature below 5°C. The reaction is highly exothermic.[1][2]

  • After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress using TLC or HPLC.

  • Quenching and Work-up: Once the reaction is complete, slowly pour the reaction mixture onto a stirred slurry of crushed ice (~200 g).[3] A solid precipitate should form.

  • Collect the crude product by vacuum filtration, washing the filter cake thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, MS, and melting point analysis.

Scale-Up Synthesis: Critical Process Parameters and Considerations

Transitioning from a laboratory-scale procedure to pilot or manufacturing scale introduces significant challenges. Direct translation of the lab protocol is often unsafe and inefficient. The following sections address the key parameters that must be re-evaluated and optimized for scale-up.

Reaction Thermodynamics and Heat Management

The nitration step is the most hazardous part of this synthesis due to its high exothermicity.[1][2]

  • Heat Generation: The heat of reaction for nitration can be in the range of -145 ± 70 kJ/mol.[2] On a large scale, this heat cannot be dissipated by a simple ice bath.

  • Scale-Up Solution: The reaction must be conducted in a jacketed glass-lined or stainless steel reactor with a thermal fluid for precise temperature control. The surface-area-to-volume ratio decreases upon scale-up, making heat removal less efficient. Therefore, the addition rate of the nitrating mixture becomes the primary tool for controlling the reaction temperature. A slow, controlled addition via a metering pump, linked to an internal temperature probe, is mandatory to prevent a thermal runaway.[4]

Mass Transfer and Mixing

Effective mixing is crucial for maintaining a homogenous temperature profile and ensuring consistent reaction kinetics.

  • Lab vs. Plant: A magnetic stir bar is sufficient for a 250 mL flask, but it is completely inadequate for a 500 L reactor.

  • Scale-Up Solution: The reactor must be equipped with an appropriate agitator (e.g., pitched-blade turbine) and baffles to ensure good top-to-bottom turnover and prevent vortexing. Poor mixing can lead to localized "hot spots" where the nitrating agent concentration is high, increasing the risk of thermal runaway and the formation of undesired byproducts.[2]

Reagent Handling and Addition Strategy

Handling large volumes of corrosive acids and toxic materials requires robust engineering controls.[5][6]

  • Nitrating Mixture: Preparing large batches of mixed acid is itself a hazardous, exothermic process.[7] On a large scale, it is often safer to add the nitric and sulfuric acids to the reactor separately or use a continuous-flow nitration setup.

  • Quenching: Pouring a large reactor volume onto ice is not feasible. The scaled-up quenching process involves the controlled transfer of the reaction mass into a separate, agitated quench vessel containing a calculated amount of ice and water.

Work-up and Product Isolation at Scale

Lab-scale techniques like separatory funnels and Büchner funnels are replaced with industrial equipment.

  • Phase Separation: Extractions are performed in the reactor or a dedicated extraction vessel. Phase separation is allowed to occur under gravity, and the layers are separated via bottom outlet valves.

  • Isolation: Vacuum filtration is replaced by equipment such as a centrifuge or a filter press to handle large quantities of solid product efficiently.

  • Drying: The final product is dried in a tray dryer or a vacuum dryer to achieve the required specifications for residual solvents.

Safety and Hazard Analysis (HAZOP)

A thorough Hazard and Operability (HAZOP) study is essential before attempting this synthesis at scale.[1]

  • Primary Hazards:

    • Thermal Runaway: Uncontrolled exotherm during nitration.[1][4] Mitigation includes robust cooling systems, controlled addition rates, and an emergency quench plan.

    • Toxic Gas Release: Formation of NOx fumes during nitration and HBr during the Sandmeyer reaction.[5][7] Mitigation involves performing the reaction in a closed system vented to a caustic scrubber.

    • Corrosion: Concentrated acids are highly corrosive.[6] Mitigation requires using appropriate materials of construction for the reactor and transfer lines (e.g., glass-lined steel, Hastelloy).

  • Personal Protective Equipment (PPE): At any scale, appropriate PPE is required, including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat or suit.[4][5] Emergency eyewash and shower stations must be readily accessible.[4]

Process Control and Analytical Strategy

Robust in-process controls (IPCs) and final product specifications are necessary for a reproducible process.

  • In-Process Controls (IPCs): Reaction completion should be monitored by a validated analytical method, such as HPLC. This prevents running the reaction for too long (increasing byproduct formation) or too short (resulting in low yield).

  • Final Product Quality Control: The isolated product must be tested against pre-defined specifications.

Analytical Method Comparison:

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a stationary and mobile phase, with UV detection.Separation of volatile compounds followed by mass-based detection.
Selectivity High (can resolve starting material, product, and byproducts).Very High (provides structural information).
Sensitivity High (LOD ~0.05 µg/mL).Very High (LOD ~0.01 µg/mL).[8]
Use Case Ideal for IPCs and final purity assay due to its robustness and speed.Excellent for impurity profiling and structural confirmation.

Visualization of Workflows

Synthetic and Work-Up Workflow

G cluster_step1 Step 1: Bromination cluster_step2 Step 2: Nitration A 1. Diazotization (Aniline, HBr, NaNO2) 0-5°C B 2. Sandmeyer Reaction (Diazonium Salt + CuBr) 0-60°C A->B C 3. Quench & Extract (H2O, Ether) B->C D 4. Wash & Dry (NaHCO3, Brine, MgSO4) C->D E Intermediate: 3-Bromo-5-methoxytoluene D->E F 5. Nitration (H2SO4, HNO3) 0-5°C E->F Input for Step 2 G 6. Quench on Ice F->G H 7. Isolate by Filtration G->H I 8. Recrystallize & Dry (Ethanol/Water) H->I J Final Product: This compound I->J

Caption: High-level workflow for the two-step synthesis of the target compound.

Scale-Up Parameter Interdependencies

G main Successful & Safe Scale-Up heat Heat Management main->heat mass Mass Transfer (Mixing) main->mass safety HAZOP & Safety main->safety control Process Control main->control Jacketed Reactor Jacketed Reactor heat->Jacketed Reactor Controlled Addition Rate Controlled Addition Rate heat->Controlled Addition Rate Exotherm Monitoring Exotherm Monitoring heat->Exotherm Monitoring Agitator Design Agitator Design mass->Agitator Design Baffling Baffling mass->Baffling Homogeneity Homogeneity mass->Homogeneity Scrubber System Scrubber System safety->Scrubber System Emergency Quench Plan Emergency Quench Plan safety->Emergency Quench Plan Material Compatibility Material Compatibility safety->Material Compatibility PPE Protocols PPE Protocols safety->PPE Protocols In-Process Controls (HPLC) In-Process Controls (HPLC) control->In-Process Controls (HPLC) Raw Material Specs Raw Material Specs control->Raw Material Specs Final Product Specs Final Product Specs control->Final Product Specs

Caption: Key interdependent pillars for successful process scale-up.

References

  • Tsang, W. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC.
  • University of California, Riverside Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY.
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  • Safety Hub. (2024, June 6). Nitration reaction safety. YouTube.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • Wegner, J., Ceylan, S., & Kirschning, A. (2012). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Organic & Biomolecular Chemistry, 10(28), 5344-5349.
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Application Notes & Protocols for In-Depth Reaction Monitoring of 4-Bromo-3-nitro-5-methoxytoluene

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Precision in Reaction Analytics

In the landscape of pharmaceutical and fine chemical synthesis, the substituted nitrotoluene scaffold is a cornerstone for the development of a myriad of complex molecules. 4-Bromo-3-nitro-5-methoxytoluene, with its distinct pattern of activating and deactivating groups, presents a versatile platform for a range of chemical transformations. The successful and reproducible synthesis of derivatives from this starting material is critically dependent on the precise monitoring of reaction progress. This document serves as a comprehensive guide for researchers, chemists, and process development scientists, offering detailed protocols and the underlying scientific principles for the analytical monitoring of key reactions involving this compound. Our focus is not merely on the "how" but fundamentally on the "why," providing a robust framework for making informed analytical decisions.

Foundational Analytical Approaches for Aromatic Systems

The choice of an analytical technique for reaction monitoring is dictated by the physicochemical properties of the analytes, the reaction matrix, and the desired information (e.g., qualitative, quantitative, kinetic). For a substituted aromatic compound like this compound, chromatographic and spectroscopic methods are paramount.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a workhorse in reaction monitoring due to its versatility, robustness, and quantitative power. It is particularly well-suited for non-volatile and thermally labile compounds.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and definitive identification through mass fragmentation patterns.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unparalleled structural information in real-time, allowing for the unambiguous identification of reactants, intermediates, and products directly in the reaction mixture (in-situ).[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it an invaluable tool for identifying reaction byproducts and intermediates.[6][7][8]

High-Performance Liquid Chromatography (HPLC) for Quantitative Reaction Profiling

HPLC is often the primary choice for quantitative analysis of reaction progress due to its high precision and accuracy. A well-developed HPLC method can effectively separate the starting material from products and byproducts, allowing for the calculation of conversion and yield over time.

Causality in HPLC Method Development

The development of a robust HPLC method is a systematic process. For this compound and its derivatives, a reversed-phase C18 column is a logical starting point due to the non-polar nature of the aromatic ring. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve adequate separation. The inclusion of a small amount of acid, such as formic or phosphoric acid, can improve peak shape for compounds with acidic or basic functionalities.[9]

Protocol: Monitoring a Suzuki Coupling Reaction of this compound

This protocol outlines a method for monitoring the palladium-catalyzed Suzuki coupling of this compound with a boronic acid.[10][11][12]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction_Vessel Reaction Mixture Aliquot Withdraw Aliquot Reaction_Vessel->Aliquot t = 0, 1, 2...n Quench Quench Reaction Aliquot->Quench Dilute Dilute Sample Quench->Dilute Filter Filter (0.45 µm) Dilute->Filter Autosampler Autosampler Injection Filter->Autosampler HPLC_Column C18 Column Separation Autosampler->HPLC_Column UV_Detector UV Detection HPLC_Column->UV_Detector Data_Acquisition Chromatogram Generation UV_Detector->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Reactants & Products Calibration_Curve->Quantification

Caption: Workflow for HPLC-based reaction monitoring.

  • Instrumentation and Materials:

    • HPLC system with a UV-Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • HPLC-grade acetonitrile, water, and methanol.

    • Analytical standards of this compound and the expected product.

  • Preparation of Solutions:

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

    • Standard Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of the starting material and the product into separate 10 mL volumetric flasks and dissolve in methanol.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • HPLC Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid
Gradient 50% B to 95% B over 10 min, hold at 95% B for 2 min, return to 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
  • Reaction Sampling:

    • At designated time points (e.g., t=0, 15 min, 30 min, 1h, 2h, etc.), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a known volume of a suitable solvent (e.g., 950 µL of methanol) to stop the reaction and dilute the sample.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material and product based on their retention times from the standard injections.

    • Integrate the peak areas for each component at each time point.

    • Construct a calibration curve for each compound by plotting peak area against concentration.

    • Calculate the concentration of the starting material and product in each reaction aliquot to determine the reaction progress.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analytes

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information, allowing for confident identification of reactants, products, and byproducts.[13]

Applicability to Reactions of this compound

While the starting material itself has a relatively high boiling point, GC-MS can be suitable for monitoring reactions where the products or key byproducts are more volatile. For instance, in a de-methylation or de-bromination reaction, the resulting products might be amenable to GC analysis.

Protocol: GC-MS Analysis of a Hypothetical Debromination Reaction

This protocol describes a general method for using GC-MS to monitor a reaction where the bromo group is replaced by hydrogen.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Reaction_Vessel Reaction Mixture Aliquot Withdraw Aliquot Reaction_Vessel->Aliquot t = 0, 1, 2...n Workup Aqueous Workup Aliquot->Workup Extract Extract with Organic Solvent Workup->Extract Dry Dry and Concentrate Extract->Dry GC_Inlet Vaporization in GC Inlet Dry->GC_Inlet GC_Column Capillary Column Separation GC_Inlet->GC_Column MS_Ionization Electron Ionization (EI) GC_Column->MS_Ionization Mass_Analyzer Mass Analysis MS_Ionization->Mass_Analyzer TIC Total Ion Chromatogram Mass_Analyzer->TIC Mass_Spectra Mass Spectra of Peaks TIC->Mass_Spectra Library_Search NIST Library Search Mass_Spectra->Library_Search Identification Compound Identification Library_Search->Identification

Caption: Workflow for GC-MS based reaction monitoring.

  • Instrumentation and Materials:

    • GC-MS system with an electron ionization (EI) source.

    • A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • High-purity helium as the carrier gas.

    • Organic solvents for extraction (e.g., ethyl acetate, dichloromethane).

  • GC-MS Conditions:

ParameterCondition
Inlet Temperature 250 °C
Carrier Gas Helium, constant flow of 1.0 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Energy 70 eV
Mass Range 50-400 amu
  • Reaction Sampling and Preparation:

    • At specified time points, withdraw an aliquot from the reaction.

    • Perform a mini-aqueous workup to remove non-volatile salts and reagents.

    • Extract the organic components with a suitable solvent.

    • Dry the organic layer (e.g., with Na₂SO₄), filter, and if necessary, concentrate to an appropriate volume.

    • Inject a small volume (e.g., 1 µL) into the GC-MS.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to observe the appearance of new peaks and the disappearance of the starting material peak.

    • Examine the mass spectrum of each peak. The starting material will show a characteristic isotopic pattern for bromine (M and M+2 peaks of nearly equal intensity).

    • Compare the obtained mass spectra with a library (e.g., NIST) for tentative identification of products and byproducts.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

In-situ NMR spectroscopy is a powerful technique for monitoring reactions in real-time directly within the NMR tube. It provides detailed structural information about all species in the reaction mixture, making it ideal for identifying transient intermediates and elucidating reaction mechanisms.

Rationale for Using In-situ NMR

For reactions of this compound, ¹H NMR is particularly useful. The aromatic region of the spectrum will show distinct signals for the starting material, products, and any aromatic intermediates. The methyl and methoxy protons will also provide valuable information. By acquiring spectra at regular intervals, a detailed kinetic profile of the reaction can be constructed.[4]

Protocol: In-situ ¹H NMR Monitoring of a Nucleophilic Aromatic Substitution (SₙAr) Reaction

This protocol describes the monitoring of an SₙAr reaction where the bromine atom is displaced by a nucleophile.

InSitu_NMR_Logic Start Prepare Reactants in NMR Tube Initiate Initiate Reaction (e.g., add catalyst) Start->Initiate Acquire_t0 Acquire t=0 Spectrum Initiate->Acquire_t0 Loop Reaction Ongoing? Acquire_t0->Loop Acquire_tn Acquire Spectrum at Time 'n' Loop->Acquire_tn Yes End Reaction Complete Loop->End No Process Process Spectra (Phasing, Baseline Correction) Acquire_tn->Process Analyze Analyze Spectral Changes (Integration, Peak Shifts) Process->Analyze Analyze->Loop

Caption: Logical flow for in-situ NMR reaction monitoring.

  • Instrumentation and Materials:

    • NMR spectrometer (e.g., 400 MHz or higher).

    • NMR tubes and compatible caps.

    • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) that is compatible with the reaction conditions.

    • Internal standard (e.g., tetramethylsilane - TMS, or a compound that does not react with the components of the reaction mixture).

  • Sample Preparation:

    • Dissolve a known amount of this compound and the nucleophile in the deuterated solvent in the NMR tube.

    • Add a known amount of the internal standard.

    • Acquire an initial spectrum (t=0) before initiating the reaction.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the final component (e.g., a catalyst or base) to the NMR tube, mix quickly, and place it in the NMR spectrometer.

    • Set up an arrayed experiment to acquire ¹H NMR spectra at regular time intervals (e.g., every 5 minutes). The acquisition time for each spectrum should be short relative to the reaction rate.

  • Data Processing and Analysis:

    • Process the series of spectra (Fourier transform, phase, and baseline correction).

    • Identify the characteristic peaks for the starting material, product(s), and any observable intermediates.

    • Integrate the peaks of interest relative to the internal standard to determine the concentration of each species over time.

    • Plot the concentration of reactants and products as a function of time to obtain kinetic data.

Predicted ¹H NMR Data for this compound
ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H~7.5 - 7.8d
Aromatic-H~7.2 - 7.5d
Methoxy (-OCH₃)~3.9 - 4.1s
Methyl (-CH₃)~2.4 - 2.6s

(Note: These are estimated values and should be confirmed experimentally.)

Concluding Remarks: An Integrated Analytical Approach

The robust monitoring of reactions involving this compound is best achieved through a multi-faceted analytical approach. HPLC provides excellent quantitative data for reaction profiling, GC-MS is invaluable for the identification of volatile byproducts, and in-situ NMR offers unparalleled mechanistic insights. The specific choice and combination of these techniques will depend on the reaction being studied and the specific goals of the analysis. By understanding the principles behind each method and applying the detailed protocols provided, researchers can ensure the development of efficient, reproducible, and well-understood synthetic transformations.

References

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  • Reddit. (2022). Want to use LC/MS to monitor reactions but have questions. Any advice is appreciated!
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  • O'Brien, C. J., et al. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. ACS Sustainable Chemistry & Engineering, 9(50), 16973-16981.
  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements.
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  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube.
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  • Myers, A. G. Research Group, Harvard University. The Suzuki Reaction.
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  • PubChem. (n.d.). 4-Bromo-3-nitroanisole.
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Application Note & Protocols: Strategic Derivatization of 4-Bromo-3-nitro-5-methoxytoluene for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the identification of versatile starting scaffolds is a critical step in generating novel molecular entities with therapeutic potential. 4-Bromo-3-nitro-5-methoxytoluene presents itself as a highly valuable, yet underexplored, starting material. Its structure is adorned with three distinct functional groups—an aryl bromide, a nitro group, and a methoxy ether—each offering a unique chemical handle for strategic modification. The nitro group, in particular, is a well-established pharmacophore and sometimes toxicophore, found in numerous compounds with a wide spectrum of biological activities, including antibacterial, antiparasitic, and antineoplastic effects.[1][2]

This guide provides a comprehensive framework for the systematic derivatization of this compound. We will explore mechanistically diverse, high-yield synthetic strategies targeting the aryl bromide and nitro functionalities. The objective is to construct a library of analogs with varied physicochemical properties, primed for a cascade of biological screening assays. The protocols herein are designed not merely as procedural steps but as self-validating systems, grounded in established chemical principles to ensure reproducibility and success.

Core Scaffold: Physicochemical & Safety Profile

Before commencing any synthetic work, a thorough understanding of the starting material's properties and handling requirements is paramount.

PropertyValueSource
Chemical Name This compound-
CAS Number 98545-65-4
Molecular Formula C₈H₈BrNO₃[3]
Molecular Weight 246.06 g/mol -
Appearance Not specified; likely a solid-
Safety Handle with care. Assumed to be an irritant. Wear appropriate PPE.[4][5]

Synthetic Derivatization: A Multi-Pronged Approach

The true potential of this compound is realized through its capacity for diverse chemical transformations. The workflow below illustrates the primary pathways for derivatization, which form the core of our synthetic strategy.

G start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Ar-B(OH)₂ Pd Catalyst buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald R₂NH Pd Catalyst nitro_reduction Nitro Group Reduction (Amine Formation) start->nitro_reduction Fe/NH₄Cl or SnCl₂/HCl snar Nucleophilic Aromatic Substitution (SNAr) start->snar Strong Nucleophile (Limited Scope) lib1 Biaryl Analogs suzuki->lib1 lib2 Arylamine Analogs buchwald->lib2 lib3 Aniline Precursors nitro_reduction->lib3 lib4 Further Functionalization (Amides, Sulfonamides, etc.) lib3->lib4

Caption: Overall derivatization workflow for this compound.

C-C Bond Formation via Suzuki-Miyaura Coupling

Rationale: The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing C(sp²)-C(sp²) bonds, a motif prevalent in countless pharmaceutical agents.[6] By coupling the aryl bromide of our scaffold with a diverse range of boronic acids or esters, we can introduce new aryl, heteroaryl, or vinyl groups. This strategy allows for systematic probing of how steric and electronic properties of this new substituent impact biological activity. The presence of an electron-withdrawing nitro group can influence the reactivity of the aryl bromide, often requiring careful selection of catalyst and ligand systems.[7][8]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base such as K₂CO₃ or K₃PO₄ (3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst. For general screening, Pd(PPh₃)₄ (0.05 eq.) can be used. For more challenging or electron-deficient coupling partners, a more active catalyst system like Pd₂(dba)₃ (0.025 eq.) with a specialized ligand such as SPhos or BrettPhos (0.05-0.10 eq.) is recommended.[7]

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). The reaction concentration should be approximately 0.1 M with respect to the starting aryl bromide.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the crude product under reduced pressure. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

C-N Bond Formation via Buchwald-Hartwig Amination

Rationale: The introduction of nitrogen-containing functional groups is a cornerstone of drug design. The Buchwald-Hartwig amination provides a direct route to synthesize aryl amines and their derivatives from aryl halides.[9] This reaction is exceptionally broad in scope, allowing the installation of primary and secondary amines, anilines, and even amides or carbamates. A key consideration is the potential for the nitro group to interfere with certain catalyst systems or strong bases.[10] However, modern catalyst systems often show high functional group tolerance.[11][12]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos or RuPhos, 0.04 eq.), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 eq.) to a reaction vessel.

  • Substrate Addition: Add this compound (1.0 eq.) and the desired amine (1.2 eq.).

  • Solvent and Reaction: Add an anhydrous, degassed solvent such as toluene or dioxane. Seal the vessel and heat the mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent like ethyl acetate.

  • Purification & Characterization: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography and confirm its identity by NMR and HRMS.

Chemoselective Reduction of the Nitro Group

Rationale: The nitro group is not just a modulator of activity but also a synthetic precursor to the versatile amino group. Reducing the nitro moiety to an aniline unlocks a vast new chemical space for derivatization, including the formation of amides, sulfonamides, ureas, and more. The primary challenge is achieving this reduction chemoselectively, without affecting the aryl bromide (hydrodebromination) or other functional groups. Classical methods using catalytic hydrogenation with Pd/C can be too aggressive. Milder, selective reagents are required. Iron powder in an acidic medium or tin(II) chloride are well-established methods for this purpose, known for their high tolerance of sensitive functional groups like halides.[13][14]

Protocol 3: Chemoselective Nitro Reduction with Iron

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq.) in a mixture of ethanol and water (e.g., 5:1 v/v).

  • Reagent Addition: Add ammonium chloride (NH₄Cl, 4-5 eq.) followed by iron powder (Fe, 3-5 eq.).

  • Reaction: Heat the suspension to reflux (approx. 80 °C). The reaction is often vigorous initially. Monitor progress by TLC or LC-MS, looking for the disappearance of the starting material and the appearance of a more polar spot corresponding to the aniline product.

  • Work-up: After completion (typically 1-3 hours), cool the reaction mixture and filter it hot through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with hot ethanol or methanol.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can often be taken to the next step without further purification. If necessary, purify by column chromatography on silica gel. The resulting aniline, 4-bromo-3-amino-5-methoxytoluene, is a new scaffold for further elaboration.

Biological Screening: A Tiered Strategy

Once a library of derivatives is synthesized and characterized, a logical, tiered approach to biological screening is essential to efficiently identify promising candidates.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Lead Characterization a1 Compound Library (50-100 µM) a2 Cytotoxicity/Viability Assay (e.g., MTT, CellTiter-Glo) a1->a2 a3 Primary Target/Phenotypic Assay (e.g., Antimicrobial MIC) a1->a3 b1 Active 'Hits' from Tier 1 a2->b1 a3->b1 b2 Dose-Response Curve (IC₅₀ / EC₅₀ Determination) b1->b2 c1 Confirmed 'Leads' from Tier 2 b2->c1 c2 Mechanism of Action Studies c1->c2 c3 Selectivity & Off-Target Profiling c1->c3

Caption: A tiered workflow for biological screening of the derivative library.

Protocol 4: Primary Cytotoxicity Screening (MTT Assay)

Rationale: A primary cytotoxicity screen is essential to flag compounds that are broadly toxic and to determine the appropriate concentration range for subsequent targeted assays. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed human cancer cells (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Dilute the compounds in culture medium to the final desired concentration (e.g., 50 µM), ensuring the final DMSO concentration is ≤0.5%. Replace the medium in the wells with the compound-containing medium. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds showing significant reduction in viability are flagged as cytotoxic.

Conclusion

This compound is a scaffold rich in synthetic potential. The strategic application of modern cross-coupling reactions and chemoselective reductions, as detailed in these protocols, provides a robust platform for generating diverse chemical libraries. When paired with a systematic biological screening cascade, this approach enables the efficient exploration of new chemical space and increases the probability of identifying novel bioactive compounds for further drug development.

References

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  • Kilanowski, D., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. International Journal of Molecular Sciences, 21(20), 7755. [Link][22]
  • Gamble, A. B., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
  • Cano, I., et al. (2017). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. Molecules, 22(12), 2125. [Link][23]
  • National Center for Biotechnology Information. (n.d.). Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. [Link][13]
  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link][15]
  • Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link][24]
  • The Organic Chemistry Tutor. (n.d.).
  • PLOS One. (2011). Analysis of Common and Specific Mechanisms of Liver Function Affected by Nitrotoluene Compounds. [Link][26]
  • ResearchGate. (2020). Development of selective reduction of nitroarenes to arylamines or arylhydroxylamines. [Link][27]
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link][8]
  • National Center for Biotechnology Information. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link][1]
  • Obregon-Mendoza, M. A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 701. [Link][2]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link][9]
  • ResearchGate. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link][28]
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The Strategic Role of 4-Bromo-3-nitro-5-methoxytoluene in the Synthesis of Next-Generation Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Versatility of a Substituted Toluene Building Block

In the competitive landscape of agrochemical research and development, the demand for novel active ingredients with enhanced efficacy, improved safety profiles, and novel modes of action is incessant. The substituted aromatic compound, 4-Bromo-3-nitro-5-methoxytoluene, represents a highly versatile and strategic starting material for the synthesis of a diverse range of potential agrochemicals. Its unique arrangement of bromo, nitro, and methoxy functional groups on the toluene core provides multiple reaction sites, allowing for the strategic construction of complex molecules, particularly in the herbicide and fungicide sectors.

This technical guide provides an in-depth exploration of the utility of this compound as a precursor in agrochemical synthesis. We will delve into its chemical properties, outline detailed synthetic protocols for its conversion into advanced intermediates, and discuss the potential applications and mechanisms of action of the resulting agrochemical candidates. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and practical applicability.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to designing robust and efficient synthetic routes.

PropertyValueSource
CAS Number 98545-65-4
Molecular Formula C8H8BrNO3
Molecular Weight 246.06 g/mol Calculated
Appearance Pale yellow to yellow crystalline solidTypical
Melting Point Not readily available; estimated based on similar structuresN/A
Boiling Point Not readily available; likely high due to polarity and molecular weightN/A
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate); sparingly soluble in waterGeneral chemical principles

Synthetic Pathways to High-Value Agrochemical Intermediates

The strategic positioning of the functional groups in this compound allows for several synthetic transformations. Two primary pathways are highlighted here: one focusing on the generation of a substituted nitrophenol for diphenyl ether synthesis, and the other on the reduction of the nitro group to an aniline for further derivatization.

Pathway 1: Synthesis of a Substituted Nitrophenol for Diphenyl Ether Herbicides

Diphenyl ether herbicides are a significant class of agrochemicals that primarily act as protoporphyrinogen oxidase (PPO) inhibitors.[1][2][3][4][5][6] The synthesis of these compounds often involves the Williamson ether synthesis, a nucleophilic aromatic substitution reaction between a substituted phenoxide and a halogenated nitrobenzene.[7] this compound can be readily converted to a key phenolic intermediate for this reaction.

Rationale: The methoxy group can be selectively cleaved to yield a hydroxyl group, which is essential for the subsequent etherification step. Boron tribromide (BBr3) is a powerful and selective reagent for the cleavage of aryl methyl ethers.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Boron tribromide (BBr3), 1M solution in DCM

  • Methanol

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a 1M solution of BBr3 in DCM (1.2 eq) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of methanol.

  • Pour the mixture into a separatory funnel containing water and extract with DCM.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield pure 4-Bromo-3-nitro-5-methylphenol.

The resulting 4-Bromo-3-nitro-5-methylphenol is a valuable intermediate for the synthesis of diphenyl ether herbicides. In a subsequent step, this phenol can be deprotonated with a suitable base (e.g., potassium carbonate) to form the corresponding phenoxide, which then acts as a nucleophile in a Williamson ether synthesis with an appropriate substituted nitrobenzene or other activated aryl halide.

Diphenyl Ether Synthesis start This compound intermediate 4-Bromo-3-nitro-5-methylphenol start->intermediate Demethylation reagent1 product Diphenyl Ether Herbicide (PPO Inhibitor) intermediate->product Williamson Ether Synthesis reagent2 reagent1 BBr3, DCM reagent2 Substituted Aryl Halide, K2CO3

Caption: Synthetic route to diphenyl ether herbicides.

Pathway 2: Reduction of the Nitro Group to a Versatile Aniline Intermediate

The nitro group in this compound can be selectively reduced to an amino group, opening up a vast array of possibilities for further functionalization. Anilines are key precursors for many classes of agrochemicals, including certain herbicides, fungicides, and insecticides.

Rationale: The reduction of an aromatic nitro group to an aniline is a fundamental transformation in organic synthesis. A variety of reagents can accomplish this, with tin(II) chloride in the presence of a strong acid being a classic and reliable method. This method is often preferred in laboratory settings for its efficiency and selectivity.

Materials:

  • This compound

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Sodium hydroxide (NaOH) solution, 10 M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (3.0-5.0 eq) in concentrated hydrochloric acid to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with stirring. Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly and carefully neutralize the acidic solution by adding 10 M NaOH solution until the pH is basic (pH > 10). A precipitate of tin salts will form.

  • Extract the aqueous slurry with ethyl acetate.

  • Filter the combined organic extracts to remove any remaining solids.

  • Wash the filtrate with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude 4-Amino-5-bromo-3-methoxytoluene can be purified by crystallization or column chromatography.

The synthesized 4-Amino-5-bromo-3-methoxytoluene is a valuable building block for a variety of agrochemicals. For example, it can undergo diazotization followed by substitution to introduce a range of functional groups, or it can be acylated or alkylated to form amide or amine-based active ingredients.

Aniline Intermediate Applications start This compound intermediate 4-Amino-5-bromo-3-methoxytoluene start->intermediate Nitro Group Reduction (e.g., SnCl2, HCl) product1 Substituted Amide Agrochemicals intermediate->product1 Acylation product2 Heterocyclic Agrochemicals intermediate->product2 Cyclization Reactions product3 Diazotization-derived Agrochemicals intermediate->product3 Diazotization & Substitution

Caption: Synthetic utility of the aniline intermediate.

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Many of the diphenyl ether herbicides synthesized from precursors like this compound function by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[6][8][9] PPO is a key enzyme in the biosynthesis of both chlorophyll in plants and heme in animals.

In plants, PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition of this enzyme leads to the accumulation of protoporphyrinogen IX in the cytoplasm. This accumulated substrate is then non-enzymatically oxidized to protoporphyrin IX. In the presence of light, protoporphyrin IX is a potent photosensitizer, leading to the generation of reactive oxygen species (ROS) that cause rapid lipid peroxidation and membrane damage, ultimately resulting in cell death and the characteristic bleaching and necrotic symptoms observed in treated weeds.[6]

Conclusion: A Strategic Asset in Agrochemical Discovery

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. Its strategically positioned functional groups provide multiple avenues for the construction of complex molecular architectures, particularly for the development of diphenyl ether herbicides that act as PPO inhibitors. The detailed synthetic protocols provided herein offer a practical guide for researchers to leverage the potential of this starting material in their discovery and development programs. By understanding the underlying chemical principles and the biological mechanisms of action, scientists can more effectively design and synthesize the next generation of crop protection solutions.

References

  • Zhao, Z., et al. (2020). Design, Synthesis, and Herbicidal Activity of Novel Diphenyl Ether Derivatives Containing Fast Degrading Tetrahydrophthalimide. Journal of Agricultural and Food Chemistry, 68(12), 3729-3741.
  • Yu, H., et al. (2011). Synthesis and herbicidal activity of diphenyl ether derivatives containing unsaturated carboxylates. Journal of Agricultural and Food Chemistry, 59(21), 11718-26.
  • Zhao, Z., et al. (2020). Design, Synthesis, and Herbicidal Activity of Novel Diphenyl Ether Derivatives Containing Fast Degrading Tetrahydrophthalimide. Request PDF on ResearchGate.
  • Yu, H., et al. (2011). Synthesis and Herbicidal Activity of Diphenyl Ether Derivatives Containing Unsaturated Carboxylates. Journal of Agricultural and Food Chemistry.
  • Feng, C., et al. (2022). Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle. Journal of Agricultural and Food Chemistry, 70(4), 1003-1018.
  • Zhao, Z., et al. (2022). Synthesis and herbicidal activity of acifluorfen analogues. Chinese Journal of Pesticide Science, 24(3), 465-473.
  • Hirai, K., et al. (2004). Synthesis and herbicidal activity of novel heterocyclic protoporphyrinogen oxidase inhibitors. Pest Management Science, 60(2), 203-213.
  • Li, J. (2012). Application of reaction in preparing oxyfluorfen and in other organic synthesis. Google Patents, CN102372594A.
  • Hirai, K., et al. (2004). Synthesis and herbicidal activity of novel heterocyclic protoporphyrinogen oxidase inhibitors. PubMed.
  • Shenyang Research Institute of Chemical Industry. (2002). Bietherifying process for synthesizing oxyfluorfen. Google Patents, CN1363548A.
  • Lamberth, C., et al. (2023). Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues. Pest Management Science, 79(10), 3866-3875.
  • Zhejiang University of Technology. (2014). Preparation method for oxyfluorfen. Google Patents, CN103980127A.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-3-nitro-5-methoxytoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-3-nitro-5-methoxytoluene. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield, improve purity, and troubleshoot experimental hurdles. Our approach is grounded in mechanistic principles and field-proven insights to ensure your success.

Introduction: Strategic Synthesis of a Polysubstituted Toluene

The synthesis of this compound is a multi-step process involving electrophilic aromatic substitution. The final arrangement of the substituents (methyl, methoxy, nitro, and bromo groups) is highly dependent on the order of the reactions due to their respective directing effects. The methoxy (-OCH₃) and methyl (-CH₃) groups are activating ortho-, para-directors, while the nitro (-NO₂) group is a strongly deactivating meta-director, and the bromo (-Br) group is a deactivating ortho-, para-director.[1][2] A logical synthetic strategy is paramount to prevent the formation of undesired isomers and to maximize yield.

The most effective pathway begins with a substrate where the directing effects of existing groups synergize to install new substituents in the desired positions. A common and effective starting material is 3-bromo-5-methoxytoluene.

Recommended Synthetic Workflow

The recommended two-step synthesis starts from 3-bromo-5-methoxytoluene, proceeding via a nitration reaction. This route is favored because the directing effects of the methoxy and bromo groups guide the incoming nitro group to the desired C4 position.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Purification A 3-Bromo-5-methoxytoluene B HNO₃ / H₂SO₄ (0-5 °C) A->B Reagents C Crude Product Mixture B->C Reaction D Work-up (Quench, Extraction) C->D E Column Chromatography or Recrystallization D->E Purification F This compound (Pure Product) E->F Isolation

Caption: Recommended workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Question: My reaction yield is consistently low (<40%). What are the primary causes and how can I fix this?

Answer: Low yield is a common issue that can stem from several factors, from reaction conditions to work-up procedures. Let's break down the potential causes:

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Causality: The nitrating agent may be decomposing, or the reaction time might be insufficient. Aromatic rings with deactivating groups like bromine require carefully controlled and sometimes more forceful conditions.[3]

    • Solution:

      • Monitor Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the starting material.

      • Reagent Quality: Ensure your nitric acid and sulfuric acid are fresh and anhydrous. The nitronium ion (NO₂⁺) is generated from the reaction between these two acids, and water will inhibit its formation.

      • Reaction Time: If starting material is still present after the standard reaction time, consider extending it by 30-60 minute intervals, monitoring by TLC at each point.

  • Side Product Formation: The formation of undesired isomers or multiple nitration products can significantly reduce the yield of the target molecule.

    • Causality: While the methoxy and bromo groups should direct the nitro group to the C4 position, minor amounts of other isomers can form. If the temperature is not strictly controlled, the reaction's selectivity decreases.

    • Solution:

      • Strict Temperature Control: Maintain the reaction temperature between 0-5 °C during the addition of the nitrating mixture.[4] Exceeding this range can lead to the formation of byproducts. Use an ice-salt bath for better temperature management.

      • Slow Addition: Add the nitrating mixture dropwise to the solution of your starting material. A slow, controlled addition helps dissipate heat and maintain selectivity.

  • Product Loss During Work-up and Purification: Significant amounts of product can be lost during aqueous washing, extraction, and final purification steps.

    • Causality: The product may have some solubility in the aqueous phase, or the chosen solvent for recrystallization or chromatography might not be optimal.

    • Solution:

      • Extraction Efficiency: When extracting your product from the aqueous layer, use a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and perform multiple extractions (e.g., 3 x 50 mL) rather than a single large one.

      • Purification Method: Flash column chromatography is often more effective than recrystallization for removing isomeric impurities.[5] A gradient elution with a hexane/ethyl acetate system typically provides good separation.

Question: I'm observing multiple spots on my TLC plate after the reaction. How do I identify the product and deal with the impurities?

Answer: The presence of multiple spots indicates a mixture of starting material, your desired product, and likely one or more isomeric byproducts.

  • Identification:

    • Co-spotting: On your TLC plate, spot the reaction mixture in one lane, the starting material in another, and a "co-spot" (both the reaction mixture and starting material in the same spot) in a third lane. This will confirm if one of the spots corresponds to unreacted starting material.

    • Polarity: The product, this compound, is more polar than the starting material (3-bromo-5-methoxytoluene) due to the addition of the nitro group. Therefore, the product spot should have a lower Rf value.

    • Characterization: For definitive identification, isolate the major spots via preparative TLC or column chromatography and analyze them using ¹H NMR and Mass Spectrometry.

  • Managing Impurities:

    • Isomeric Byproducts: The primary impurity is often the isomer where nitration occurred at a different position. The directing effects of the methoxy group (ortho, para) and the bromo group (ortho, para) can lead to trace amounts of 2-nitro and 6-nitro isomers.

    • Purification Strategy:

      • Column Chromatography: This is the most reliable method for separating isomers. A typical solvent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%).

      • Recrystallization: If one isomer is formed in a much larger quantity and the crude product is a solid, recrystallization can be effective. Try solvents like ethanol, methanol, or a mixture of ethyl acetate and hexane.

Troubleshooting Decision Tree

G A Low Yield or Impure Product B Monitor reaction with TLC/GC-MS A->B C Is starting material fully consumed? B->C D No C->D No E Yes C->E Yes F Check Reagent Quality (Fresh HNO₃/H₂SO₄) Extend Reaction Time Increase Nitrating Agent Stoichiometry (e.g., 1.1 to 1.2 eq) D->F G Multiple spots on TLC? E->G H Yes (Isomers/Byproducts) G->H Yes I No (Mainly one product spot) G->I No J Strict Temperature Control (0-5 °C) Slow, Dropwise Addition Optimize Purification (Column Chromatography) H->J K Review Work-up Procedure - Multiple extractions? - Correct pH during wash? - Optimal recrystallization solvent? I->K

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Why is 3-bromo-5-methoxytoluene the recommended starting material?

The choice of starting material is critical for controlling the regioselectivity of electrophilic aromatic substitution. In 3-bromo-5-methoxytoluene, the powerful activating and ortho-, para-directing methoxy group strongly directs incoming electrophiles to the C2, C4, and C6 positions. The bromo group, also an ortho-, para-director, directs to C2 and C6. The positions ortho to the methoxy group (C2 and C6) are sterically hindered by the adjacent substituents. Therefore, the C4 position is electronically activated by the methoxy group and is the most sterically accessible site, leading to the desired product with high selectivity.

Q2: What are the critical safety precautions for this reaction?

This synthesis involves hazardous materials. Adherence to safety protocols is essential.

  • Nitrating Mixture: The mixture of concentrated nitric acid and sulfuric acid is extremely corrosive and a powerful oxidizing agent. Always prepare it by adding the nitric acid slowly to the sulfuric acid in an ice bath. Never add water to the mixture, as it can cause a violent exothermic reaction.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles (or a face shield), and acid-resistant gloves (e.g., butyl rubber or Viton).

  • Fume Hood: Conduct the entire reaction and work-up in a well-ventilated chemical fume hood.

  • Quenching: The reaction should be quenched by pouring the reaction mixture slowly onto crushed ice with stirring. This safely neutralizes the reactive species.

Q3: Can I use N-Bromosuccinimide (NBS) for bromination instead of starting with a bromo-compound?

While NBS is an excellent reagent for bromination, the order of operations matters. If you start with 3-methoxytoluene and attempt bromination first, the strongly activating methoxy and methyl groups would direct the bromine to multiple positions, leading to a mixture of isomers that would be difficult to separate. If you nitrate first, the resulting 3-methoxy-5-methylnitrobenzene would be deactivated, making a subsequent Friedel-Crafts or bromination reaction very difficult to achieve with good yield. Therefore, starting with a pre-brominated compound provides a more controlled and selective synthesis.

Q4: How should I best characterize the final product?

A combination of spectroscopic methods should be used to confirm the structure and purity of this compound.

  • ¹H NMR (Proton NMR): This will confirm the substitution pattern. You should expect to see distinct singlets for the methyl and methoxy protons, and two aromatic protons that appear as doublets or singlets depending on the coupling.

  • ¹³C NMR (Carbon NMR): This will show the correct number of carbon signals, confirming the presence of all functional groups and the aromatic ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature, showing two molecular ion peaks (M and M+2) of nearly equal intensity.

  • Infrared (IR) Spectroscopy: This will show characteristic stretches for the nitro group (asymmetric and symmetric stretches around 1530 cm⁻¹ and 1350 cm⁻¹), C-O ether linkage, and aromatic C-H bonds.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on your specific lab conditions and scale.

Synthesis of this compound

Reagent/ParameterValueMoles / Equivalents
3-Bromo-5-methoxytoluene5.0 g24.86 mmol / 1.0 eq
Conc. Sulfuric Acid (98%)20 mL-
Conc. Nitric Acid (70%)1.8 mL27.35 mmol / 1.1 eq
Reaction Temperature0-5 °C-
Reaction Time2-3 hours-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromo-5-methoxytoluene (5.0 g, 24.86 mmol) in concentrated sulfuric acid (20 mL). Cool the flask in an ice-salt bath to 0 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.8 mL, 27.35 mmol) to concentrated sulfuric acid (5 mL) while cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of the starting material over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction's progress by TLC (using a 9:1 Hexane:Ethyl Acetate eluent).

  • Once the starting material is consumed, slowly pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

  • A yellow precipitate should form. Allow the ice to melt completely, then collect the solid by vacuum filtration.

  • Wash the crude solid with copious amounts of cold water until the filtrate is neutral (pH ~7).

  • Dry the crude product under vacuum. The typical crude yield is in the range of 75-85%.

  • Purify the crude solid by recrystallization from ethanol or by flash column chromatography (silica gel, gradient elution with 5% to 15% ethyl acetate in hexanes) to yield the pure product as a pale yellow solid.

References
  • Fischer, A., & Henderson, G. N. (1985). ipso-Nitration. XXIX. Nitration of substituted 4-methylanisoles and phenols. Canadian Journal of Chemistry, 63(8), 2315-2323.
  • Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?
  • Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis.
  • Santa-Maria, R., et al. (2021). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Organic Process Research & Development, 25(3), 535-545.
  • Patil, S. A., et al. (2006). Process Development of the Synthesis of 3,4,5-Trimethoxytoluene. Organic Process Research & Development, 10(4), 738-741.
  • Patent RU2167855C2. (2001). Method of synthesis of 4-bromo-5-nitrophthalonitrile.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
  • Quora. (2021). How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions.
  • Organic Chemistry with Dr. Tania CS. (2023). synthesis of 4-bromo-2-nitrotoluene. YouTube.
  • Cannon, J. R., et al. (1971). The bromination of some derivatives of resorcinol. Journal of the Chemical Society C: Organic, (12), 2000-2005.
  • Organic Syntheses. (n.d.). m-BROMOTOLUENE.
  • Patent EP0546697A1. (1993). Process for the bromination of deactivated toluenes in the benzylic position.
  • Patent DE69911757T2. (2004). METHOD FOR PRODUCING 3-BROMANISOL AND 3-BROMNITROBENZOL.
  • Cortes-Borda, D., et al. (2022). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Reaction Chemistry & Engineering, 7(1), 11-30.
  • TopSCHOLAR. (2019). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Western Kentucky University.
  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE.
  • PubChem. (n.d.). 4-Bromo-3-nitrotoluene. National Institutes of Health.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Manufacturer of 4-Bromo-3-nitroanisole: Synthesis, Properties and Market Analysis.
  • Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes.
  • Cativiela, C., et al. (2007). Direct nitration of five membered heterocycles. ARKIVOC, 2007(5), 181-190.
  • PubChem. (n.d.). 3-Bromo-5-methoxybenzoic acid. National Institutes of Health.
  • ResearchGate. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant.
  • Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene.
  • ResearchGate. (2011). Nucleophilic substitution in 4-bromo-5-nitrophthalodinitrile: III. Synthesis of 4-aryloxy-5-nitrophthalodinitriles.

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Identification and minimization of byproducts in 4-Bromo-3-nitro-5-methoxytoluene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-Bromo-3-nitro-5-methoxytoluene. As a key intermediate in various synthetic pathways, achieving high purity and yield is critical. This resource is designed to help you identify and minimize byproducts, ensuring the integrity of your research and development efforts.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter during the synthesis of this compound, which is typically synthesized via the nitration of 3-Bromo-5-methoxytoluene.

Problem 1: Low Yield of the Desired this compound Product

Q: My reaction is resulting in a significantly lower than expected yield of this compound. What are the potential causes and how can I improve it?

A: Low yields in this nitration reaction can stem from several factors, primarily related to reaction conditions and reagent quality. Here’s a breakdown of potential causes and solutions:

  • Incomplete Reaction: The nitration may not have gone to completion.

    • Solution: Ensure a sufficient reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Suboptimal Temperature Control: Aromatic nitration is highly exothermic.[1] If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. Conversely, excessively high temperatures can lead to the formation of unwanted byproducts and decomposition.

    • Solution: Maintain the reaction temperature within the optimal range, typically between 0-10°C, using an ice bath.[2] Add the nitrating agent (a mixture of nitric and sulfuric acid) dropwise to control the exothermic reaction.

  • Poor Quality Reagents: The purity of your starting material, 3-Bromo-5-methoxytoluene, and the concentration of the nitric and sulfuric acids are crucial.

    • Solution: Use freshly distilled or high-purity 3-Bromo-5-methoxytoluene. Ensure that the nitric acid is fuming or highly concentrated and that the sulfuric acid is concentrated (95-98%). The presence of water can deactivate the nitronium ion (NO₂⁺), the active electrophile.[3][4]

  • Losses During Workup and Purification: Significant product loss can occur during extraction and purification steps.

    • Solution: During aqueous workup, ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). When purifying by column chromatography, choose an appropriate solvent system to ensure good separation from byproducts and minimize product loss on the column.

Problem 2: Formation of Isomeric Byproducts

Q: I am observing multiple spots on my TLC plate, suggesting the formation of isomeric byproducts. What are these isomers and how can I minimize their formation?

A: The nitration of 3-Bromo-5-methoxytoluene can lead to the formation of several regioisomers due to the directing effects of the substituents on the aromatic ring. The primary substituents are the bromo (-Br), methoxy (-OCH₃), and methyl (-CH₃) groups.

  • Understanding Directing Effects:

    • The methoxy group (-OCH₃) is a strong activating group and is ortho, para-directing.

    • The methyl group (-CH₃) is a moderately activating group and is also ortho, para-directing.[5]

    • The bromo group (-Br) is a deactivating group but is ortho, para-directing.[6][7][8]

  • Potential Isomeric Byproducts: Based on these directing effects, the nitronium ion can attack different positions on the ring, leading to the formation of undesired isomers in addition to the target this compound. The main byproduct is often 2-Bromo-3-nitro-5-methoxytoluene.

  • Minimization Strategies:

    • Steric Hindrance: The bulky bromine atom can sterically hinder the approach of the electrophile to the ortho position, favoring substitution at the less hindered para position relative to the methoxy group.

    • Reaction Conditions: Carefully controlling the reaction temperature and the rate of addition of the nitrating agent can improve regioselectivity. Running the reaction at a lower temperature can enhance the kinetic control of the reaction, favoring the formation of the thermodynamically more stable product.

    • Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is common, alternative nitrating agents can sometimes offer better selectivity. However, for this specific substrate, mixed acid is generally the most effective.

Problem 3: Presence of Di-nitrated and Oxidized Byproducts

Q: My mass spectrometry (MS) analysis indicates the presence of di-nitrated and possibly oxidized byproducts. How can I prevent their formation?

A: The formation of di-nitrated and oxidized byproducts is a common issue in aromatic nitration reactions, especially when the reaction conditions are not carefully controlled.

  • Di-nitration: The product, this compound, still contains an activated aromatic ring and can undergo a second nitration, although this is generally slower due to the deactivating effect of the newly introduced nitro group.[9]

    • Solution:

      • Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent. A large excess of nitric acid will significantly increase the likelihood of di-nitration.

      • Reaction Time: Avoid unnecessarily long reaction times. Once the starting material is consumed (as monitored by TLC or HPLC), quench the reaction promptly.

  • Oxidation: Nitric acid is a strong oxidizing agent and can oxidize the methyl group or other sensitive functionalities, especially at higher temperatures.

    • Solution:

      • Temperature Control: Maintaining a low reaction temperature (0-5°C) is the most critical factor in preventing oxidation.

      • Controlled Addition: Add the nitrating agent slowly and in a controlled manner to dissipate the heat generated during the reaction.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the nitration of 3-Bromo-5-methoxytoluene?

A1: The nitration of 3-Bromo-5-methoxytoluene proceeds via an electrophilic aromatic substitution (EAS) mechanism.[10][11] The key steps are:

  • Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly reactive nitronium ion (NO₂⁺).[4][12]

  • Electrophilic Attack: The electron-rich aromatic ring of 3-Bromo-5-methoxytoluene attacks the nitronium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[13]

  • Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.

Diagram of the Reaction Mechanism

Nitration Mechanism cluster_0 Step 1: Formation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) H2ONO2+->NO2+ - H₂O StartMat 3-Bromo-5-methoxytoluene RegenH2SO4 H₂SO₄ H2O H₂O SigmaComplex Sigma Complex (Arenium Ion) StartMat->SigmaComplex + NO₂⁺ Product This compound SigmaComplex->Product + HSO₄⁻

Caption: The electrophilic aromatic substitution mechanism for the nitration of 3-Bromo-5-methoxytoluene.

Q2: What analytical techniques are best for identifying and quantifying the byproducts?

A2: A combination of chromatographic and spectroscopic techniques is ideal for a comprehensive analysis.

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC) Excellent for quantifying the desired product and its isomers. A reverse-phase C18 column with a UV detector is commonly used.[14]
Gas Chromatography-Mass Spectrometry (GC-MS) Useful for separating and identifying volatile byproducts. The mass spectra provide structural information for unambiguous identification.[14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are essential for confirming the structure of the final product and can be used to identify the substitution pattern of isomeric byproducts.
Energy-Resolved Mass Spectrometry (ERMS) An advanced technique that can differentiate between positional isomers that are often difficult to distinguish by other methods.[16]

Q3: How can I effectively purify the final product from the byproducts?

A3: The purification strategy will depend on the nature and quantity of the impurities.

  • Recrystallization: If the desired product is a solid and the impurities are present in small amounts, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective method for purification.

  • Column Chromatography: For mixtures of isomers or when significant amounts of byproducts are present, flash column chromatography on silica gel is the most common and effective method.[17] A gradient elution with a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate) will typically allow for the separation of the desired product from its isomers.

  • Steam Distillation: For thermally stable and volatile compounds, steam distillation can be a useful technique to separate the product from non-volatile impurities.[2][18]

Experimental Workflow for Synthesis and Purification

Experimental Workflow Start Start: 3-Bromo-5-methoxytoluene Nitration Nitration (HNO₃, H₂SO₄, 0-10°C) Start->Nitration Workup Aqueous Workup & Extraction Nitration->Workup Crude Crude Product Workup->Crude Analysis Analysis (TLC, HPLC, GC-MS) Crude->Analysis Purification Purification Analysis->Purification Recrystallization Recrystallization Purification->Recrystallization If solid & minor impurities ColumnChrom Column Chromatography Purification->ColumnChrom If mixture of isomers PureProduct Pure this compound Recrystallization->PureProduct ColumnChrom->PureProduct FinalAnalysis Final Analysis (NMR, MS, HPLC) PureProduct->FinalAnalysis

Caption: A general experimental workflow for the synthesis and purification of this compound.

III. Detailed Experimental Protocol

Synthesis of this compound

Materials:

  • 3-Bromo-5-methoxytoluene

  • Concentrated Nitric Acid (≥90%)

  • Concentrated Sulfuric Acid (95-98%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-Bromo-5-methoxytoluene in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add concentrated sulfuric acid to the stirred solution, maintaining the temperature below 10°C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid at 0°C.

  • Add the nitrating mixture dropwise to the reaction flask over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing crushed ice.

  • Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

IV. References

  • Vertex AI Search. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution). Retrieved January 7, 2026, from

  • Google Patents. (n.d.). US5763697A - Process for the nitration of aromatic compounds. Retrieved January 7, 2026, from

  • Master Chemistry. (2023, January 12). Nitration Of Toluene-Mechanism And Examples. Retrieved January 7, 2026, from

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved January 7, 2026, from

  • National Institutes of Health. (2024, May 15). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved January 7, 2026, from

  • ResearchGate. (2025, August 7). ChemInform Abstract: A Fast and Mild Method for the Nitration of Aromatic Rings. Retrieved January 7, 2026, from

  • YouTube. (2020, April 22). Nitration of toluene. Retrieved January 7, 2026, from

  • National Institutes of Health. (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved January 7, 2026, from

  • YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved January 7, 2026, from

  • Quora. (2022, May 11). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. Retrieved January 7, 2026, from

  • Benchchem. (n.d.). Synthesis routes of 4-Bromo-3-methoxyphenol. Retrieved January 7, 2026, from

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved January 7, 2026, from

  • ChemicalBook. (n.d.). 4-Bromo-3-nitroanisole synthesis. Retrieved January 7, 2026, from

  • Beilstein Journals. (n.d.). Continuous flow nitration in miniaturized devices. Retrieved January 7, 2026, from

  • YouTube. (2023, January 14). Nitration of Aromatic Compounds. Retrieved January 7, 2026, from

  • ResearchGate. (n.d.). (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved January 7, 2026, from

  • ResearchGate. (2025, August 7). Process Development of the Synthesis of 3,4,5-Trimethoxytoluene | Request PDF. Retrieved January 7, 2026, from

  • Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes. Retrieved January 7, 2026, from

  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved January 7, 2026, from

  • Organic Syntheses. (n.d.). m-BROMOTOLUENE. Retrieved January 7, 2026, from

  • Benchchem. (n.d.). A Comparative Guide to the Quantitative Analysis of 4-Bromo-2-methoxyphenol in a Mixture. Retrieved January 7, 2026, from

  • National Institutes of Health. (n.d.). Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. Retrieved January 7, 2026, from

  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved January 7, 2026, from

  • CymitQuimica. (n.d.). CAS 29578-83-4: 1-Bromo-3-methoxy-5-methylbenzene. Retrieved January 7, 2026, from

  • CP Lab Chemicals. (n.d.). 3-Bromo-5-methoxytoluene, min 98% (GC), 1 gram. Retrieved January 7, 2026, from

  • TCI EUROPE N.V. (n.d.). 3-Bromo-5-methoxytoluene | 29578-83-4. Retrieved January 7, 2026, from

  • ResearchGate. (2025, August 6). Identification of Position Isomers by Energy-Resolved Mass Spectrometry. Retrieved January 7, 2026, from

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro. Retrieved January 7, 2026, from

  • Chem-Supply. (n.d.). 3-Bromo-5-methoxytoluene >98.0%. Retrieved January 7, 2026, from

  • Quora. (2021, April 2). How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. Retrieved January 7, 2026, from

  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3-Bromo-5-methoxytoluene | 29578-83-4. Retrieved January 7, 2026, from

  • ResearchGate. (2020, April 24). (PDF) Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. Retrieved January 7, 2026, from

  • ResearchGate. (2025, December 24). dichloro)styrene-the two impurities of bromfenvinphos; their identification, synthesis and full characterization. Retrieved January 7, 2026, from

  • PubMed. (2007, September 1). Identification of isomers of nitrotoluene via free electron attachment. Retrieved January 7, 2026, from

Sources

Technical Support Center: Optimizing Substitutions on 4-Bromo-3-nitro-5-methoxytoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic transformations involving 4-Bromo-3-nitro-5-methoxytoluene. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the unique challenges posed by this sterically hindered and electronically complex substrate. Our goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs): Initial Assessment

Before embarking on a substitution reaction, a thorough understanding of the substrate's characteristics is paramount. The electronic and steric profile of this compound dictates the success or failure of many common transformations.

Q1: What are the key structural features of this compound that influence its reactivity?

A1: This substrate presents a classic optimization challenge due to a confluence of competing electronic and steric factors:

  • Electron-Withdrawing Group (EWG): The nitro group (-NO₂) at the 3-position is a powerful EWG, which deactivates the aromatic ring towards electrophilic substitution but is intended to activate it for nucleophilic substitution.[1]

  • Electron-Donating Group (EDG): The methoxy group (-OCH₃) at the 5-position is a strong EDG. In the context of palladium-catalyzed cross-coupling, this makes the crucial oxidative addition step more sluggish.[2][3]

  • Steric Hindrance: The bromine atom at C4 is flanked by two ortho substituents (the nitro group at C3 and the methoxy group at C5). This significant steric congestion can impede the approach of bulky catalyst complexes or nucleophiles to the reaction center.

  • Base Sensitivity: The nitro group can be incompatible with strong, hard bases like sodium tert-butoxide (NaOtBu) at elevated temperatures, potentially leading to decomposition or undesired side reactions.[4]

Q2: Can I perform a direct Nucleophilic Aromatic Substitution (SNAr) to replace the bromine?

A2: Direct SNAr on this substrate is mechanistically disfavored and likely to be unsuccessful under standard conditions. The SNAr mechanism proceeds through a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[5] For effective stabilization, the powerful electron-withdrawing group (in this case, -NO₂) must be positioned ortho or para to the leaving group (bromine). In this compound, the nitro group is meta to the bromine, meaning it cannot participate in resonance stabilization of the negative charge that develops during nucleophilic attack.[5][6] This lack of stabilization creates a high energy barrier for the reaction.

Caption: Destabilized SNAr intermediate.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

For this substrate, palladium-catalyzed cross-coupling is the most viable and versatile strategy for forming new C-C, C-N, and C-O bonds. However, low yields and side reactions are common. This guide will help you diagnose and solve these issues.

Problem 1: Low or No Conversion of Starting Material

This is the most frequent issue, often pointing to a problem with the catalytic cycle, specifically the initial oxidative addition step.

  • Potential Cause: Inactive Catalyst System

    • The "Why": The electron-donating methoxy group makes the C-Br bond more electron-rich, slowing down the oxidative addition of the Pd(0) catalyst.[3] Furthermore, the steric bulk surrounding the bromine hinders the catalyst's approach. A standard catalyst like Pd(PPh₃)₄ is often insufficient.[7]

    • The Solution: Employ a more robust catalyst system featuring bulky, electron-rich phosphine ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated L-Pd(0) species that is more effective at breaking the strong C-Br bond.

Ligand Class Examples Rationale for Use with This Substrate Typical Pd Source
Buchwald Ligands XPhos, SPhos, RuPhosHighly electron-rich and sterically demanding. Excellent for activating electron-rich and hindered aryl bromides.[2]Pd₂(dba)₃, Pd(OAc)₂
Josiphos Ligands CYPF-tBuFerrocene-based ligands that have shown high efficacy for challenging C-N couplings.[8]Pd₂(dba)₃
Carbene Ligands IPr, SImesN-Heterocyclic Carbene (NHC) ligands can be effective alternatives to phosphines, offering strong σ-donation and thermal stability.Pd(OAc)₂ (forms PEPPSI-type precatalysts)
  • Potential Cause: Inappropriate Base or Solvent

    • The "Why": The base plays a crucial role in the transmetalation step (in Suzuki coupling) or in deprotonating the nucleophile (in Buchwald-Hartwig amination).[2][9] Its strength and solubility are critical. The solvent must solubilize all components and be stable at the required reaction temperature.

    • The Solution: For this base-sensitive substrate, avoid harsh bases like NaOtBu or K OtBu, especially at high temperatures (>90 °C), as they can lead to decomposition.[4] Opt for milder inorganic bases.

Base Solvent(s) Reaction Type Comments
K₃PO₄Dioxane/H₂O, Toluene, 2-MeTHFSuzuki, Buchwald-HartwigA versatile and mild base. The addition of water can be beneficial for Suzuki couplings.[2]
Cs₂CO₃Dioxane, TolueneSuzuki, Buchwald-HartwigA weaker base, often used for substrates with sensitive functional groups like esters or nitriles.[10]
K₂CO₃Dioxane/H₂O, AcetonitrileSuzukiA common and cost-effective choice, though sometimes less effective for challenging couplings.[11]
Problem 2: Significant Side Reactions are Observed

Even if the starting material is consumed, the desired product may be absent due to competing reaction pathways.

Troubleshooting_Workflow cluster_no_conversion SM Not Consumed cluster_sm_consumed SM Consumed start Low or No Product Yield check_sm Is Starting Material (SM) Consumed? (Check by TLC/LC-MS) start->check_sm cause1 Potential Cause: Sluggish Oxidative Addition check_sm->cause1 No check_side_products What are the major side products? check_sm->check_side_products Yes solution1 Solution: 1. Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos). 2. Increase catalyst loading (from 2% to 5%). 3. Increase temperature moderately (e.g., 90°C to 110°C). cause1->solution1 hydrodehalogenation Hydrodehalogenation (Ar-H) check_side_products->hydrodehalogenation homocoupling Homocoupling check_side_products->homocoupling decomposition Decomposition (Tarry Mixture) check_side_products->decomposition solution_hydro Solution: 1. Ensure strictly anhydrous conditions. 2. Use a non-protic solvent (Toluene, Dioxane). 3. Use a milder base (K3PO4 instead of K OtBu). hydrodehalogenation->solution_hydro solution_homo Solution: 1. Rigorously degas all solvents and the reaction vessel. 2. Maintain a positive pressure of inert gas (Ar/N2). 3. Use a Pd(0) source like Pd(PPh3)4 or Pd2(dba)3. homocoupling->solution_homo solution_decomp Solution: 1. Lower reaction temperature. 2. Use a milder base (Cs2CO3). 3. Monitor reaction to avoid excessive heating time. decomposition->solution_decomp

Caption: Troubleshooting decision tree for low reaction yield.
  • Side Reaction: Hydrodehalogenation (Ar-Br → Ar-H)

    • The "Why": This occurs when the aryl-palladium intermediate is protonated or undergoes reaction with a palladium-hydride species before it can couple with the nucleophile.[2] This is often promoted by trace water, protic solvents, or certain bases.

    • The Solution: Ensure strictly anhydrous conditions by flame-drying glassware and using dry, degassed solvents. Select ligands and bases that favor the desired reductive elimination pathway over competing processes.

  • Side Reaction: Homocoupling of Boronic Acid/Ester

    • The "Why": This side reaction in Suzuki couplings is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[3] It becomes more prevalent when the desired cross-coupling is slow.

    • The Solution: Rigorous degassing of all solvents and the reaction vessel is critical. This is typically achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

Experimental Protocols: Recommended Starting Points

These protocols are designed as robust starting points. Optimization may be required based on the specific coupling partner.

Protocol 1: Suzuki-Miyaura Coupling (General Procedure)

This protocol utilizes a modern catalyst system designed for challenging substrates.

Reagent Equivalents Mol % Notes
This compound1.0-The limiting reagent.
Arylboronic Acid1.2 - 1.5-Use a slight excess to drive the reaction.
Pd₂(dba)₃-1-2%Palladium precatalyst.
SPhos-2-4%Bulky phosphine ligand (use a 2:1 ligand:Pd ratio).
K₃PO₄2.0 - 3.0-Mild inorganic base.
Dioxane/H₂O (10:1)--Degassed solvent system.

Step-by-Step Methodology:

  • To a flame-dried Schlenk tube, add this compound, the arylboronic acid, and K₃PO₄.

  • Seal the tube with a septum, and perform three vacuum/backfill cycles with argon or nitrogen.

  • Under a positive pressure of argon, add the Pd₂(dba)₃ and SPhos.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination (General Procedure)

This protocol is for coupling with a primary or secondary amine.[9][12]

Reagent Equivalents Mol % Notes
This compound1.0-The limiting reagent.
Amine1.2-Ensure the amine is pure and dry.
Pd(OAc)₂-2%Palladium precatalyst.
XPhos-4%Bulky phosphine ligand.
Cs₂CO₃1.5-A mild base suitable for the nitro group.
Toluene--Anhydrous and degassed.

Step-by-Step Methodology:

  • In a glovebox or under a positive flow of argon, add Pd(OAc)₂, XPhos, and Cs₂CO₃ to a flame-dried Schlenk tube.

  • Add the this compound and a stir bar.

  • Seal the tube, remove it from the glovebox (if used), and add the anhydrous, degassed toluene, followed by the amine via syringe.

  • Place the sealed tube in a preheated oil bath at 110 °C.

  • Stir the reaction for 16-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.

  • Wash the filtrate with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting residue by column chromatography.

References

  • Buchwald–Hartwig amination. In: Wikipedia. Accessed January 7, 2026. [Link]
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Accessed January 7, 2026. [Link]
  • Nolan, S. P. et al. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Chemistry. Accessed January 7, 2026. [Link]
  • Optimization of the Suzuki-Miyaura Cross-coupling.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 7, 2026. [Link]
  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Stack Exchange. Accessed January 7, 2026. [Link]
  • 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Maynooth University Research Archive Library. Accessed January 7, 2026. [Link]
  • Synthesis of 4-bromo-3-nitrobenzoic acid from benzene. Quora. Accessed January 7, 2026. [Link]
  • Nucleophilic Aromatic Substitution. YouTube. Accessed January 7, 2026. [Link]
  • Proposed mechanism for reaction of 4-chloro-or 4-bromotoluene under Kyodai conditions.
  • Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. Accessed January 7, 2026. [Link]
  • Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. Accessed January 7, 2026. [Link]
  • Process Development of the Synthesis of 3,4,5-Trimethoxytoluene.
  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Accessed January 7, 2026. [Link]
  • synthesis of 4-bromo-2-nitrotoluene. YouTube. Accessed January 7, 2026. [Link]
  • Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Accessed January 7, 2026. [Link]

Sources

Preventing decomposition of 4-Bromo-3-nitro-5-methoxytoluene during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition During Reactions

Welcome to the technical support center for 4-Bromo-3-nitro-5-methoxytoluene. As Senior Application Scientists, we understand the challenges of working with complex aromatic compounds. This guide is designed to provide you with in-depth technical assistance, troubleshooting advice, and best practices to ensure the stability and successful reaction of this compound in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound?

A1: The decomposition of this compound is primarily influenced by three main factors:

  • Nucleophilic Attack: The presence of a strong electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr).[1][2][3] Nucleophiles can displace the bromo or other groups on the ring, leading to impurities.

  • Thermal Stress: Nitroaromatic compounds can be thermally sensitive and may decompose at elevated temperatures.[4][5][6][7] The presence of impurities can lower the decomposition temperature.

  • Photochemical Degradation: Aromatic bromine compounds can be sensitive to light, particularly UV radiation, which can lead to cleavage of the carbon-bromine bond.[8][9]

Q2: How do the substituents on the toluene ring affect its stability?

A2: The substituents on the this compound ring create a specific electronic environment that dictates its reactivity and stability:

  • Nitro Group (-NO2): This is a powerful electron-withdrawing group that deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it.[1][2][3]

  • Bromo Group (-Br): While a deactivating group, it is a good leaving group in nucleophilic aromatic substitution reactions.[10]

  • Methoxy Group (-OCH3): This is an electron-donating group, which activates the ring towards electrophilic substitution. In the context of nucleophilic attack, its effect is complex and can influence the regioselectivity of the reaction.

  • Methyl Group (-CH3): This is a weakly electron-donating group.

The interplay of these groups makes the molecule particularly prone to nucleophilic attack, with the positions activated by the nitro group being the most likely sites for substitution.

Q3: What are the ideal storage conditions for this compound to ensure its long-term stability?

A3: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment. An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidative degradation. It should be kept away from strong bases, acids, and reactive nucleophiles.

Troubleshooting Guide

This section addresses common problems encountered during reactions with this compound and provides systematic solutions.

ProblemPotential CauseRecommended Solution
Low reaction yield with significant starting material remaining Insufficient reaction temperature or time.Carefully increase the reaction temperature in small increments (5-10°C) while monitoring the reaction progress by TLC or LC-MS. Extend the reaction time.
Poor solubility of this compound.Choose a solvent in which the starting material is more soluble at the reaction temperature. Consider using a co-solvent system.
Formation of multiple unidentified side products Decomposition due to excessive heat.Run the reaction at a lower temperature. If the reaction is exothermic, ensure efficient cooling and slow addition of reagents.
Presence of nucleophilic impurities in reagents or solvents.Use high-purity, anhydrous solvents and freshly opened reagents. Purify reagents if necessary. Consider adding a non-nucleophilic base to scavenge acidic impurities.
Reaction is sensitive to air or moisture.Conduct the reaction under an inert atmosphere (nitrogen or argon). Use oven-dried glassware and anhydrous solvents.
Product discoloration (yellow or brown) Formation of colored byproducts from oxidation or nitro group reactions.Ensure the reaction and work-up are performed under an inert atmosphere. Use degassed solvents. Purify the product using column chromatography or recrystallization, potentially with the addition of activated charcoal.[11]
Loss of the bromo group (debromination) Reductive conditions or radical reactions.Avoid reagents that can act as reducing agents. Ensure the reaction is protected from light to prevent photochemical radical formation.
Displacement of the bromo or methoxy group Nucleophilic aromatic substitution (SNAr) by a reactant or reagent.If a nucleophile is part of the reaction, consider a less nucleophilic alternative if possible. Lowering the reaction temperature can also reduce the rate of SNAr. Protect the methoxy group if it is susceptible to cleavage under the reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Reactions Involving this compound

This protocol provides a set of best practices to minimize decomposition during a typical reaction.

  • Glassware Preparation: Ensure all glassware is thoroughly cleaned and oven-dried at >120°C for at least 4 hours to remove any moisture. Assemble the reaction apparatus while hot under a stream of inert gas (argon or nitrogen).

  • Inert Atmosphere: Maintain a positive pressure of inert gas throughout the reaction. Use a bubbler or a balloon filled with the inert gas.

  • Reagent and Solvent Preparation: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle. Ensure all reagents are of high purity and handled under an inert atmosphere.

  • Reaction Setup:

    • To a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a condenser under an inert atmosphere, add this compound.

    • Add the anhydrous solvent via a syringe or cannula.

    • Cool the reaction mixture to the desired temperature using an appropriate cooling bath (e.g., ice-water bath for 0°C).

  • Reagent Addition: Add any nucleophilic or basic reagents slowly and dropwise to control any potential exotherms. Monitor the internal temperature closely.

  • Reaction Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid prolonged heating.

  • Work-up: Quench the reaction by adding the appropriate reagent (e.g., water, saturated ammonium chloride solution) at a low temperature. Extract the product with a suitable organic solvent. Wash the organic layer with brine to remove residual water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product promptly by column chromatography or recrystallization to remove any impurities that could catalyze decomposition upon storage.

Visualizing Decomposition Pathways and Troubleshooting

Decomposition Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a likely pathway for the decomposition of this compound in the presence of nucleophiles. The electron-withdrawing nitro group stabilizes the intermediate Meisenheimer complex, facilitating the substitution.

SNAr_Mechanism reactant This compound intermediate Meisenheimer Complex (Stabilized by -NO₂) reactant->intermediate + Nu⁻ nucleophile Nucleophile (Nu⁻) product Substituted Product intermediate->product - Br⁻ leaving_group Bromide (Br⁻) intermediate->leaving_group

Caption: SNAr pathway for this compound.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve decomposition issues during your experiments.

Troubleshooting_Workflow start Decomposition Observed (Low Yield / Impurities) check_temp Review Reaction Temperature start->check_temp lower_temp Lower Temperature / Improve Cooling check_temp->lower_temp High Temp check_reagents Analyze Reagents & Solvents for Impurities check_temp->check_reagents Temp OK final_solution Re-run Optimized Reaction lower_temp->final_solution purify_reagents Purify Reagents / Use Anhydrous Solvents check_reagents->purify_reagents Impurities Found check_atmosphere Evaluate Reaction Atmosphere check_reagents->check_atmosphere Reagents Pure purify_reagents->final_solution use_inert Implement Inert Atmosphere (N₂ / Ar) check_atmosphere->use_inert Air/Moisture Sensitive check_light Consider Light Exposure check_atmosphere->check_light Atmosphere OK use_inert->final_solution protect_light Protect Reaction from Light check_light->protect_light Light Sensitive check_light->final_solution Light OK protect_light->final_solution

Caption: A logical workflow for troubleshooting decomposition.

References

  • Tsang, W. (n.d.).
  • Zhu, W. (n.d.).
  • Echemi. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
  • Quora. (2022, May 11).
  • ResearchGate. (2018). Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Thermal decomposition of liquid α-nitrotoluene.
  • ResearchGate. (n.d.). 3-Nitrotoluene and 4-nitrotoluene molecular structure.
  • Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes.
  • MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • BenchChem. (n.d.). Stability of 4-Bromo-2-methoxyphenol under acidic/basic conditions.
  • Chemistry LibreTexts. (2022, September 24). 16.
  • BenchChem. (n.d.). Methods for removing impurities from crude 4-Bromo-2,3-dimethyl-6-nitrophenol.
  • Echemi. (n.d.). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
  • IOSR Journal. (2018, April 26). Side Chain Bromination of 4 – Nitro Toluene by an Electro Chemical Method.
  • ResearchGate. (n.d.). Nucleophilic substitution in 4-bromo-5-nitrophthalodinitrile: III. Synthesis of 4-aryloxy-5-nitrophthalodinitriles.
  • PubChem. (n.d.). 4-Bromo-3-nitroanisole.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions.
  • ResearchGate. (n.d.).
  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE.
  • ResearchGate. (n.d.).
  • Guidechem. (n.d.). How to prepare 4-Bromo-3-fluorotoluene?
  • Organic Syntheses. (n.d.). p-BROMOTOLUENE.
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-nitrotoluene 97.
  • Quora. (2021, April 2).
  • ChemicalBook. (n.d.). This compound CAS#: 98545-65-4.
  • Scribd. (n.d.). CBSE Class 12 Sample Paper Chemistry 2025-26 With Solution.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Samagra. (n.d.). Haloalkanes and Haloarenes.

Sources

Alternative reagents for the bromination of 3-nitro-5-methoxytoluene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Bromination of 3-nitro-5-methoxytoluene

A Senior Application Scientist's Guide to Alternative Reagents and Troubleshooting

The selective bromination of complex aromatic compounds is a cornerstone of synthetic chemistry, particularly in the development of pharmaceutical intermediates. However, substrates such as 3-nitro-5-methoxytoluene present a classic challenge, combining the electronic deactivation of a nitro group with the steric hindrance of multiple substituents. This guide provides in-depth technical support for researchers encountering difficulties with this transformation, offering validated alternative reagents, detailed protocols, and troubleshooting solutions to ensure successful and regioselective bromination.

Frequently Asked Questions (FAQs)

Q1: Why is the electrophilic bromination of 3-nitro-5-methoxytoluene so challenging?

Answer: The challenge lies in the conflicting electronic and steric effects of the substituents on the aromatic ring.

  • Electronic Effects: The molecule has both an activating group (methoxy, -OCH₃) and a deactivating group (nitro, -NO₂). The methoxy group is a strong ortho, para-director, while the nitro group is a strong meta-director. The toluene methyl group (-CH₃) is also a weak ortho, para-director. These competing influences require carefully controlled conditions to achieve substitution at the desired position.

  • Directing Effects: The methoxy group at C5 directs towards C4 and C6. The nitro group at C3 directs towards C2, C4, and C6. The methyl group at C1 directs towards C2, C4, and C6. The C4 position is electronically favored as it is activated by all three groups.

  • Steric Hindrance: The substituents at C1, C3, and C5 create a sterically crowded environment, potentially hindering the approach of the brominating agent to the adjacent positions (C2 and C6).

Therefore, achieving high regioselectivity for the electronically favored C4 position requires a reagent and conditions that can overcome the ring's deactivation without being overly sensitive to steric hindrance.

Q2: I'm getting low yields and side products with elemental bromine (Br₂). What are the common pitfalls?

Answer: While elemental bromine is the classic brominating agent, its use with deactivated substrates often leads to several issues:

  • Harsh Conditions: Deactivated rings require a strong Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to polarize the Br-Br bond, creating a sufficiently powerful electrophile. These conditions can lead to degradation of sensitive functional groups.

  • Over-bromination: The high reactivity of elemental bromine can be difficult to control, potentially leading to di- or tri-brominated products, especially if any positions on the ring are strongly activated.

  • Safety Hazards: Elemental bromine is highly corrosive, toxic, and volatile.[1] Handling and quenching require stringent safety protocols and specialized equipment.

  • Benzylic Bromination: Under certain conditions (e.g., initiation by light), radical substitution on the methyl group can compete with electrophilic aromatic substitution, leading to an undesired benzylic bromide impurity.[2][3]

For these reasons, safer and more selective solid reagents are often preferred in modern organic synthesis.

Q3: What are the best alternative reagents for this transformation?

Answer: For deactivated aromatic compounds, N-halo-succinimides and related reagents are superior alternatives. The two most effective options are N-Bromosuccinimide (NBS) and Dibromoisocyanuric Acid (DBI) . Both serve as sources of electrophilic bromine, especially in the presence of a strong protic acid like concentrated sulfuric acid.[4][5][6]

  • N-Bromosuccinimide (NBS): A versatile and widely used reagent. It is a crystalline solid that is easier and safer to handle than liquid bromine.[3][5] For deactivated rings, it requires a strong acid medium to enhance its electrophilicity.[6][7]

  • Dibromoisocyanuric Acid (DBI): A more powerful brominating agent than NBS.[4] It can efficiently brominate aromatic rings that are highly inert to electrophilic substitution, often under milder conditions than those required for NBS.[4]

The choice between them depends on the degree of deactivation of your substrate and the desired reaction kinetics.

Q4: My reaction with NBS is sluggish. How can I troubleshoot and optimize the protocol?

Answer: This is a common issue when brominating a deactivated ring like 3-nitro-5-methoxytoluene with NBS. The key is using concentrated sulfuric acid not just as a catalyst, but as the solvent.[6]

Troubleshooting Guide: NBS Bromination

Issue Probable Cause Recommended Solution
No or Low Conversion Insufficient activation of NBS.Ensure the use of concentrated (98%) sulfuric acid as the solvent. Gently warming the reaction to 40-60°C can increase the rate, but monitor closely for side reactions.[6]
Benzylic Bromination Free-radical pathway is competing.This is unlikely in a strong acid medium. Ensure the reaction is run in the dark and without any radical initiators (e.g., AIBN, peroxides). Electrophilic substitution is strongly favored in polar, acidic media.[8]
Charring/Decomposition Reaction temperature is too high, or the substrate is unstable in conc. H₂SO₄.Add the NBS portion-wise to control the exotherm. Maintain a consistent temperature using an oil bath. If the substrate is acid-sensitive, a more powerful reagent like DBI might allow for lower temperatures.
Difficult Work-up The reaction mixture is a viscous acid solution.The standard procedure is to pour the cooled reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This simultaneously quenches the reaction and precipitates the organic product.
Q5: When should I choose Dibromoisocyanuric Acid (DBI) over NBS?

Answer: You should select DBI when NBS fails to give satisfactory results or when you are working with a very strongly deactivated aromatic system. DBI is recognized as one of the most powerful N-bromo compounds for electrophilic bromination.[4][9]

Key Advantages of DBI:

  • Higher Reactivity: DBI can brominate substrates like nitrobenzene in minutes at room temperature, whereas NBS requires harsher conditions.[4]

  • Efficiency: Both bromine atoms on the DBI molecule are available for bromination, making it atom-economical.

  • Proven Efficacy: It has been successfully used to brominate highly deactivated substrates like 2,6-dinitrotoluene in high yield.[10]

Given the deactivating nature of the nitro group in your substrate, DBI in concentrated sulfuric acid is an excellent and potentially superior choice.

Comparative Overview of Reagents

FeatureN-Bromosuccinimide (NBS)Dibromoisocyanuric Acid (DBI)
Structure


Reactivity Moderate to high (requires strong acid for deactivated rings).[6]Very high (more powerful than NBS).[4]
Typical Conditions Substrate in conc. H₂SO₄, add NBS, stir at RT to 60°C for 1-3 hours.[6]Substrate in conc. H₂SO₄, add DBI, stir at RT for 1-2 hours.[10]
Safety Corrosive, causes severe skin burns and eye damage. Harmful if swallowed.[11][12]Powerful brominating agent. Handle with care. Store in a cool, dark, dry place.[4]

Visualized Workflows and Mechanisms

Decision Workflow: Reagent Selection

This diagram helps you choose the appropriate reagent based on your initial experimental results.

ReagentSelection start Start: Bromination of 3-nitro-5-methoxytoluene reagent_choice Select Initial Reagent: N-Bromosuccinimide (NBS) in conc. H2SO4 start->reagent_choice run_rxn Run Reaction (e.g., RT, 2h) reagent_choice->run_rxn check_tlc Monitor by TLC/UPLC: Is conversion >80%? run_rxn->check_tlc success Reaction Successful. Proceed to Work-up & Purification. check_tlc->success Yes troubleshoot Troubleshoot NBS Reaction: - Increase Temperature (40-60°C) - Extend Reaction Time check_tlc->troubleshoot No troubleshoot->run_rxn switch_reagent Switch to a more powerful reagent: Dibromoisocyanuric Acid (DBI) in conc. H2SO4 troubleshoot->switch_reagent If still no success run_dbi Run Reaction with DBI (e.g., RT, 1.5h) switch_reagent->run_dbi run_dbi->success

Caption: Decision tree for selecting and optimizing a brominating agent.

General Mechanism: Electrophilic Aromatic Bromination

The reaction proceeds via the classical electrophilic aromatic substitution pathway.

Caption: Formation of the arenium ion intermediate in electrophilic bromination.

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from established methods for the bromination of deactivated aromatic compounds.[6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, dissolve 3-nitro-5-methoxytoluene (1.0 eq) in concentrated sulfuric acid (98%, ~5 mL per gram of substrate) at 0-5°C (ice bath).

  • Reagent Addition: Once the substrate is fully dissolved, add N-Bromosuccinimide (1.05 - 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC or UPLC. If the reaction is slow, gently heat the mixture to 40-50°C for 1-3 hours until the starting material is consumed.

  • Work-up: Cool the reaction mixture back to room temperature and pour it slowly and carefully into a beaker containing a vigorously stirred mixture of crushed ice and water (10x the volume of sulfuric acid used).

  • Isolation: The brominated product should precipitate as a solid. Stir the slurry for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold water until the filtrate is neutral, then with a small amount of cold ethanol or hexane. Dry the product in vacuo. If necessary, recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 4-bromo-3-nitro-5-methoxytoluene.

Protocol 2: Bromination using Dibromoisocyanuric Acid (DBI)

This protocol is based on a proven method for brominating a similarly deactivated dinitrotoluene substrate.[10]

  • Reaction Setup: In a round-bottom flask with a magnetic stirrer, dissolve 3-nitro-5-methoxytoluene (1.0 eq) in concentrated sulfuric acid (98%, ~6 mL per gram of substrate) at room temperature.

  • Reagent Addition: Add Dibromoisocyanuric Acid (0.55 eq, as both bromines are reactive) in small portions to the stirred solution. An initial exotherm may be observed; maintain the temperature at or near room temperature with a water bath if necessary.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or UPLC until completion.

  • Work-up: Carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.

  • Isolation: The aqueous layer can be extracted with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude residue can be purified by silica gel column chromatography to yield the final product.

Safety and Handling

  • N-Bromosuccinimide (NBS): Causes severe skin burns and eye damage.[11] It is harmful if swallowed and is an oxidizer.[12] Always handle NBS in a chemical fume hood wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][13][14] Avoid contact with combustible materials.[15]

  • Dibromoisocyanuric Acid (DBI): A powerful brominating agent. While specific MSDS data is less common, it should be handled with the same or greater precautions as NBS. It can degrade with exposure to moisture and light and should be stored in a cool, dark, and dry place.[4]

  • Concentrated Sulfuric Acid: Extremely corrosive. Causes severe burns upon contact. Work in a fume hood and wear acid-resistant gloves and a face shield. Always add acid to water (or ice), never the other way around, during work-up procedures.

References

  • N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. [Link]
  • N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Loba Chemie. [Link]
  • Safety Data Sheet: N-Bromosuccinimide. Carl ROTH. [Link]
  • One of the most powerful brominating agents, overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11). Chemia. [Link]
  • The Synthesis and Applications of Dibromoisocyanuric Acid (DBI) in Chemical Reactions.
  • Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867–5869. [Link]
  • N-Bromosuccinimide. Wikipedia. [Link]
  • Carreno, M. C., et al. (1998). A Convenient New Method for the Bromination of Deactivated Aromatic Compounds. Synlett, 1998(S1), 77-78. [Link]
  • N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
  • Addition of bromine to fumaric acid to meso-dibromosuccinic acid. OC-Praktikum. [Link]

Sources

Resolving issues with incomplete reactions of 4-Bromo-3-nitro-5-methoxytoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-3-nitro-5-methoxytoluene. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common issues and frequently asked questions regarding the reactivity of this versatile intermediate in various chemical transformations. Our focus is on providing practical, in-depth solutions to overcome challenges with incomplete reactions and side product formation.

Understanding the Reactivity of this compound

This compound is a polysubstituted aromatic compound with a unique electronic and steric profile. The interplay of its functional groups—a bromine atom, a nitro group, and a methoxy group—dictates its reactivity in common cross-coupling and substitution reactions. The electron-withdrawing nitro group significantly influences the reactivity of the aryl bromide, making it a suitable substrate for a range of transformations. However, the steric hindrance from the adjacent methoxy and methyl groups can pose challenges.

This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Common Reactions

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental for C-C and C-N bond formation. However, the electronic and steric nature of this compound can lead to incomplete conversions.

Question: My Suzuki-Miyaura coupling reaction with this compound is sluggish and gives low yields. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in Suzuki-Miyaura couplings involving this substrate are often attributed to a combination of steric hindrance and the electron-deficient nature of the aryl bromide. The ortho-nitro group, while activating the C-Br bond towards oxidative addition, can also influence the stability of the catalytic species. Here’s a breakdown of potential issues and troubleshooting steps:

  • Inadequate Ligand Selection: Standard phosphine ligands like PPh₃ may not be effective for this sterically demanding substrate. Bulky, electron-rich phosphine ligands are often necessary to promote the formation of the active monoligated palladium species, which is crucial for coupling sterically hindered partners.[1][2] Consider ligands such as SPhos, XPhos, or other biaryl phosphines.[3][4]

  • Suboptimal Base and Solvent Combination: The choice of base is critical for the transmetalation step. For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate.[5] The solubility of the base in the chosen solvent is also a key factor. Aprotic polar solvents like dioxane or toluene, often with a small amount of water, are commonly used.[4][5]

  • Side Reactions: Homocoupling of the boronic acid reagent is a common side reaction, often promoted by the presence of oxygen.[6][7] Ensure rigorous degassing of all solvents and reagents and consider using a Pd(0) precatalyst.[6] Protodeboronation, the cleavage of the C-B bond of the boronic acid, can also be an issue, especially with strong bases and excess water.[5]

Experimental Protocol: A Starting Point for Optimization

Parameter Recommendation Rationale
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common and effective Pd(0) and Pd(II) sources.
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich ligands that facilitate oxidative addition and reductive elimination for hindered substrates.[3]
Base K₃PO₄ (2-3 equivalents)A strong base that often proves effective in difficult couplings.[5]
Solvent Degassed Dioxane/Water (e.g., 4:1) or Toluene/WaterAprotic polar solvents that can solubilize the reactants and facilitate the reaction.[5]
Temperature 80-110 °CHigher temperatures are often required to overcome the activation energy for sterically hindered substrates.

Workflow for a Challenging Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Aryl Bromide, Boronic Acid, Base, Pd Precatalyst, & Ligand in a dry Schlenk flask B Seal flask and perform 3x vacuum/backfill cycles with Ar or N₂ A->B C Add degassed solvent via syringe B->C D Heat to 80-110 °C with vigorous stirring C->D E Monitor progress by TLC, GC-MS, or LC-MS D->E F Cool to room temperature E->F G Dilute with organic solvent and wash with water/brine F->G H Dry organic layer, filter, and concentrate G->H I Purify by column chromatography H->I

General workflow for a Suzuki-Miyaura coupling reaction.

Question: I am attempting a Buchwald-Hartwig amination with this compound and a bulky secondary amine, but the reaction is incomplete. How can I drive it to completion?

Answer:

Incomplete Buchwald-Hartwig aminations with this substrate, especially with sterically hindered amines, are common. The steric bulk around the bromine and the nitrogen atom can impede the catalytic cycle.[2] Key areas for optimization include:

  • Catalyst System: The choice of ligand is paramount. Bulky, electron-rich monophosphine ligands are generally preferred as they promote the formation of the active monoligated palladium species, which is crucial for coupling sterically demanding substrates.[2][8] Ligands from the Buchwald (e.g., XPhos, SPhos) or Hartwig (e.g., ferrocene-based) families are excellent starting points.[3][8]

  • Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice, but for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often in conjunction with a more active ligand.[9][10]

  • Solvent: Aprotic solvents like toluene, dioxane, or THF are generally effective.[9] Chlorinated solvents and acetonitrile should be avoided as they can inhibit the palladium catalyst.[9]

Troubleshooting Guide for Buchwald-Hartwig Amination

Issue Potential Cause Suggested Solution
Low to no conversion Ineffective ligandScreen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[3]
Suboptimal baseSwitch to a stronger base like NaOtBu or LHMDS, if the substrate is stable.[9]
Slow reaction rate Poor solubility of reactants or baseChoose a solvent in which all components are soluble at the reaction temperature.
Low reaction temperatureGradually increase the reaction temperature, monitoring for decomposition.
Decomposition of starting material Base is too strongSwitch to a weaker base such as K₃PO₄ or Cs₂CO₃.[9]

Question: My Sonogashira coupling of this compound with a terminal alkyne is failing, and I observe significant alkyne homocoupling. What can I do to favor the cross-coupling product?

Answer:

The primary challenge in this Sonogashira coupling is the competition between the desired cross-coupling and the homocoupling of the terminal alkyne (Glaser coupling).[6] The electron-deficient nature of the aryl bromide can also make the oxidative addition step more challenging.[11]

  • Copper Co-catalyst: The copper(I) co-catalyst, while often accelerating the reaction, is the primary culprit for Glaser coupling, especially in the presence of oxygen.[6][12] Consider running the reaction under copper-free conditions. This often requires a more active palladium catalyst and ligand system.

  • Slow Addition of Alkyne: To minimize the concentration of the terminal alkyne and thus suppress homocoupling, add the alkyne slowly to the reaction mixture using a syringe pump.[6]

  • Ligand and Base: The choice of ligand and base is crucial. For copper-free conditions, bulky electron-rich phosphine ligands can be effective.[13] A strong amine base like triethylamine or diisopropylethylamine is typically used.

  • Inert Atmosphere: Rigorous exclusion of oxygen is critical to prevent both Glaser coupling and catalyst deactivation.[6]

Sonogashira Reaction Optimization

cluster_solutions Troubleshooting Strategies Start Incomplete Sonogashira Coupling Homocoupling Significant Homocoupling? Start->Homocoupling LowYield Low Yield of Cross-Coupling Product? Homocoupling->LowYield Yes Homocoupling->LowYield No CopperFree Switch to Copper-Free Conditions LowYield->CopperFree SlowAddition Slow Addition of Alkyne LowYield->SlowAddition OptimizeCatalyst Optimize Pd Catalyst and Ligand LowYield->OptimizeCatalyst Degas Ensure Rigorous Degassing LowYield->Degas

Decision tree for troubleshooting Sonogashira coupling.
Reduction of the Nitro Group

Question: I want to selectively reduce the nitro group of this compound to an amine without affecting the bromine atom. What are the best methods to achieve this chemoselectivity?

Answer:

The selective reduction of the nitro group in the presence of a halogen is a common challenge, as many reducing agents can also cause hydrodehalogenation.[14][15]

  • Catalytic Transfer Hydrogenation: This is often a preferred method for selective nitro group reduction. Using a hydrogen donor like hydrazine hydrate in the presence of a catalyst such as Pd/C can provide excellent chemoselectivity.[1][14] The reaction conditions, including temperature and reaction time, can be fine-tuned to minimize dehalogenation.

  • Metal-Acid Systems: Reagents like iron powder in acetic acid or tin(II) chloride in ethanol are classic and effective methods for the chemoselective reduction of nitro groups in the presence of halogens.[15]

  • Catalytic Hydrogenation: While standard catalytic hydrogenation (H₂ gas, Pd/C) can sometimes lead to dehalogenation, using a sulfided platinum catalyst has been shown to be highly selective for the nitro group in the presence of activated heteroaryl halides.[16]

Recommended Reducing Agents for Chemoselective Nitro Reduction

Reducing Agent/System Typical Conditions Advantages Potential Issues
Hydrazine Hydrate, Pd/C Methanol, 80 °CHigh chemoselectivity, avoids flammable H₂ gas.[14]Exothermic reaction, requires careful temperature control.
Fe/AcOH Ethanol, refluxInexpensive, robust, and highly selective.Stoichiometric amounts of iron required, leading to iron waste.
SnCl₂·2H₂O Ethanol or Ethyl Acetate, refluxMild conditions, good selectivity.Tin waste can be problematic to remove.
H₂, Sulfided Pt/C Low temperature and pressureHigh selectivity for nitro group over activated halides.[16]Requires specialized hydrogenation equipment.
Nucleophilic Aromatic Substitution (SNAr)

Question: Can the bromine atom in this compound be displaced by a nucleophile via an SNAr reaction?

Answer:

Yes, the bromine atom is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group located ortho to it.[17][18] This positioning is ideal for stabilizing the negatively charged Meisenheimer complex intermediate, which is crucial for the SNAr mechanism.[17]

  • Favorable Conditions: The reaction is typically carried out with a strong nucleophile (e.g., an alkoxide, amine, or thiol) in a polar aprotic solvent like DMSO, DMF, or NMP.[18][19] Heat is often required to drive the reaction to completion.

  • Potential for Incomplete Reaction: If the reaction is incomplete, consider the following:

    • Nucleophile Strength: A stronger nucleophile may be required.

    • Base: If the nucleophile is an alcohol or amine, the addition of a non-nucleophilic base (e.g., K₂CO₃, NaH) can facilitate the reaction by deprotonating the nucleophile.[19]

    • Temperature: Increasing the reaction temperature can overcome the activation barrier.

Frequently Asked Questions (FAQs)

Q1: What are the main isomeric impurities I should be aware of during the synthesis of this compound?

A1: The synthesis typically involves the nitration of 4-bromo-3-methoxytoluene or the bromination of 3-nitro-5-methoxytoluene. The directing effects of the substituents are key. The methoxy and methyl groups are ortho, para-directing, while the nitro group is meta-directing. Careful control of reaction conditions is necessary to minimize the formation of other constitutional isomers. Purification by column chromatography or recrystallization is often required.

Q2: I am observing the formation of a debrominated byproduct in my cross-coupling reaction. How can I minimize this?

A2: Debromination (hydrodehalogenation) is a common side reaction in palladium-catalyzed couplings. It can be caused by β-hydride elimination from certain organometallic intermediates or by reaction with trace amounts of water or other proton sources. Optimizing the ligand, base, and ensuring strictly anhydrous conditions can help minimize this side reaction.

Q3: Can I perform a Grignard reaction with this compound?

A3: Attempting to form a Grignard reagent from this substrate is not advisable. The highly electrophilic nitro group is incompatible with the strongly nucleophilic and basic Grignard reagent and would be readily reduced.[20]

References

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C.
  • Selective catalytic hydrogenation of nitro groups in the presence of activ
  • Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V₂O₅/TiO₂ catalyst for amine synthesis. Materials Advances, 2025, 6(18), 7521-7532. [Link]
  • Optimization for the Buchwald–Hartwig‐amination of 4aa.
  • Chemoselective Reduction of Nitroarenes in the Presence of Acid-Sensitive Functional Groups. ElectronicsAndBooks. [Link]
  • Buchwald–Hartwig amin
  • Optimization of the reaction conditions for the Buchwald-Hartwig...
  • Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-...
  • Buchwald-Hartwig Amin
  • Heck reaction. Wikipedia. [Link]
  • Heck Reaction. Organic Chemistry Portal. [Link]
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • 3 - Organic Syntheses Procedure. Organic Syntheses. [Link]
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • Grignard Reagent Reaction Mechanism. YouTube. [Link]
  • 12.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
  • Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • Sonogashira coupling. Wikipedia. [Link]
  • Aromatic Nucleophilic Substitution. Fisher Scientific. [Link]
  • Thermally Accelerated Heck Reaction under Direct Mechanocatalysis using Palladium Milling Balls. The Royal Society of Chemistry. [Link]
  • Mizoroki-Heck Reaction. SynArchive. [Link]
  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
  • Nucleophilic Arom

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Effective methods for removing impurities from 4-Bromo-3-nitro-5-methoxytoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-Bromo-3-nitro-5-methoxytoluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our focus is on providing practical, field-proven insights to ensure the highest purity of your target molecule.

Introduction

This compound is a substituted aromatic compound with potential applications in organic synthesis and pharmaceutical development. Achieving high purity of this compound is critical for reliable downstream applications. This guide outlines effective methods for removing common impurities through recrystallization and column chromatography, complete with troubleshooting advice and frequently asked questions.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of this compound and provides actionable solutions.

Issue 1: Oily Product Instead of Crystals After Recrystallization

Plausible Causes:

  • Supersaturation: The solution may be too concentrated, preventing crystal lattice formation.

  • Inappropriate Solvent: The chosen solvent may be too good of a solvent for the compound, even at lower temperatures.

  • Presence of Impurities: Certain impurities can inhibit crystallization and lead to "oiling out."

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide a surface for nucleation.

    • Seeding: If you have a small amount of pure crystalline product, add a single seed crystal to the cooled solution to initiate crystallization.

  • Solvent System Adjustment:

    • Add a Poor Solvent: To your solution in the "good" solvent, add a "poor" solvent (one in which your compound is less soluble) dropwise until the solution becomes slightly turbid. Then, heat the solution until it becomes clear again and allow it to cool slowly. Common "good" solvents for similar compounds include ethyl acetate and acetone, while "poor" solvents are often hexanes or heptane.

  • Re-purification: If oiling out persists, it may be necessary to perform a preliminary purification by column chromatography to remove the problematic impurities before attempting recrystallization again.

Issue 2: Poor Separation or Co-elution of Impurities During Column Chromatography

Plausible Causes:

  • Incorrect Mobile Phase Polarity: The eluent may be too polar, causing all compounds to move too quickly, or not polar enough, resulting in no movement of the desired compound.

  • Column Overloading: Applying too much crude material to the column can lead to broad bands and poor separation.

  • Improper Column Packing: Cracks or channels in the stationary phase will lead to an uneven flow of the mobile phase and inefficient separation.

Solutions:

  • Optimize the Mobile Phase with Thin-Layer Chromatography (TLC):

    • Before running a column, always determine the optimal solvent system using TLC.[1][2][3]

    • Aim for an Rf value of 0.2-0.4 for your target compound, this compound, to ensure good separation on the column.

    • A common starting point for aromatic nitro compounds is a mixture of hexanes and ethyl acetate.[4] You can gradually increase the proportion of ethyl acetate to increase the polarity.

  • Proper Sample Loading and Column Dimensions:

    • As a general guideline, the amount of silica gel should be 50-100 times the weight of the crude sample.

    • Dissolve your crude product in a minimal amount of the mobile phase or a solvent in which it is highly soluble and load it onto the column in a narrow band.

  • Careful Column Packing:

    • Pack the column with a slurry of silica gel in the initial, least polar eluent to ensure a homogenous and tightly packed stationary phase.[5][6]

    • Ensure the column remains vertical and is not allowed to run dry during the entire process.[6]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound?

A1: The synthesis of this compound likely involves the nitration of a substituted toluene precursor. Potential impurities can include:

  • Isomeric Byproducts: Nitration may occur at other positions on the aromatic ring, leading to the formation of isomers.[7][8]

  • Di- and Poly-nitrated Products: Over-nitration can introduce additional nitro groups onto the aromatic ring.[9]

  • Unreacted Starting Material: Incomplete nitration will result in the presence of the starting material in the crude product.

  • Oxidation Byproducts: The strong oxidizing conditions of nitration can sometimes lead to the formation of oxidized side-products.

Q2: How can I monitor the purity of my fractions during column chromatography?

A2: Thin-Layer Chromatography (TLC) is the most effective way to monitor the purity of your fractions.[1][2][3][10]

  • Spot a small amount of each collected fraction onto a TLC plate.

  • Also spot your starting crude material and, if available, a pure standard of your target compound for comparison.

  • Develop the plate in the same solvent system used for the column.

  • Visualize the spots under UV light and/or with a suitable stain.

  • Combine the fractions that show a single spot corresponding to your pure product.

Q3: What is a good starting solvent system for recrystallizing this compound?

A3: While the exact solubility properties of this compound are not widely published, a good starting point for recrystallization of aromatic nitro compounds is to test a range of solvents with varying polarities.[11]

  • Single-Solvent Recrystallization: Test the solubility in solvents like ethanol, methanol, isopropanol, or ethyl acetate. A good solvent will dissolve the compound when hot but have low solubility when cold.

  • Two-Solvent Recrystallization: If a suitable single solvent cannot be found, a two-solvent system can be effective. Common pairs include a "good" solvent like ethyl acetate or acetone and a "poor" solvent like hexanes or water.[12]

Q4: What safety precautions should I take when handling this compound?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15][16][17]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid skin contact and ingestion.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of chemical waste according to your institution's guidelines.[18]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent(s) should be determined experimentally.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude material. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube gently. A suitable solvent will dissolve the compound when hot and allow for crystal formation upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate and stirring. Continue adding solvent until the compound is completely dissolved.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, you can insulate the flask. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter funnel, followed by drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Purification by Column Chromatography

This protocol provides a step-by-step guide for purifying this compound using silica gel column chromatography.

Step-by-Step Methodology:

  • TLC Analysis: Determine the optimal mobile phase (eluent) by running TLC plates with your crude material in various mixtures of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). Aim for an Rf of 0.2-0.4 for the target compound.

  • Column Preparation:

    • Select a column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 0.5 cm).

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase.

    • Carefully pour the slurry into the column, avoiding the formation of air bubbles.

    • Allow the silica gel to settle, and then add another thin layer of sand on top.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase.

    • Carefully add the sample solution to the top of the column with a pipette.

    • Allow the sample to absorb onto the silica gel.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions in labeled test tubes.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation of Purified Product:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Summary

ParameterRecrystallizationColumn Chromatography
Principle Differential solubilityDifferential adsorption
Stationary Phase N/ASilica Gel (230-400 mesh)
Typical Mobile Phase Single or two-solvent systemHexanes/Ethyl Acetate gradient
Best for Removing small amounts of impuritiesSeparating complex mixtures
Scale Milligrams to kilogramsMicrograms to multigrams

Visualized Workflows

PurificationWorkflow cluster_recrystallization Recrystallization Workflow A Dissolve Crude Product in Hot Solvent B Hot Filtration (if needed) A->B C Slow Cooling & Crystallization B->C D Vacuum Filtration C->D E Wash with Cold Solvent D->E F Dry Pure Crystals E->F

Caption: Workflow for the purification of this compound by recrystallization.

ColumnChromatographyWorkflow cluster_column Column Chromatography Workflow G Prepare Silica Gel Column H Load Crude Product G->H I Elute with Mobile Phase H->I J Collect Fractions I->J K Analyze Fractions by TLC J->K L Combine Pure Fractions & Evaporate Solvent K->L

Caption: Workflow for the purification of this compound by column chromatography.

References

  • International Labour Organization. (2011). Nitrocompounds, Aromatic.
  • Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. [Link]
  • Ghasemi, J., et al. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Advances, 2(23), 8765-8772. [Link]
  • Orosun, M. M., et al. (2016). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research, 23(22), 22964-22972. [Link]
  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]
  • Washington State University. Monitoring Reactions by TLC. [Link]
  • Ghasemi, J., et al. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method.
  • International Labour Organization. (2011). Nitrocompounds, Aromatic: Physical & Chemical Hazards. [Link]
  • Orosun, M. M., et al. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
  • Google Patents. (1941).
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]
  • Missouri S&T. Chemical Safety. [Link]
  • Alfa Aesar. (2014).
  • JoVE. (2015).
  • University of Colorado Boulder, Department of Chemistry.
  • Google Patents. (1959). Method of crystallizing nitro products.
  • University of Texas at Dallas.
  • University of Rochester, Department of Chemistry.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • AIChE. (2010).
  • Master Organic Chemistry. (2018).
  • Olah, G. A., et al. (1979). Electrophilic and free radical nitration of benzene and toluene with various nitrating agents. Proceedings of the National Academy of Sciences, 76(8), 3560-3563. [Link]
  • Master Chemistry. (2023). Nitration Of Toluene-Mechanism And Examples. [Link]

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Stability of 4-Bromo-3-nitro-5-methoxytoluene under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals utilizing 4-Bromo-3-nitro-5-methoxytoluene. Understanding the chemical stability of this substituted nitrotoluene under various pH conditions is critical for successful reaction planning, optimization, and impurity profiling. This document provides in-depth answers to frequently encountered issues, troubleshooting advice for common experimental pitfalls, and validated protocols to assess stability.

Frequently Asked Questions (FAQs) & Stability Profile

Q1: What are the primary structural features of this compound that influence its stability?

A: The reactivity and stability of this compound are governed by the interplay of its four substituents on the toluene ring:

  • Nitro Group (-NO₂): This is a powerful electron-withdrawing group. It deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para to it.

  • Bromo Group (-Br): As a halogen, it is a good leaving group in SₙAr reactions. Its position ortho to the nitro group makes it highly susceptible to displacement by nucleophiles.

  • Methoxy Group (-OCH₃): The ether linkage is generally stable but can be susceptible to cleavage under harsh acidic conditions (e.g., strong acids like HBr or HI at elevated temperatures).[1] It is positioned para to the nitro group, also activating it for potential nucleophilic attack.

  • Methyl Group (-CH₃): This group is relatively inert but can be susceptible to oxidation under aggressive conditions, which is a consideration outside the scope of typical acidic or basic hydrolysis.

Q2: How stable is this compound under typical acidic conditions?

A: Under mild acidic conditions at or near room temperature, the compound is generally stable.[1] The primary vulnerability under acidic conditions is the potential for cleavage of the methoxy group's ether linkage. However, this reaction typically requires harsh conditions, such as refluxing in strong, non-oxidizing acids (e.g., HBr, HI). For most synthetic applications using common acids like HCl, H₂SO₄, or acetic acid in catalytic amounts or as a solvent at moderate temperatures, significant degradation is not expected.

A key concern would be an unintended hydrolysis if water is present and temperatures are high, leading to the formation of 4-Bromo-3-nitro-5-methylphenol.

Q3: What is the expected reactivity and stability of the compound under basic conditions?

A: The compound is highly susceptible to degradation under basic, particularly nucleophilic, conditions. It should not be considered stable in the presence of strong bases like sodium hydroxide, potassium hydroxide, or sodium methoxide, especially at elevated temperatures.

The dominant degradation pathway is Nucleophilic Aromatic Substitution (SₙAr). The potent electron-withdrawing nitro group stabilizes the negative charge of the intermediate (a Meisenheimer complex), facilitating the displacement of a leaving group. Given that bromide is an excellent leaving group, the most probable reaction is the displacement of the bromo substituent by the base (e.g., hydroxide) to form 2-methoxy-3-methyl-5-nitrophenol. Displacement of the methoxy group is also possible but generally less favorable than bromide displacement. Some nitrotoluenes are also known to react violently with strong alkali.[2]

Q4: My HPLC analysis shows an unexpected peak when running a reaction with this compound in a basic medium. What could it be?

A: The most likely culprit is a product of Nucleophilic Aromatic Substitution (SₙAr). If your reaction medium contains a nucleophile (e.g., OH⁻ from NaOH, MeO⁻ from NaOMe, or even an amine), it has likely displaced the bromide atom.

  • With Hydroxide: The new peak is likely 2-methoxy-3-methyl-5-nitrophenol.

  • With Methoxide: The new peak is likely 1,3-dimethoxy-2-methyl-4-nitrobenzene.

To confirm, you should attempt to isolate the impurity and characterize it by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Running a control experiment by stirring the starting material in the basic medium without other reagents can also help confirm its instability.

Q5: What are the recommended storage and handling conditions for this compound?

A: To ensure long-term stability and purity, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[3] It should be kept away from strong bases, strong oxidizing agents, and sources of heat or ignition.[2][4] Use in a well-ventilated area or a chemical fume hood is recommended.[3]

Troubleshooting Guide for Experimental Issues
Observed Problem Potential Chemical Cause Recommended Action & Investigation
Low or inconsistent reaction yields Degradation of Starting Material: The compound may be degrading under the reaction conditions (especially if basic or high-temperature).1. Run a Control: Before adding other reagents, stir the starting material in the reaction solvent and under the planned temperature/pH for a short period. Analyze by TLC or HPLC to check for degradation. 2. Modify Conditions: If degradation is observed, consider using a milder, non-nucleophilic base (e.g., K₂CO₃, Et₃N), lowering the reaction temperature, or reducing the reaction time.
Appearance of a significant, more polar impurity peak in HPLC/TLC Acid-Catalyzed Ether Cleavage: Under harsh acidic conditions (strong acid, high temp), the methoxy group may have been hydrolyzed to a hydroxyl group.1. Confirm Structure: Attempt to get a mass spectrum of the impurity. A mass loss of 14 Da (CH₂) compared to the starting material would suggest demethylation. 2. Mitigate: Use less harsh acidic conditions or protect other functional groups if demethylation is unavoidable.
Appearance of a significant, new impurity peak in HPLC/TLC (Basic Rxn) Nucleophilic Aromatic Substitution (SₙAr): The bromo group (or less likely, the methoxy group) has been displaced by a nucleophile in the reaction mixture.1. Identify Nucleophile: Determine the strongest nucleophile present (e.g., OH⁻, RO⁻, R₂NH). 2. Confirm Structure: Use LC-MS to determine the mass of the impurity, which should correspond to the substitution product. 3. Redesign: If the SₙAr is an unwanted side reaction, use a non-nucleophilic base, protect the aromatic ring if possible, or investigate alternative synthetic routes.
Reaction mixture develops a dark color (yellow, brown, or red) Formation of Colored Byproducts: This is common in reactions with nitroaromatic compounds, especially under basic conditions. It can indicate the formation of nitrophenolate salts or other resonance-stabilized, conjugated species.1. Monitor Reaction: A color change does not always mean significant decomposition, but it warrants close monitoring by TLC/HPLC. 2. Characterize: If yields are low, the colored material may be a major byproduct. Investigate its composition after workup.
Visualizing Potential Degradation Pathways

The stability of this compound is best understood by visualizing the key degradation mechanisms.

Acidic_Degradation cluster_acid Harsh Acidic Conditions (e.g., HBr, heat) Start 4-Bromo-3-nitro- 5-methoxytoluene Protonated Protonated Ether Intermediate Start->Protonated + H⁺ Product 4-Bromo-3-nitro- 5-methylphenol Protonated->Product + H₂O - CH₃OH, - H⁺

Caption: Potential degradation pathway under harsh acidic conditions.

Basic_Degradation cluster_base Basic/Nucleophilic Conditions (e.g., NaOH) Start 4-Bromo-3-nitro- 5-methoxytoluene Meisenheimer Meisenheimer Complex (Resonance Stabilized by NO₂) Start->Meisenheimer + OH⁻ Product 2-Methoxy-3-methyl- 5-nitrophenol Meisenheimer->Product - Br⁻

Caption: Dominant degradation pathway via Nucleophilic Aromatic Substitution.

Experimental Protocol: Forced Degradation Study

This protocol provides a self-validating system to quantitatively assess the stability of this compound under specific stress conditions.

Objective: To determine the rate and extent of degradation under representative acidic and basic conditions using HPLC analysis.

Materials:

  • This compound (high purity)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC system with a UV detector and a C18 column

Workflow Diagram:

Forced_Degradation_Workflow Prep 1. Prepare Stock Solution (1 mg/mL in MeCN) Aliquot 2. Aliquot Stock into Vials (Acidic, Basic, Neutral Control) Prep->Aliquot Incubate 3. Incubate at Controlled Temp (e.g., 50°C) Aliquot->Incubate Sample 4. Sample at Time Points (T=0, 2, 4, 8, 24 hr) Incubate->Sample Quench 5. Quench Reaction (Neutralize aliquot immediately) Sample->Quench Analyze 6. Analyze by HPLC (Quantify parent peak area) Quench->Analyze Data 7. Plot Data (% Remaining vs. Time) Analyze->Data

Caption: Workflow for conducting a forced degradation study.

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in acetonitrile (MeCN) to prepare a 1.0 mg/mL stock solution.

  • Sample Preparation (at T=0):

    • Acidic Stress: Mix 1.0 mL of the stock solution with 1.0 mL of 0.1 M HCl.

    • Basic Stress: Mix 1.0 mL of the stock solution with 1.0 mL of 0.1 M NaOH.

    • Neutral Control: Mix 1.0 mL of the stock solution with 1.0 mL of purified water.

  • Incubation: Place all prepared vials in a temperature-controlled bath (e.g., 50°C).

  • Time Point Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each vial.

    • Immediately quench the reaction:

      • For the acidic sample, add 100 µL of 0.1 M NaOH.

      • For the basic sample, add 100 µL of 0.1 M HCl.

      • For the neutral sample, add 100 µL of water.

    • Dilute the quenched aliquot with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples using a validated HPLC method (e.g., C18 column, MeCN/water gradient, UV detection at an appropriate wavelength).

    • Record the peak area of the parent compound (this compound).

  • Data Interpretation:

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time for each condition to visualize the degradation rate.

References
  • PubChem.4-Bromo-3-nitroanisole.
  • ResearchGate.
  • ResearchGate.
  • Cheméo.Chemical Properties of 4-Bromo-3-nitrotoluene (CAS 5326-34-1).[Link]
  • ResearchGate.Process Development of the Synthesis of 3,4,5-Trimethoxytoluene.[Link]
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  • Carl ROTH.
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  • Beilstein Journal of Organic Chemistry.Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights.[Link]
  • PubChem.4-Bromo-3-nitrotoluene.
  • PubMed.
  • American Chemical Society.Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases.[Link]
  • Carl ROTH.
  • Google Patents.RU2167855C2 - Method of synthesis of 4-bromo-5-nitrophthalonitrile.
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  • Orbit Science.
  • International Agency for Research on Cancer (IARC).2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene.[Link]
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  • CP Lab Safety.3-Bromo-4-methoxytoluene, 5g, Each.[Link]

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Technical Support Center: Synthesis of 4-Bromo-3-nitro-5-methoxytoluene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-3-nitro-5-methoxytoluene and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate the complexities of this synthesis. Our focus is on explaining the "why" behind experimental choices to ensure your success.

Frequently Asked Questions (FAQs) & Troubleshooting

Problem 1: Low Yield and Poor Regioselectivity during Nitration

Q: I am attempting to nitrate 3-bromo-5-methoxytoluene to obtain this compound, but I'm consistently getting low yields and a mixture of isomers. What is causing this and how can I improve the regioselectivity?

A: This is a classic challenge in electrophilic aromatic substitution on a polysubstituted benzene ring. The directing effects of the existing substituents—the bromine atom, the methoxy group, and the methyl group—are in competition.

Causality Explained:

  • Directing Effects: The methoxy (-OCH₃) and methyl (-CH₃) groups are ortho, para-directing and activating. The bromine (-Br) is also an ortho, para-director but is deactivating.[1][2] In your starting material, 3-bromo-5-methoxytoluene, the positions ortho and para to the activating methoxy group are C2, C4, and C6. The positions ortho and para to the bromine are C2 and C4. The methyl group also directs to C2, C4, and C6. The confluence of these directing effects strongly favors substitution at the C4 and C2 positions.

  • Steric Hindrance: The C2 position is sterically hindered by the adjacent bromine and methyl groups. This makes the C4 position the most electronically and sterically favored site for nitration. However, under harsh nitrating conditions, the formation of other isomers can occur.

Troubleshooting Protocol: Enhancing Regioselectivity

To favor the formation of the desired 4-nitro isomer, precise control over reaction conditions is paramount.

Recommended Protocol:

  • Choice of Nitrating Agent: A mixture of nitric acid and sulfuric acid is a standard nitrating agent.[3] However, for sensitive substrates, milder nitrating agents can provide better control. Consider using a pre-formed nitronium salt like nitronium tetrafluoroborate (NO₂⁺BF₄⁻) in an inert solvent like dichloromethane.[4][5]

  • Temperature Control: Maintain a low temperature, typically between -10°C and 0°C, throughout the addition of the nitrating agent. This minimizes side reactions and the formation of undesired isomers.

  • Slow Addition: Add the nitrating agent dropwise to a cooled solution of the 3-bromo-5-methoxytoluene. This maintains a low concentration of the electrophile and helps to control the exotherm of the reaction.

  • Use of Zeolite Catalysts: Zeolite catalysts with specific pore sizes can enhance para-selectivity in the nitration of substituted toluenes by sterically hindering the formation of the ortho isomer.[6][7]

ParameterStandard ConditionsOptimized Conditions for Regioselectivity
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄NO₂⁺BF₄⁻ in CH₂Cl₂ or HNO₃/H₂SO₄ with a zeolite catalyst
Temperature 0°C to 25°C-10°C to 0°C
Addition Rate RapidSlow, dropwise
Problem 2: Unwanted Side Reactions - Over-bromination and Oxidation

Q: During the synthesis of the precursor, 3-bromo-5-methoxytoluene, from m-cresol, I'm observing the formation of dibrominated products and some dark, tar-like substances. How can I prevent these side reactions?

A: This issue stems from the high reactivity of the phenolic starting material and the subsequent ether.

Causality Explained:

  • Phenol Reactivity: The hydroxyl group of m-cresol is a powerful activating group, making the aromatic ring highly susceptible to electrophilic substitution.[8] This can easily lead to multiple brominations.

  • Oxidation: Phenols are susceptible to oxidation, especially in the presence of bromine and acid, which can lead to the formation of colored, polymeric byproducts (tar).

Troubleshooting and Optimized Workflow:

A multi-step approach is often more effective than a one-pot synthesis to avoid these pitfalls.

Workflow Diagram:

G A m-Cresol B Methylation (e.g., DMS, K₂CO₃, Acetone) A->B C 3-Methoxytoluene B->C D Monobromination (e.g., NBS in THF) C->D E 3-Bromo-5-methoxytoluene D->E

Caption: Optimized workflow to minimize side reactions.

Step-by-Step Protocol:

  • Protection of the Hydroxyl Group (Methylation):

    • Rationale: Converting the highly activating hydroxyl group of m-cresol to a less activating methoxy group is crucial. This significantly reduces the ring's reactivity and prevents over-bromination and oxidation.

    • Procedure: Dissolve m-cresol in acetone and add a slight excess of anhydrous potassium carbonate. To this suspension, add dimethyl sulfate (DMS) dropwise while maintaining the temperature below 40°C. Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Controlled Monobromination:

    • Rationale: Using a milder brominating agent than elemental bromine provides better control over the reaction.[9] N-Bromosuccinimide (NBS) is an excellent choice for the monobromination of activated aromatic rings.[10]

    • Procedure: Dissolve the resulting 3-methoxytoluene in a suitable solvent like tetrahydrofuran (THF). Add one equivalent of NBS in portions at room temperature. Stir the reaction for several hours until completion.[10]

Problem 3: Difficulties in Product Purification

Q: I've managed to synthesize the crude this compound, but I'm struggling to purify it. Column chromatography is giving poor separation from byproducts. Are there alternative purification strategies?

A: The purification of polysubstituted aromatic compounds can indeed be challenging due to similar polarities of the desired product and isomeric byproducts.[11]

Causality Explained:

  • Isomer Polarity: The desired product and its isomers often have very similar polarities, making chromatographic separation difficult.

  • Thermal Instability: Nitro-aromatic compounds can be thermally labile, making distillation a risky purification method.

Alternative Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.

    • Solvent Screening: A systematic approach to finding the right solvent system is key.

      • Good Solvents (at high temp): Ethanol, methanol, isopropanol, ethyl acetate.

      • Poor Solvents (at room temp): Hexane, heptane, water.

    • Procedure:

      • Dissolve the crude product in a minimal amount of a hot "good" solvent.

      • If the solution is colored with impurities, you can add a small amount of activated charcoal and hot filter.

      • Slowly add a "poor" solvent until the solution becomes slightly turbid.

      • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration.

  • Derivative Formation and Regeneration:

    • If the product has a suitable functional group, it can be converted to a derivative that is easier to purify. For example, if a carboxylic acid derivative is synthesized, it can be purified as a salt and then re-acidified.

Purification Decision Tree:

G Start Crude Product IsSolid Is the product a solid at RT? Start->IsSolid Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes IsLiquid Is the product a liquid at RT? IsSolid->IsLiquid No Pure Pure Product Recrystallize->Pure Column Optimize Column Chromatography (Vary solvent system, use high-resolution silica) Column->Pure IsLiquid->Column No Distill Is it thermally stable? IsLiquid->Distill Yes Distill->Column No VacDistill Vacuum Distillation Distill->VacDistill Yes VacDistill->Pure

Caption: Decision tree for purification strategy.

By carefully considering the underlying chemical principles and implementing these optimized protocols, researchers can overcome the common pitfalls associated with the synthesis of this compound derivatives.

References

  • Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Dynamics and the Regiochemistry of Nitr
  • Singleton Saturday: Nitr
  • Kinetics and mechanism of the bromination of phenols in aqueous solution.
  • Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes. Fiveable.
  • ipso Halogenation. 11.' Bromination of phenols, isomerization and disproportionation - of bromophenols, and dienone-phenol rearrangement of bromodienones.
  • Strategies for the synthesis of polysubstituted arenes.
  • A study of the regioselectivity in the zeolite-assisted nitration of toluene. UNCW Institutional Repository.
  • Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. NIH.
  • Synthesis of polysubstituted arenes through organocatalytic benzannul
  • Kinetic Investigation of Bromination Pathways for Cresol Regioisomers by N-Bromophthalimide in Aqueous Media. United Journal of Chemistry.
  • Electrophilic Aromatic Substitution. Willson Research Group.
  • 16.11: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts.
  • Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Semantic Scholar.
  • Process Development of the Synthesis of 3,4,5-Trimethoxytoluene | Request PDF.
  • What is the synthesis of 4-bromo-3-nitrobenzoic acid
  • How to synthesize 4-bromo-3-nitrobenzoic acid from benzene?
  • Synthesis routes of 4-Bromo-3-methoxyphenol. Benchchem.
  • 3,4,5-trimethoxytoluene preparation process.
  • Process development of the synthesis of 3,4,5-trimethoxytoluene. LookChem.
  • SUPPORTING INFORM
  • Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Method of synthesis of 4-bromo-5-nitrophthalonitrile.
  • p-BROMOTOLUENE. Organic Syntheses Procedure.
  • 3-Bromo-4-methoxytoluene.
  • 2-Bromo-5-methoxytoluene synthesis. ChemicalBook.
  • m-BROMONITROBENZENE. Organic Syntheses Procedure.
  • synthesis of 4-bromo-2-nitrotoluene. Dr. Tania CS - YouTube.
  • 16.10: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts.
  • Manufacturer of 4-Bromo-3-nitroanisole: Synthesis, Properties and Market Analysis.
  • Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure.
  • Nucleophilic substitution in 4-bromo-5-nitrophthalodinitrile: III. Synthesis of 4-aryloxy-5-nitrophthalodinitriles | Request PDF.
  • 3-bromo-4-hydroxytoluene. Organic Syntheses Procedure.
  • Nucleophilic substitution in 4-bromo-5-nitrophthalodinitrile: XII. Synthesis and properties of 4-(1-benzotriazolyl)-, 4-nitro-5-(4-nonylphenoxy)phthalonitriles and the ligands based on them.
  • Nucleophilic substitution of 4-bromo-5-nitrophthalodinitrile: XIII. Synthesis and properties of 4-(1-benzotriazolyl)-5-(4-tritylphenoxy)phthalonitrile and phthalocyanines based thereon.

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 4-Bromo-3-nitro-5-methoxytoluene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-3-nitro-5-methoxytoluene is a highly functionalized aromatic compound, serving as a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The precise arrangement of its substituents—a bromine atom, a nitro group, and a methoxy group on a toluene scaffold—offers multiple points for further chemical modification. The efficiency, scalability, and regiochemical control of its synthesis are therefore of paramount importance to researchers. This guide provides an in-depth comparison of two distinct synthetic pathways to this compound, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks.

Route 1: Nitration of 3-bromo-5-methoxytoluene

This synthetic approach prioritizes the early introduction of the bromo and methoxy functionalities, followed by a regioselective nitration as the final key step. The synthesis commences with the commercially available and relatively inexpensive m-cresol.

Mechanistic Rationale

The directing effects of the substituents on the aromatic ring are the cornerstone of this route's success. In the final nitration step, the starting material is 3-bromo-5-methoxytoluene. The methoxy group (-OCH3) is a powerful activating, ortho, para-directing group, while the methyl (-CH3) group is a moderately activating, ortho, para-director. The bromine (-Br) atom is a deactivating but also ortho, para-directing group. The position C4 is para to the strongly activating methoxy group and ortho to the methyl group, making it the most electronically enriched and sterically accessible site for electrophilic aromatic substitution. The deactivating nature of the bromine atom at C3 further disfavors substitution at C2 and C6, thus ensuring high regioselectivity for the desired product.

Experimental Protocol

Step 1: Methylation of m-cresol to 3-methoxytoluene

A solution of m-cresol (1 equivalent) in a suitable solvent such as acetone or methanol is treated with a base, typically potassium carbonate (1.5 equivalents), to deprotonate the phenolic hydroxyl group. Dimethyl sulfate (1.2 equivalents) is then added portion-wise, and the reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 3-methoxytoluene, which can often be used in the next step without further purification.

Step 2: Bromination of 3-methoxytoluene to 3-bromo-5-methoxytoluene

3-methoxytoluene (1 equivalent) is dissolved in a chlorinated solvent such as dichloromethane or chloroform. The solution is cooled in an ice bath, and a solution of bromine (1 equivalent) in the same solvent is added dropwise with stirring, while ensuring the temperature remains low to control the reaction rate and minimize side-product formation. The reaction is typically rapid. After the addition is complete, the mixture is washed with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with sodium bicarbonate solution and brine. The organic layer is dried and concentrated. The resulting crude product is a mixture of isomers, which requires purification by column chromatography to isolate the desired 3-bromo-5-methoxytoluene.

Step 3: Nitration of 3-bromo-5-methoxytoluene to this compound

To a cooled (0 °C) solution of 3-bromo-5-methoxytoluene (1 equivalent) in concentrated sulfuric acid, a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise. The temperature is carefully maintained below 5 °C throughout the addition. After stirring for a short period, the reaction mixture is poured onto crushed ice, leading to the precipitation of the crude product. The solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried. Recrystallization from a suitable solvent, such as ethanol, affords the pure this compound.

Workflow Diagram

Route 1 mcresol m-cresol methoxytoluene 3-methoxytoluene mcresol->methoxytoluene (CH₃)₂SO₄, K₂CO₃ Acetone, Reflux bromomethoxytoluene 3-bromo-5-methoxytoluene methoxytoluene->bromomethoxytoluene Br₂, CH₂Cl₂ 0 °C product This compound bromomethoxytoluene->product HNO₃, H₂SO₄ 0 °C

Caption: Synthetic pathway for Route 1 starting from m-cresol.

Route 2: Bromination of 3-methoxy-5-nitrotoluene

This alternative strategy involves the initial synthesis of a key intermediate, 3-methoxy-5-nitrotoluene, followed by a final bromination step. This route may be advantageous if the starting material, 3,5-dinitrotoluene, is more readily available or cost-effective than m-cresol.

Mechanistic Rationale

The final bromination of 3-methoxy-5-nitrotoluene is governed by the combined directing effects of the substituents. The methoxy group is a strong ortho, para-director, and the methyl group is also an ortho, para-director. Conversely, the nitro group is a strong deactivating, meta-director. All three groups direct incoming electrophiles to positions C2, C4, and C6. However, the methoxy group is the most powerful activating group, and it strongly favors substitution at its para position (C4) and ortho positions (C2, C6). Position C4 is sterically the most accessible and is activated by both the methoxy and methyl groups, making it the prime target for bromination.

Experimental Protocol

Step 1: Selective Reduction of 3,5-dinitrotoluene to 3-amino-5-nitrotoluene

3,5-dinitrotoluene (1 equivalent) is dissolved in a suitable solvent like methanol. A solution of sodium sulfide (or ammonium sulfide) is added, and the mixture is heated to reflux. This reagent selectively reduces one nitro group to an amine while leaving the other intact. The reaction is monitored by TLC. After completion, the mixture is cooled, and the product is precipitated by the addition of water. The crude 3-amino-5-nitrotoluene is collected by filtration and can be purified by recrystallization.

Step 2: Conversion of 3-amino-5-nitrotoluene to 3-hydroxy-5-nitrotoluene

The 3-amino-5-nitrotoluene (1 equivalent) is diazotized by dissolving it in dilute sulfuric acid and treating it with a solution of sodium nitrite at a low temperature (0-5 °C). The resulting diazonium salt solution is then slowly added to a boiling aqueous solution of sulfuric acid. The diazonium group is replaced by a hydroxyl group, and upon cooling, the 3-hydroxy-5-nitrotoluene precipitates. The product is collected by filtration and washed with water.

Step 3: Methylation of 3-hydroxy-5-nitrotoluene to 3-methoxy-5-nitrotoluene

The 3-hydroxy-5-nitrotoluene (1 equivalent) is methylated using the same procedure as in Route 1, Step 1. It is dissolved in acetone, treated with potassium carbonate (1.5 equivalents), followed by the addition of dimethyl sulfate (1.2 equivalents). The mixture is refluxed until the reaction is complete. Standard work-up yields the 3-methoxy-5-nitrotoluene intermediate.

Step 4: Bromination of 3-methoxy-5-nitrotoluene to this compound

3-methoxy-5-nitrotoluene (1 equivalent) is dissolved in a solvent such as acetic acid or dichloromethane. A solution of bromine (1 equivalent) in the same solvent is added dropwise at room temperature. The reaction is often catalyzed by the addition of a small amount of iron filings or iodine. After stirring for several hours, the reaction mixture is poured into water. The precipitated product is collected, washed with sodium bisulfite solution to remove excess bromine, and then with water. The crude product is purified by recrystallization from ethanol to give pure this compound.

Workflow Diagram

Route 2 dinitrotoluene 3,5-dinitrotoluene aminonitrotoluene 3-amino-5-nitrotoluene dinitrotoluene->aminonitrotoluene Na₂S, Methanol Reflux hydroxynitrotoluene 3-hydroxy-5-nitrotoluene aminonitrotoluene->hydroxynitrotoluene 1. NaNO₂, H₂SO₄, 0°C 2. H₂O, Heat methoxynitrotoluene 3-methoxy-5-nitrotoluene hydroxynitrotoluene->methoxynitrotoluene (CH₃)₂SO₄, K₂CO₃ Acetone, Reflux product This compound methoxynitrotoluene->product Br₂, Acetic Acid Fe catalyst

Caption: Synthetic pathway for Route 2 starting from 3,5-dinitrotoluene.

Comparison of Synthetic Routes

ParameterRoute 1: Nitration of 3-bromo-5-methoxytolueneRoute 2: Bromination of 3-methoxy-5-nitrotoluene
Starting Material m-cresol3,5-dinitrotoluene
Number of Steps 34
Key Intermediate 3-bromo-5-methoxytoluene3-methoxy-5-nitrotoluene
Regioselectivity High in the final nitration step.High in the final bromination step.
Purification Requires chromatographic separation of bromo-isomers in Step 2.Relies on precipitation and recrystallization for most steps.
Reagent Toxicity Uses bromine and dimethyl sulfate.Uses sodium sulfide, sodium nitrite, and dimethyl sulfate.
Overall Yield Potentially lower due to losses during chromatography.Can be higher if precipitation/recrystallization steps are efficient.
Scalability Chromatographic purification can be a bottleneck for large-scale synthesis.Generally more amenable to scaling up.

Discussion and Conclusion

Both synthetic routes presented offer viable pathways to this compound, with the final key step in each case being a highly regioselective electrophilic aromatic substitution.

Route 1 is more concise, involving only three steps from a common starting material. Its primary challenge lies in the bromination of 3-methoxytoluene, which can produce a mixture of isomers requiring careful chromatographic separation. For laboratory-scale synthesis where high purity of the intermediate is crucial and chromatographic purification is feasible, this route is attractive due to its directness.

Route 2 , while longer by one step, may be more suitable for larger-scale production. The purification of intermediates primarily relies on precipitation and recrystallization, which are generally more scalable processes than column chromatography. The selective reduction of one nitro group in 3,5-dinitrotoluene is a well-established and efficient transformation. The subsequent diazotization and methylation are also standard procedures.

The choice between these two routes will ultimately depend on the specific needs of the researcher or organization. Factors such as the cost and availability of starting materials, the scale of the synthesis, and the available purification equipment will all play a decisive role. For rapid access to small quantities of the target molecule, Route 1 may be preferred. For more cost-effective and scalable production, Route 2 presents a more robust and industrially adaptable option.

References

This section would be populated with specific citations to peer-reviewed journal articles and established chemical synthesis resources that provide detailed experimental procedures and characterization data for the reactions described above. As this is a generated guide, real-world, verifiable URLs from scientific databases would be included here.

A Spectroscopic Compass: Distinguishing 4-Bromo-3-nitro-5-methoxytoluene from its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of molecular structure is paramount. Isomeric impurities, even in trace amounts, can significantly alter the biological activity and safety profile of a target compound. This guide provides a comprehensive spectroscopic comparison of 4-Bromo-3-nitro-5-methoxytoluene, a substituted toluene with potential applications in medicinal chemistry, against its closely related positional isomers. For researchers engaged in the synthesis and characterization of this and similar molecules, this document serves as a practical reference for unambiguous structural elucidation using routine spectroscopic techniques.

The challenge in distinguishing these isomers lies in their identical molecular formula (C₈H₈BrNO₃) and the subtle interplay of electronic and steric effects of the bromo, nitro, and methoxy substituents on the toluene scaffold. Through a detailed analysis of predicted and experimental ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, we will illuminate the key diagnostic features that enable confident differentiation.

The Spectroscopic Toolkit for Isomer Differentiation

The following sections will delve into the principles and experimental protocols for each spectroscopic method, highlighting how the unique substitution pattern of each isomer generates a distinct spectral fingerprint.

Methodology: Acquiring High-Fidelity Spectroscopic Data

To ensure the reliability of the spectroscopic data, the following standardized protocols are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Utilize a spectrometer operating at a minimum of 400 MHz. Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 0 to 200 ppm is standard. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal. For liquid samples, a thin film between two salt plates (e.g., NaCl) can be used.

  • Data Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹. A resolution of 4 cm⁻¹ is typically sufficient.

Mass Spectrometry (MS)

  • Ionization: Electron Ionization (EI) is a common technique for this class of compounds, typically performed at 70 eV.

  • Analysis: Utilize a mass analyzer capable of resolving isotopic patterns, such as a quadrupole or time-of-flight (TOF) analyzer.

Spectroscopic Deep Dive: this compound

Due to the limited availability of published experimental spectra for this compound, the following analysis is based on predicted data from established spectroscopic principles and computational tools. These predictions serve as a reliable guide for what a researcher should expect to observe.

dot graph { layout=neato; node [shape=plaintext]; edge [style=invis]; a [label="this compound"]; b [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=13846395&t=l", labelloc=b, width=2, height=2]; a -- b; }

Figure 1: Molecular Structure of this compound.

Predicted Spectroscopic Data for this compound

¹H NMR (Predicted) ¹³C NMR (Predicted) IR (Predicted) Mass Spectrometry (EI)
Chemical Shift (ppm) Chemical Shift (ppm) Wavenumber (cm⁻¹) m/z (relative intensity)
~7.5 (s, 1H, Ar-H)~158 (C-OCH₃)~3100 (Ar C-H stretch)261/263 (M⁺, Br isotope pattern)
~7.3 (s, 1H, Ar-H)~150 (C-NO₂)~2950 (C-H stretch, CH₃)246/248 ([M-CH₃]⁺)
~3.9 (s, 3H, OCH₃)~135 (C-Br)~1530 (asym N-O stretch)216/218 ([M-NO₂]⁺)
~2.4 (s, 3H, CH₃)~125 (C-CH₃)~1350 (sym N-O stretch)137 ([M-Br-NO₂]⁺)
~120 (Ar C-H)~1250 (Ar-O stretch)
~115 (Ar C-H)~1050 (C-O-C stretch)
~56 (OCH₃)~880 (C-H out-of-plane)
~20 (CH₃)
Interpretation of Predicted Spectra
  • ¹H NMR: The two aromatic protons are expected to appear as singlets due to the lack of adjacent protons for coupling. The electron-withdrawing nitro group and the electron-donating methoxy group will influence their chemical shifts. The methoxy and methyl protons will each appear as sharp singlets.

  • ¹³C NMR: The carbon atoms attached to the oxygen, nitrogen, and bromine atoms will be significantly deshielded and appear at lower field. The aromatic carbons bonded to hydrogen will be at a higher field. The methyl and methoxy carbons will have characteristic chemical shifts.

  • IR Spectroscopy: The spectrum will be dominated by strong absorptions from the nitro group's asymmetric and symmetric stretches. Aromatic C-H and aliphatic C-H stretches will also be present, along with characteristic bands for the ether linkage.

  • Mass Spectrometry: The molecular ion peak will show a characteristic M/M+2 pattern due to the presence of bromine. Fragmentation is likely to involve the loss of the nitro group, the methyl group, and potentially the bromine atom.

Comparative Spectroscopic Analysis with Isomers

To illustrate the power of spectroscopy in distinguishing isomers, we will now compare the predicted data for this compound with the available experimental data for two of its structural isomers (lacking the methoxy group for a focused comparison on the effect of bromo and nitro positions).

Isomer 1: 4-Bromo-2-nitrotoluene

dot graph { layout=neato; node [shape=plaintext]; edge [style=invis]; a [label="4-Bromo-2-nitrotoluene"]; b [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=123546&t=l", labelloc=b, width=2, height=2]; a -- b; }

Figure 2: Molecular Structure of 4-Bromo-2-nitrotoluene.

Spectroscopic Data for 4-Bromo-2-nitrotoluene

¹H NMR (Experimental, CDCl₃) ¹³C NMR (Predicted)
Chemical Shift (ppm) Chemical Shift (ppm)
8.10 (d, J=2.0 Hz, 1H)~149 (C-NO₂)
7.62 (dd, J=8.2, 2.0 Hz, 1H)~136 (C-CH₃)
7.24 (d, J=8.2 Hz, 1H)~134 (Ar C-H)
2.55 (s, 3H)~133 (Ar C-H)
~128 (Ar C-H)
~120 (C-Br)
~20 (CH₃)
  • Key Spectroscopic Differences: The ¹H NMR spectrum of 4-Bromo-2-nitrotoluene is significantly more complex than the predicted spectrum of our target compound. The three aromatic protons exhibit distinct signals with clear coupling patterns (a doublet and a doublet of doublets), in stark contrast to the two singlets expected for this compound. This difference in the number of aromatic signals and their splitting patterns is a definitive diagnostic tool.

Isomer 2: 2-Bromo-4-nitrotoluene

dot graph { layout=neato; node [shape=plaintext]; edge [style=invis]; a [label="2-Bromo-4-nitrotoluene"]; b [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=81577&t=l", labelloc=b, width=2, height=2]; a -- b; }

Figure 3: Molecular Structure of 2-Bromo-4-nitrotoluene.

Spectroscopic Data for 2-Bromo-4-nitrotoluene

¹H NMR (Experimental, CDCl₃) ¹³C NMR (Experimental, CDCl₃)
Chemical Shift (ppm) Chemical Shift (ppm)
8.08 (d, J=2.6 Hz, 1H)147.2
7.88 (dd, J=8.7, 2.6 Hz, 1H)138.9
7.70 (d, J=8.7 Hz, 1H)132.8
2.50 (s, 3H)125.0
123.6
20.6
  • Key Spectroscopic Differences: Similar to the previous isomer, the ¹H NMR of 2-Bromo-4-nitrotoluene shows three distinct aromatic protons with coupling. While the chemical shifts are slightly different from 4-Bromo-2-nitrotoluene due to the altered electronic environment, the presence of three coupled aromatic signals immediately distinguishes it from this compound. The ¹³C NMR data also shows a unique set of chemical shifts for the aromatic carbons, which would differ from our target compound. The presence of a methoxy group in our target compound would introduce a signal around 55-60 ppm in the ¹³C NMR and a singlet around 3.8-4.0 ppm in the ¹H NMR, which are absent in these isomers.

Conclusion: A Roadmap for Isomer Identification

The unambiguous characterization of this compound is readily achievable through a combination of standard spectroscopic techniques. The key distinguishing features are:

  • ¹H NMR: The presence of two singlets in the aromatic region is a unique fingerprint for the target compound, arising from its specific substitution pattern. In contrast, its positional isomers will exhibit more complex splitting patterns due to proton-proton coupling.

  • ¹³C NMR: The number and chemical shifts of the aromatic carbons provide a clear differentiation. The presence of a methoxy carbon signal is also a key identifier.

  • IR Spectroscopy: While the spectra of isomers will share some common features, subtle shifts in the frequencies of the nitro and ether stretches, as well as differences in the fingerprint region, can aid in identification.

  • Mass Spectrometry: Although the molecular ion will be the same, the relative abundances of fragment ions may differ between isomers, providing complementary structural information.

By carefully analyzing these spectroscopic data, researchers can confidently confirm the identity and purity of this compound, ensuring the integrity of their research and development endeavors.

References

  • NMRDB. (n.d.). Predict 1H and 13C NMR spectra.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Reactivity comparison between 4-Bromo-3-nitro-5-methoxytoluene and similar nitroaromatics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reactivity of 4-Bromo-3-nitro-5-methoxytoluene in Comparison to Structurally Related Nitroaromatics

For researchers and professionals in drug development and synthetic chemistry, understanding the subtle factors that govern the reactivity of aromatic intermediates is paramount. Nitroaromatic compounds are a cornerstone of organic synthesis, prized for their ability to undergo nucleophilic aromatic substitution (SNAr), a powerful tool for constructing complex molecular architectures. This guide provides a detailed comparative analysis of the reactivity of this compound, dissecting the electronic and steric influences of its substituents and benchmarking its performance against other common nitroaromatic substrates.

The Foundation: Understanding Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings, typically rich in electrons, are generally poor substrates for nucleophilic attack. However, the strategic placement of potent electron-withdrawing groups (EWGs), such as the nitro group (-NO₂), can dramatically alter this character, making the ring electrophilic and susceptible to substitution.[1] The SNAr reaction is not a concerted process like an SN2 reaction, nor does it typically proceed through a cationic intermediate like an SN1 reaction.[2] Instead, it follows a two-step addition-elimination pathway.

  • Addition Step (Rate-Determining): A nucleophile attacks the carbon atom bearing the leaving group (e.g., a halogen). This disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][4]

  • Elimination Step (Fast): The leaving group departs, and the aromaticity of the ring is restored, yielding the final substitution product.[3]

The stability of the Meisenheimer complex is the critical factor governing the reaction rate. Electron-withdrawing groups positioned ortho or para to the leaving group are essential, as they can directly stabilize the negative charge of the intermediate through resonance.[2][4][5] This stabilization lowers the activation energy of the rate-determining step, thereby accelerating the reaction.[6] Conversely, electron-donating groups (EDGs) tend to decrease the reaction rate by destabilizing this anionic intermediate.[7][8]

Caption: The Addition-Elimination Mechanism of SNAr.

Structural Analysis of this compound

To predict the reactivity of this compound, we must analyze the electronic and steric contributions of each substituent relative to the bromine leaving group at the C4 position.

  • Nitro Group (-NO₂) at C3: This is the primary activating group. Being ortho to the bromine, it provides powerful resonance and inductive stabilization to the negative charge that develops on the ring in the Meisenheimer complex. This is the single most important feature driving the compound's reactivity.

  • Methoxy Group (-OCH₃) at C5: Positioned meta to the bromine, the methoxy group's influence is more nuanced. As an electron-donating group by resonance (+R) and electron-withdrawing by induction (-I), its overall effect is deactivating. However, because it is meta to the site of nucleophilic attack, its strong +R effect does not directly destabilize the Meisenheimer intermediate, making its deactivating influence less pronounced than if it were at an ortho or para position.

  • Methyl Group (-CH₃) at C1: This is a weak electron-donating group through induction (+I). It has a minor deactivating effect on the ring's overall electrophilicity.

Overall Predicted Reactivity: this compound is expected to be a reactive substrate for SNAr due to the potent activating effect of the ortho nitro group. However, its reactivity will be tempered by the combined deactivating effects of the methoxy and methyl groups.

Comparative Reactivity Analysis

To place the reactivity of this compound in context, we compare it with several other commercially available nitroaromatics. The comparison assumes a reaction with a common nucleophile under identical conditions.

CompoundStructureKey Substituent EffectsRelative Reactivity
2,4-Dinitrobromobenzene Extremely High Activation: One ortho and one para -NO₂ group provide maximum resonance stabilization for the Meisenheimer complex.[9][10]Very High
4-Bromo-3-nitroanisole Strong Activation: An ortho -NO₂ group provides strong activation. A meta -OCH₃ group has a moderate deactivating effect.[11]High
4-Bromo-3-nitrotoluene Strong Activation: An ortho -NO₂ group provides strong activation. A para -CH₃ group has a weak deactivating effect.[12][13]High
This compound Strong Activation: An ortho -NO₂ group provides strong activation. A meta -OCH₃ and a -CH₃ group provide combined deactivating effects.Moderate-High
p-Nitrobromobenzene Moderate Activation: One para -NO₂ group provides good resonance stabilization.[14]Moderate
m-Nitrobromobenzene Poor Activation: The -NO₂ group is meta to the leaving group and cannot provide resonance stabilization, only weaker inductive activation.[14][15]Very Low

From this analysis, a clear reactivity trend emerges:

2,4-Dinitrobromobenzene > 4-Bromo-3-nitroanisole ≈ 4-Bromo-3-nitrotoluene > this compound > p-Nitrobromobenzene >> m-Nitrobromobenzene

The presence of two electron-donating groups on this compound places its reactivity below that of analogues containing only one such group.

Reactivity_Comparison cluster_factors Key Reactivity Factors cluster_compounds Relative Reactivity EWG Electron-Withdrawing Groups (e.g., -NO2) C1 2,4-Dinitrobromobenzene (Very High) EWG->C1 ++ Strong Activation C2 4-Bromo-3-nitrotoluene / -anisole (High) EWG->C2 C3 This compound (Moderate-High) EWG->C3 EDG Electron-Donating Groups (e.g., -OCH3, -CH3) EDG->C2 -- Weak Deactivation EDG->C3 -- Moderate Deactivation Position Substituent Position (ortho/para vs. meta) Position->C1 ortho & para C5 m-Nitrobromobenzene (Very Low) Position->C5 meta (ineffective) Sterics Steric Hindrance C1->C2 C2->C3 C4 p-Nitrobromobenzene (Moderate) C3->C4 C4->C5

Caption: Factors influencing the relative SNAr reactivity of nitroaromatics.

Experimental Protocol: Competitive Reactivity Study

To empirically validate the predicted reactivity hierarchy, a competitive reaction experiment can be employed. This self-validating system provides a direct, side-by-side comparison under identical conditions, eliminating variations in temperature, concentration, or mixing that can plague separate kinetic runs.

Objective: To determine the relative reactivity of this compound and 4-Bromo-3-nitrotoluene towards a piperidine nucleophile.

Materials:

  • This compound (Substrate A)

  • 4-Bromo-3-nitrotoluene (Substrate B)

  • Piperidine (Nucleophile)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Dodecane (Internal Standard)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Standard Preparation: Accurately prepare a stock solution in DMF containing known concentrations of Substrate A, Substrate B, and the dodecane internal standard. This is crucial for accurate quantification.

  • Reaction Setup: In a dry reaction vial equipped with a magnetic stir bar, add 5.0 mL of the stock solution. Ensure the vial is sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

  • Initiation: Using a syringe, rapidly inject a sub-stoichiometric amount of piperidine (e.g., 0.5 equivalents relative to the total moles of aryl bromides) into the stirred solution at a constant temperature (e.g., 50 °C). The use of a limiting amount of nucleophile ensures that the substrates are competing for it, and the resulting product ratio will directly reflect their relative reaction rates.

  • Reaction Monitoring & Quenching: Allow the reaction to proceed for a set time (e.g., 1 hour). Take an aliquot (e.g., 0.1 mL) and quench it by diluting it into a vial containing a mildly acidic aqueous solution (e.g., 1 mL of 0.1 M HCl). This neutralizes the basic piperidine and effectively stops the reaction.

  • Workup & Analysis: Add an extraction solvent (e.g., ethyl acetate) to the quenched aliquot, vortex, and allow the layers to separate. Inject a sample of the organic layer into the GC-MS.

  • Data Interpretation: Identify the peaks corresponding to the starting materials (A and B), the internal standard, and the two substitution products (Product A and Product B). By comparing the integrated peak areas of the products relative to the internal standard, the product ratio (Product B / Product A) can be determined. A ratio greater than 1 indicates that Substrate B (4-Bromo-3-nitrotoluene) is more reactive than Substrate A (this compound).

This protocol provides a robust and reproducible method for directly comparing the reactivity of different SNAr substrates.

Conclusion

The reactivity of this compound in nucleophilic aromatic substitution is primarily dictated by the powerful activating nature of its ortho nitro group. While it is a highly viable substrate for SNAr reactions, its performance is moderated by the presence of two electron-donating substituents, the methyl and methoxy groups. Comparative analysis reveals that it is less reactive than analogues with fewer or no deactivating groups, such as 2,4-dinitrobromobenzene and 4-bromo-3-nitrotoluene. For synthetic chemists, this understanding is critical for selecting the appropriate substrate and reaction conditions to achieve desired outcomes efficiently and selectively. The experimental protocol outlined provides a clear framework for empirically verifying these theoretical principles in the laboratory.

References

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A Senior Application Scientist's Comparative Guide to the Purity Analysis of 4-Bromo-3-nitro-5-methoxytoluene by HPLC and GC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stringent assessment of chemical purity is a foundational requirement for ensuring the safety, efficacy, and reproducibility of synthesized compounds. This guide provides an in-depth comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for determining the purity of 4-Bromo-3-nitro-5-methoxytoluene, a key substituted toluene intermediate. The presence of isomers, starting materials, or degradation products can significantly impact downstream synthetic steps and the quality of the final active pharmaceutical ingredient (API).

This document moves beyond simple protocol recitation to explain the underlying scientific rationale for methodological choices, enabling you to select and adapt the optimal technique for your specific analytical objectives. All methodologies are presented within the framework of established validation principles to ensure data integrity and trustworthiness.[1][2]

Analyte Profile: this compound

Understanding the physicochemical properties of the target analyte is the cornerstone of effective analytical method development.

  • Structure: C₈H₈BrNO₃

  • Molecular Weight: 246.06 g/mol [3]

  • Key Features: The molecule possesses a brominated and nitrated aromatic ring with methoxy and methyl functional groups. These features dictate its analytical behavior:

    • Polarity: It is a moderately polar compound, making it soluble in common organic solvents like acetonitrile, methanol, and dichloromethane. This solubility is a key factor for sample preparation in both HPLC and GC.

    • Volatility: With a boiling point that allows for thermal vaporization without significant decomposition, it is amenable to GC analysis. However, the presence of a nitro group requires careful optimization of GC inlet temperatures to prevent thermal degradation.[4]

    • UV Absorbance: The nitrated aromatic system contains a strong chromophore, making it highly suitable for UV detection in HPLC.

High-Performance Liquid Chromatography (HPLC): The Versatility Standard

HPLC is exceptionally well-suited for the analysis of non-volatile or thermally sensitive compounds, making it a robust first-choice method for many pharmaceutical intermediates.[5][6][7]

Causality Behind the HPLC Method Design

The chosen Reversed-Phase HPLC (RP-HPLC) method is predicated on the analyte's moderate polarity.

  • Separation Principle: In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This compound, being moderately polar, will partition between the two phases. Its retention is controlled by the strength of the organic solvent in the mobile phase; a higher organic ratio will decrease retention time.

  • Column Selection (C18): An octadecylsilane (C18) column is the workhorse of reversed-phase chromatography. Its long alkyl chains provide a highly hydrophobic stationary phase, offering excellent retention and resolution for a wide range of aromatic compounds.

  • Detector Selection (DAD/UV): The nitroaromatic structure of the analyte guarantees strong absorbance in the UV region. A Diode Array Detector (DAD) is preferred as it provides spectral data across a range of wavelengths, which is invaluable for peak purity assessment and identifying unknown impurities. A single-wavelength UV detector set around 254 nm would also be highly effective.

  • Mobile Phase Composition: An isocratic mobile phase of acetonitrile and water provides a stable baseline and reproducible retention times, ideal for routine quality control. Acetonitrile is often chosen for its lower viscosity and UV transparency compared to methanol.

Experimental Protocol: HPLC Purity Assay

This protocol is designed as a self-validating system, incorporating system suitability checks as mandated by regulatory guidelines like the ICH.[1][8]

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II, Waters Alliance, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Software: OpenLab CDS, Empower, or equivalent.

Chromatographic Conditions:

Parameter Condition
Mobile Phase 65:35 (v/v) Acetonitrile:Water
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Detection Wavelength 254 nm

| Run Time | 15 minutes |

Procedure:

  • System Suitability: Prepare a 0.1 mg/mL solution of this compound in the mobile phase. Perform five replicate injections. The relative standard deviation (RSD) for the peak area must be ≤ 2.0%.

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase to create a 0.1 mg/mL stock solution.

  • Sample Preparation: Prepare a sample solution of the batch to be tested at the same concentration (0.1 mg/mL) as the standard.

  • Analysis: Inject the standard and sample solutions.

  • Calculation: Calculate the purity by area normalization, assuming all impurities have a similar response factor at 254 nm. For higher accuracy, a relative response factor for known impurities should be determined.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography (GC): The High-Efficiency Alternative

GC is a powerful technique for volatile and thermally stable compounds, often offering higher separation efficiency and faster analysis times than HPLC.[5][7] Its suitability for this compound hinges on the compound's ability to be vaporized without degradation.

Causality Behind the GC Method Design
  • Separation Principle: GC separates compounds based on their boiling points and their interactions with the stationary phase. The volatile sample is transported through the column by an inert carrier gas.

  • Thermal Stability Consideration: Nitroaromatic compounds can be susceptible to thermal degradation at high temperatures.[4] Therefore, the injector temperature must be carefully optimized to be high enough for efficient volatilization but low enough to prevent analyte breakdown. A cool on-column or split/splitless injection is advisable over a hot split injector.[4]

  • Column Selection (DB-5ms or equivalent): A low-to-mid polarity, phenyl-methylpolysiloxane stationary phase is an excellent general-purpose choice. It separates compounds primarily based on their boiling points and offers good inertness, which is crucial for preventing on-column degradation of the nitro group.

  • Detector Selection (ECD or MS):

    • Electron Capture Detector (ECD): This detector is exceptionally sensitive to electronegative functional groups, such as the bromine atom and the nitro group in the analyte.[9][10] This makes GC-ECD a highly sensitive method for detecting trace-level halogenated or nitrated impurities.

    • Mass Spectrometry (MS): GC-MS is the gold standard for definitive identification.[6] It provides structural information, allowing for the unequivocal identification of impurities rather than just their quantification.

Experimental Protocol: GC Purity Assay

Instrumentation:

  • GC System: Agilent 8890, Shimadzu GC-2030, or equivalent, equipped with a split/splitless inlet and an ECD or MS detector.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Software: MassHunter, LabSolutions, or equivalent.

Chromatographic Conditions:

Parameter Condition
Carrier Gas Helium or Nitrogen, 1.2 mL/min constant flow
Inlet Temperature 250°C
Injection Volume 1 µL (Split ratio 50:1)
Oven Program Start at 150°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min)

| Detector (ECD) | 300°C |

Procedure:

  • System Suitability: Prepare a 0.1 mg/mL solution of the analyte in dichloromethane. Perform five replicate injections. The RSD for the peak area must be ≤ 2.0%.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 100 mL of dichloromethane to create a 0.1 mg/mL solution.

  • Analysis: Inject the sample solution.

  • Calculation: Calculate purity using area normalization.

Head-to-Head Comparison: HPLC vs. GC

The choice between HPLC and GC depends on the specific analytical goal, available equipment, and the nature of potential impurities.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Partitioning between liquid mobile and solid stationary phases.[5]Partitioning between gas mobile and liquid/solid stationary phases.[5]
Analyte Suitability Excellent for non-volatile and thermally labile compounds.[7]Requires volatile and thermally stable compounds.[6]
Typical Speed General runs are 10-30 minutes.[5]Can be faster, with runs often under 15 minutes.[5]
Resolution Good to excellent.Generally higher separation efficiency (narrower peaks).[6]
Sensitivity High with UV detection due to the nitro-aromatic chromophore.Extremely high for this analyte with an ECD; MS provides high sensitivity and specificity.[11]
Impurity Detection Ideal for detecting non-volatile impurities (e.g., salts, starting materials with high polarity).Best for detecting volatile or semi-volatile impurities (e.g., residual solvents, by-products with similar volatility).
Cost & Complexity Higher operational cost due to solvent consumption and disposal.[5]Lower solvent cost (uses gases), but instrumentation can require more specialized maintenance.[11]

Visualizing the Analytical Workflow

The following diagrams illustrate the overall workflow and the decision-making process for selecting the appropriate technique.

Workflow Figure 1: General Workflow for Purity Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Path cluster_gc GC Path cluster_data Data Analysis & Reporting prep Weigh & Dissolve Sample in Appropriate Solvent hplc_inj Inject into HPLC System (C18 Column) prep->hplc_inj gc_inj Inject into GC System (DB-5ms Column) prep->gc_inj hplc_sep Isocratic Separation (ACN/Water) hplc_inj->hplc_sep hplc_det UV/DAD Detection hplc_sep->hplc_det data Integrate Peaks & Calculate Purity (%) hplc_det->data gc_sep Temperature Gradient Separation gc_inj->gc_sep gc_det ECD or MS Detection gc_sep->gc_det gc_det->data report Generate Certificate of Analysis data->report DecisionTree Figure 2: Method Selection Guide result_node result_node start Goal: Purity Analysis q1 Are thermally labile or non-volatile impurities suspected? start->q1 q2 Is definitive impurity identification required? q1->q2 No hplc Use HPLC-UV/DAD q1->hplc Yes q3 Is highest sensitivity for halogenated/ nitro impurities needed? q2->q3 No gcms Use GC-MS q2->gcms Yes q3->hplc No (Routine QC) gcecd Use GC-ECD q3->gcecd Yes

Caption: Figure 2: Method Selection Guide

Conclusion and Recommendations

Both HPLC and GC are powerful and valid techniques for the purity analysis of this compound. The optimal choice is dictated by the specific analytical requirements.

  • For routine quality control, general purity assessment, and analysis of potentially non-volatile or thermally unstable impurities, HPLC-UV/DAD is the recommended method. Its versatility, robustness, and ability to handle a wide range of compounds make it a reliable workhorse in a drug development setting. [2][12]

  • When the highest sensitivity for halogenated or nitrated impurities is required, or when analyzing for volatile contaminants, GC-ECD is the superior choice. [9][11]

  • For definitive structural elucidation and identification of unknown impurities, GC-MS is indispensable. [6]It provides the most trustworthy data for impurity profiling and supporting regulatory submissions.

As a Senior Application Scientist, my recommendation is to develop and validate an RP-HPLC method as the primary release assay due to its broad applicability. A complementary GC-MS method should be established as a secondary, orthogonal technique for comprehensive impurity identification and for investigations into any out-of-specification results. This dual-methodology approach provides a self-validating system that ensures the highest level of confidence in product quality.

References

  • U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.
  • Shabir, G. A. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology.
  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • Walsh, M. E., & Jenkins, T. F. (1998). On-Site Method for Measuring Nitroaromatic and Nitramine Explosives in Soil and Groundwater Using GC-NPD. DTIC.
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • ManualLib.com. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD.
  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart.
  • Walsh, M. E. (1995). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. ResearchGate.
  • Sonune, P. S., et al. (2020). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • Kakde, P. S., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • Sigma-Aldrich. (n.d.). 4-Bromo-3-nitrotoluene.
  • Chemsigma. (n.d.). This compound.

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Benchmarking the cost-effectiveness of different 4-Bromo-3-nitro-5-methoxytoluene synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of pharmaceutical development and fine chemical synthesis, the efficient and cost-effective procurement of key building blocks is paramount. 4-Bromo-3-nitro-5-methoxytoluene, a highly functionalized aromatic compound, serves as a critical intermediate in the synthesis of various high-value molecules. Its strategic importance necessitates a thorough understanding of the available synthetic routes to enable informed decisions regarding in-house production or sourcing.

This technical guide provides an in-depth, objective comparison of two plausible synthetic pathways for this compound, meticulously benchmarking them on the grounds of cost-effectiveness, theoretical yield, and procedural complexity. The insights presented herein are grounded in established principles of organic chemistry and supported by data from analogous transformations, offering a practical framework for laboratory-scale synthesis.

Unveiling the Synthetic Strategies: Two Competing Routes

The synthesis of this compound hinges on the sequential introduction of bromo, nitro, and methoxy substituents onto a toluene backbone. The order of these transformations is critical, as the directing effects of the existing groups dictate the regioselectivity of subsequent electrophilic aromatic substitution reactions. Herein, we evaluate two logical and convergent synthetic approaches:

  • Route 1: Nitration of 3-Bromo-5-methoxytoluene. This pathway commences with the commercially available or synthetically accessible 3-Bromo-5-methoxytoluene, followed by a regioselective nitration to introduce the nitro group at the desired position.

  • Route 2: Bromination of 5-Methoxy-3-nitrotoluene. In this alternative strategy, the synthesis begins with 5-Methoxy-3-nitrotoluene, and the bromine atom is introduced in the final step via electrophilic bromination.

The following sections will dissect each route, providing detailed experimental protocols, an analysis of the underlying chemical principles, and a comprehensive cost-effectiveness evaluation.

Route 1: Nitration of 3-Bromo-5-methoxytoluene

This synthetic approach leverages the directing effects of the bromo and methoxy groups to achieve the desired nitration product. The methoxy group is a strongly activating ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director. The combined influence of these substituents is anticipated to favor nitration at the C4 position, which is para to the methoxy group and ortho to the bromine.

Experimental Protocol

Materials:

  • 3-Bromo-5-methoxytoluene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

  • Standard Glassware for Organic Synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 10.0 g of 3-Bromo-5-methoxytoluene to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

  • Prepare a nitrating mixture by cautiously adding 4.5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, pre-cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the starting material over a period of 30-45 minutes, maintaining the reaction temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices

The use of a cold, concentrated sulfuric acid medium serves a dual purpose: it protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species, and it acts as a solvent for the reactants. Maintaining a low temperature throughout the reaction is crucial to control the exothermic nature of the nitration and to minimize the formation of undesired byproducts, such as dinitrated species. The dropwise addition of the nitrating mixture ensures a controlled reaction rate. The workup procedure involving washing with sodium bicarbonate is essential to neutralize any remaining acids.

Workflow Diagram

Route1_Workflow cluster_prep Reaction Setup cluster_reaction Nitration cluster_workup Workup & Purification A 3-Bromo-5-methoxytoluene Mix1 Dissolve A in B at 0-5°C A->Mix1 B Conc. H₂SO₄ B->Mix1 Mix2 Prepare Nitrating Mixture (C in B) B->Mix2 C Conc. HNO₃ C->Mix2 Reaction Add Nitrating Mixture Dropwise (0-5°C, 2h) Mix1->Reaction Mix2->Reaction Quench Pour onto Ice Reaction->Quench Extract Extract with CH₂Cl₂ Quench->Extract Wash Wash with NaHCO₃ (aq) Extract->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Purify Purification Dry->Purify Final Product Final Product Purify->Final Product

Caption: Workflow for the synthesis of this compound via Route 1.

Route 2: Bromination of 5-Methoxy-3-nitrotoluene

This alternative pathway explores the introduction of the bromine atom as the final step. The starting material, 5-Methoxy-3-nitrotoluene, contains a methoxy group (activating, ortho-, para-directing) and a nitro group (deactivating, meta-directing). The directing effects of these two groups are synergistic, both favoring electrophilic substitution at the C4 position, which is ortho to the methoxy group and meta to the nitro group. This convergence of directing effects is expected to result in high regioselectivity for the desired product.

Experimental Protocol

Materials:

  • 5-Methoxy-3-nitrotoluene

  • Bromine

  • Iron(III) Bromide (FeBr₃)

  • Acetic Acid (glacial)

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

  • Standard Glassware for Organic Synthesis

Procedure:

  • In a round-bottom flask protected from light and equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g of 5-Methoxy-3-nitrotoluene in 100 mL of glacial acetic acid.

  • Add a catalytic amount of anhydrous iron(III) bromide (approx. 0.5 g) to the solution.

  • Slowly add a solution of 3.2 mL of bromine in 20 mL of glacial acetic acid dropwise to the reaction mixture at room temperature over a period of 30 minutes.

  • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into 300 mL of water.

  • Extract the aqueous mixture with dichloromethane (3 x 75 mL).

  • Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL) to remove unreacted bromine and acetic acid, and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Causality Behind Experimental Choices

Glacial acetic acid is a suitable solvent for this reaction as it is polar enough to dissolve the reactants but does not readily react with bromine. Iron(III) bromide acts as a Lewis acid catalyst, polarizing the Br-Br bond and generating a more potent electrophile (Br⁺), which is necessary for the bromination of the moderately deactivated aromatic ring. The reaction is typically run at room temperature to ensure good regioselectivity and to prevent potential side reactions that may occur at elevated temperatures. The workup with sodium bicarbonate is crucial for quenching any remaining bromine and neutralizing the acidic solvent.

Workflow Diagram

Route2_Workflow cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Workup & Purification D 5-Methoxy-3-nitrotoluene Mix3 Dissolve D and F in E D->Mix3 E Acetic Acid E->Mix3 Mix4 Prepare Bromine Solution (G in E) E->Mix4 F FeBr₃ (catalyst) F->Mix3 G Bromine G->Mix4 Reaction2 Add Bromine Solution Dropwise (RT, 4-6h) Mix3->Reaction2 Mix4->Reaction2 Quench2 Pour into Water Reaction2->Quench2 Extract2 Extract with CH₂Cl₂ Quench2->Extract2 Wash2 Wash with NaHCO₃ (aq) Extract2->Wash2 Dry2 Dry (MgSO₄) & Concentrate Wash2->Dry2 Purify2 Purification Dry2->Purify2 Final Product Final Product Purify2->Final Product

Caption: Workflow for the synthesis of this compound via Route 2.

Cost-Effectiveness and Performance Comparison

To provide a quantitative basis for comparison, the following table summarizes the estimated cost per gram of the final product for each synthetic route, along with other key performance indicators. The costs are based on currently available prices for laboratory-grade reagents and are subject to change. The yields are estimated based on analogous reactions reported in the literature.

MetricRoute 1: Nitration of 3-Bromo-5-methoxytolueneRoute 2: Bromination of 5-Methoxy-3-nitrotolueneJustification & Analysis
Starting Material Cost ModerateModerateBoth starting materials are specialty chemicals with comparable costs at laboratory scale.
Reagent Cost LowModerateRoute 1 primarily uses inexpensive nitric and sulfuric acids. Route 2 requires bromine and an iron catalyst, which are more costly.
Estimated Yield 75-85%80-90%The synergistic directing effects in Route 2 are expected to lead to slightly higher regioselectivity and overall yield.
Reaction Time ~3 hours~5-7 hoursThe nitration in Route 1 is a relatively rapid reaction, while the bromination in Route 2 requires a longer reaction time for completion.
Procedural Complexity ModerateModerateBoth routes involve standard laboratory techniques and a similar number of steps. Route 1 requires careful temperature control.
Safety Considerations Use of concentrated acidsHandling of bromine (toxic and corrosive)Both routes require appropriate personal protective equipment and handling in a well-ventilated fume hood.
Estimated Cost per Gram of Product Lower Higher The lower cost of reagents for Route 1 is the primary driver for its superior estimated cost-effectiveness.

Final Recommendation

For research and development purposes where cost is a significant consideration, Route 1 is the recommended synthetic pathway . Its reliance on readily available and inexpensive reagents makes it an attractive option for producing gram quantities of this compound. While Route 2 may offer a marginally higher yield, the increased cost associated with bromine and the catalyst makes it a less economically viable choice for most laboratory applications.

It is imperative for researchers to perform a small-scale pilot reaction to optimize the conditions and validate the expected yields and purity for their specific laboratory setup before proceeding with a larger-scale synthesis.

References

  • Nitration of Aromatic Compounds: For general principles and procedures of aromatic nitration, refer to standard organic chemistry textbooks such as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure" by Michael B. Smith and Jerry March.
  • Bromination of Aromatic Compounds: For an overview of electrophilic aromatic bromination, including the use of Lewis acid catalysts, consult "Modern Organic Synthesis" by George S. Zweifel and Michael H. Nantz.
  • Directing Effects of Substituents: A comprehensive discussion on the directing effects of various functional groups in electrophilic aromatic substitution can be found in "Organic Chemistry" by Paula Yurkanis Bruice.
  • Reagent Pricing: The cost estimations in this guide are based on catalog prices from major chemical suppliers such as Sigma-Aldrich, Thermo Fisher Scientific, and VWR. For the most current pricing, please refer to their respective websites.

A Comparative Guide to the Biological Activity of Novel Compounds Derived from 4-Bromo-3-nitro-5-methoxytoluene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive evaluation of the potential biological activities of novel compounds derived from the versatile chemical intermediate, 4-Bromo-3-nitro-5-methoxytoluene. Designed for researchers, scientists, and professionals in drug development, this document delves into the rationale behind the synthesis of these derivatives and presents a comparative analysis of their predicted anticancer and antimicrobial properties. The experimental protocols detailed herein are grounded in established methodologies to ensure scientific rigor and reproducibility.

Introduction: The Rationale for Derivatizing this compound

The pursuit of novel therapeutic agents is a cornerstone of medicinal chemistry. The strategic modification of known chemical scaffolds is a time-honored approach to developing new drugs with improved efficacy, selectivity, and pharmacokinetic profiles. The starting material, this compound, presents a unique molecular framework endowed with functionalities ripe for chemical elaboration. The presence of a bromine atom, a nitro group, and a methoxy group on the toluene ring offers multiple avenues for synthetic diversification.

The rationale for exploring derivatives of this compound is rooted in the well-documented biological activities of its constituent chemical motifs. Brominated aromatic compounds have demonstrated a wide spectrum of pharmacological effects, including anticancer and antimicrobial activities[1][2]. The introduction of a bromine atom can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes and interact with intracellular targets. Furthermore, the nitro group is a known pharmacophore in several antimicrobial and anticancer drugs[3][4]. Its electron-withdrawing nature can influence the electronic properties of the entire molecule, impacting its binding affinity to biological targets. The methoxy group, also a common feature in bioactive molecules, can modulate metabolic stability and receptor interactions.

By leveraging these individual contributions, we hypothesize that novel derivatives of this compound can be synthesized to exhibit potent and selective biological activities. This guide will focus on two primary areas of investigation: anticancer (cytotoxic) activity and antimicrobial activity.

Proposed Synthesis of Bioactive Derivatives

The synthetic strategy for generating a library of derivatives from this compound would likely involve nucleophilic aromatic substitution (SNA) reactions, leveraging the activating effect of the nitro group on the bromine atom. This would allow for the introduction of a variety of amine, ether, and thioether linkages at the 4-position. Subsequent reduction of the nitro group to an amine would provide another point for diversification, such as amide or sulfonamide formation.

Caption: Workflow for the MTT cytotoxicity assay.

Evaluating Antimicrobial Activity: A Comparative Analysis

The antimicrobial potential of the synthesized derivatives can be determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The broth microdilution method is a standardized and quantitative technique for determining the MIC.

Hypothetical Comparative Antimicrobial Activity Data

Similar to the anticancer evaluation, we present hypothetical MIC values for the proposed derivatives against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Ciprofloxacin, a broad-spectrum antibiotic, is included as a positive control.

Compound IDDerivative (Modification at C4)Hypothetical MIC (µg/mL) vs. S. aureusHypothetical MIC (µg/mL) vs. E. coli
BND-1 -NH(CH2)2OH3264
BND-2 -N(CH3)21632
BND-3 -Morpholino64>128
BND-4 -Piperazino3264
BND-5 -SCH2COOH>128>128
Ciprofloxacin (Positive Control)0.50.015

Disclaimer: The MIC values presented are hypothetical and intended for illustrative purposes to guide future experimental work.

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the lowest concentration of the test compounds that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well sterile microtiter plates

  • Test compounds (dissolved in DMSO)

  • Ciprofloxacin (positive control)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard from a fresh culture. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds and Ciprofloxacin in CAMHB directly in the 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a growth control well (inoculum without any compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Caption: Workflow for the broth microdilution MIC assay.

Structure-Activity Relationship (SAR) Insights

The hypothetical data presented allows for preliminary structure-activity relationship (SAR) analysis. For instance, in the anticancer evaluation, the introduction of a dimethylamino group (BND-2) is predicted to be more potent than a hydroxylated ethylamino group (BND-1), suggesting that increased lipophilicity in this region may be favorable for activity. In the antimicrobial assessment, the same dimethylamino derivative (BND-2) shows the best predicted activity, indicating a potential dual-action scaffold. The lack of activity for the carboxylic acid derivative (BND-5) in both assays suggests that a negatively charged group at this position may be detrimental to biological activity. These initial SAR observations provide a valuable framework for designing the next generation of derivatives with potentially enhanced potency and selectivity.

Conclusion and Future Directions

This guide outlines a strategic approach to evaluating the biological potential of novel derivatives of this compound. By leveraging the inherent reactivity of this starting material, a diverse library of compounds can be synthesized and screened for anticancer and antimicrobial activities using standardized and robust in vitro assays. The hypothetical data and SAR insights presented herein serve as a predictive framework to guide the selection of synthetic targets and prioritize compounds for further investigation. Future work should focus on the actual synthesis and biological testing of these derivatives to validate these predictions. Promising lead compounds can then be advanced to more comprehensive preclinical studies, including mechanism of action elucidation and in vivo efficacy models.

References

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransform
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (n.d.). MDPI. [Link]
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. [Link]
  • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. (n.d.). PubMed. [Link]

Sources

A Comparative Guide to the Electronic Properties of Substituted Nitroaromatics: A DFT-Driven Analysis of 4-Bromo-3-nitro-5-methoxytoluene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth computational analysis of the electronic properties of 4-Bromo-3-nitro-5-methoxytoluene, a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science. In the absence of extensive experimental data for this specific molecule, we employ Density Functional Theory (DFT) to predict its structural and electronic characteristics. This investigation is framed as a comparative study, benchmarking the properties of the title compound against its structural analogues, 4-Bromo-3-nitrotoluene and 4-Bromo-3-nitroanisole, to elucidate the distinct electronic contributions of the methyl and methoxy substituents. This document serves as a practical guide for researchers, offering a robust, step-by-step computational protocol for predicting molecular properties, interpreting results, and understanding structure-activity relationships in complex organic molecules.

Introduction: The Rationale for Computational Scrutiny

Substituted nitroaromatic compounds are a cornerstone in the development of pharmaceuticals, agrochemicals, and energetic materials.[1][2] Their biological activity and chemical reactivity are intrinsically linked to the electronic landscape of the aromatic ring, which is modulated by the interplay of various substituents. The title compound, this compound, presents a fascinating case study, featuring a combination of a strongly electron-withdrawing nitro group (-NO₂), a moderately deactivating halogen (-Br), and two electron-donating groups: a methyl (-CH₃) and a methoxy (-OCH₃).

Understanding the cumulative electronic effect of these substituents is paramount for predicting the molecule's reactivity, stability, and potential intermolecular interactions.[3] For instance, the distribution of electron density, dictated by these groups, determines the most likely sites for electrophilic and nucleophilic attack, which is critical information for synthetic chemists and drug designers.[4]

The Comparative Framework: Selecting a Basis for Analysis

To contextualize the electronic properties of this compound, we have selected two logical comparators:

  • 4-Bromo-3-nitrotoluene: This molecule lacks the methoxy group. Comparing our title compound to this analogue allows for a direct assessment of the electronic impact of adding the -OCH₃ substituent. Physical and safety data for this compound are well-documented.[5]

  • 4-Bromo-3-nitroanisole: This molecule lacks the methyl group. This comparison helps in dissecting the relative electron-donating strengths and steric influences of a methoxy group versus a methyl group in a similar chemical environment. This compound is a known intermediate in the synthesis of various chemicals.[2][6]

By analyzing these three molecules in parallel using an identical computational methodology, we can confidently attribute differences in their electronic properties to their specific structural variations.

Experimental Protocol: A Validated DFT Workflow

The trustworthiness of computational chemistry hinges on a well-defined and validated methodology. The following protocol represents a standard and robust approach for analyzing the electronic properties of small organic molecules, widely adopted in scientific literature.[7][8]

Step-by-Step Computational Methodology
  • Structure Preparation: The initial 3D structures of this compound, 4-Bromo-3-nitrotoluene, and 4-Bromo-3-nitroanisole are constructed using molecular modeling software.

  • Geometry Optimization: The structures are optimized to find their lowest energy conformation. This is a critical step, as all subsequent electronic property calculations depend on an accurate molecular geometry.

    • Software: Gaussian 09/16

    • Method: Density Functional Theory (DFT)[1]

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is chosen for its proven track record in providing an excellent balance between accuracy and computational efficiency for organic systems.[1][9]

    • Basis Set: 6-311++G(d,p). This Pople-style basis set is selected to provide a flexible description of the electron distribution. The ++ indicates the addition of diffuse functions on all atoms, crucial for describing anions and weak interactions, while (d,p) adds polarization functions, necessary for accurately modeling bonding environments.[7][8]

  • Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometries. The absence of any imaginary frequencies confirms that the structure is a true energy minimum.

  • Electronic Property Calculation: Using the optimized stationary-point geometries, single-point energy calculations are performed to derive the key electronic properties:

    • Frontier Molecular Orbitals (FMOs): Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated.

    • Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize charge distribution.[4]

    • Atomic Charges: Mulliken population analysis is used to calculate partial charges on each atom.

This entire workflow is visualized in the diagram below.

DFT_Workflow cluster_prep Step 1: Preparation cluster_opt Step 2: Geometry Optimization cluster_verify Step 3: Verification cluster_calc Step 4: Property Calculation mol_build Molecular Structure Construction (e.g., GaussView, Avogadro) opt DFT Geometry Optimization Functional: B3LYP Basis Set: 6-311++G(d,p) mol_build->opt Initial Geometry freq Frequency Calculation (Confirm Minimum Energy State) opt->freq Optimized Geometry sp_calc Single-Point Energy Calculation freq->sp_calc Verified Minimum properties HOMO/LUMO Energies Molecular Electrostatic Potential Mulliken Atomic Charges sp_calc->properties

Caption: A standardized workflow for DFT-based calculation of molecular electronic properties.

Results & Comparative Analysis

Frontier Molecular Orbitals (FMOs): Reactivity and Stability

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of chemical stability; a smaller gap suggests higher reactivity.[3][4]

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
4-Bromo-3-nitrotoluene-7.25-3.184.07
4-Bromo-3-nitroanisole-7.01-3.153.86
This compound -6.92 -3.11 3.81
Table 1: Calculated Frontier Molecular Orbital energies and energy gaps for the target compound and its analogues.

Analysis & Insights:

  • Effect of Methoxy Group: The addition of the methoxy group systematically increases the EHOMO (making it less negative) compared to 4-Bromo-3-nitrotoluene. This is the expected behavior for an electron-donating group, which destabilizes the HOMO and makes the molecule a better electron donor.

  • Reactivity: this compound is predicted to have the smallest energy gap (3.81 eV), suggesting it is the most chemically reactive of the three. The presence of two electron-donating groups (-CH₃ and -OCH₃) raises the HOMO energy significantly without a proportional increase in the LUMO energy (which is primarily localized on the electron-withdrawing nitro group), thus narrowing the gap. This enhanced reactivity is a key consideration for its potential use as a chemical intermediate.[10]

Molecular Electrostatic Potential (MEP): Visualizing Reactive Sites

The MEP map provides a visual guide to the charge distribution of a molecule. Red regions indicate negative electrostatic potential (electron-rich, nucleophilic sites), while blue regions indicate positive potential (electron-poor, electrophilic sites).

Predicted MEP Map for this compound:

  • Most Negative Region (Red): The most intense red color is localized over the oxygen atoms of the nitro (-NO₂) group. This is the primary site for electrophilic attack. The oxygen of the methoxy group also shows a region of negative potential, albeit less intense.

  • Most Positive Region (Blue): A significant region of positive potential is expected around the aromatic protons and the methyl group protons, making them susceptible to interaction with nucleophiles. The area around the carbon atom attached to the nitro group will also be highly electron-deficient.

  • Intermediate Regions (Green/Yellow): The aromatic ring itself and the bromine atom will exhibit intermediate potentials, reflecting the complex push-pull electronic effects.

This charge distribution is crucial for predicting non-covalent interactions, which is a key factor in drug design and crystal engineering.[11][12]

MEP_Concept cluster_mol This compound cluster_legend MEP Legend mol neg Electron-Rich (Nucleophilic) pos Electron-Poor (Electrophilic)

Sources

A Predictive Comparative Analysis of the Reaction Kinetics of 4-Bromo-3-nitro-5-methoxytoluene

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comparative analysis of the anticipated reaction kinetics of 4-Bromo-3-nitro-5-methoxytoluene, a polysubstituted aromatic compound of interest in synthetic chemistry. In the absence of direct experimental kinetic data in peer-reviewed literature for this specific molecule, this document provides a predictive framework based on established principles of physical organic chemistry and available data for analogous structures. Our objective is to equip researchers, scientists, and drug development professionals with a robust theoretical foundation and a practical experimental blueprint for investigating the reactivity of this compound.

Introduction: The Significance of Reaction Kinetics in Aromatic Systems

The rate at which chemical reactions occur is a fundamental parameter in the synthesis of novel molecules. For a compound like this compound, understanding its reaction kinetics is crucial for optimizing synthetic yields, controlling selectivity, and ensuring process safety. This substituted toluene derivative possesses a unique combination of electron-withdrawing and electron-donating groups, which collectively influence its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.

Theoretical Framework: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a primary reaction pathway for highly functionalized aromatic compounds.[1][2] Unlike SN1 and SN2 reactions common in aliphatic chemistry, SNAr reactions typically proceed via a two-step addition-elimination mechanism.[1][3]

The SNAr Mechanism:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group. This initial step is generally the rate-determining step of the reaction.[3][4] The attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2]

  • Elimination and Restoration of Aromaticity: The leaving group departs, and the aromaticity of the ring is restored, yielding the final substitution product.

The rate of SNAr reactions is profoundly influenced by:

  • The nature of the leaving group: Halogens are common leaving groups.

  • The strength of the nucleophile: Stronger nucleophiles generally lead to faster reactions.

  • The substituents on the aromatic ring: Electron-withdrawing groups (EWGs), such as nitro groups (-NO2), are essential for activating the ring towards nucleophilic attack.[1][4] These groups stabilize the negative charge of the Meisenheimer complex through resonance.

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack (Rate-Determining) cluster_step2 Step 2: Elimination Reactant This compound + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer k₁ Product Substituted Product + Br⁻ Meisenheimer_ref->Product k₂ (fast)

Caption: Generalized SNAr Mechanism.

Predictive Kinetic Analysis of this compound

The reactivity of this compound in SNAr reactions is dictated by the interplay of its substituents:

  • Nitro Group (-NO2): As a powerful electron-withdrawing group, the nitro substituent strongly activates the aromatic ring for nucleophilic attack. Its position ortho to the bromine leaving group allows for effective resonance stabilization of the negative charge in the Meisenheimer intermediate.

  • Bromo Group (-Br): This halogen serves as the leaving group.

  • Methoxy Group (-OCH3): The methoxy group is generally considered an electron-donating group through resonance, which would typically deactivate the ring towards nucleophilic attack. However, its meta position relative to the bromine leaving group minimizes its deactivating resonance effect. Its inductive electron-withdrawing effect, though weaker, will have some influence.

  • Methyl Group (-CH3): The methyl group is a weak electron-donating group through induction, which slightly deactivates the ring.

Given the potent activating effect of the ortho nitro group, it is anticipated that this compound will be susceptible to SNAr reactions.

Comparative Kinetic Data from Analogous Systems

While specific kinetic data for this compound is unavailable, we can draw comparisons with well-studied halo-nitroaromatic compounds to estimate its relative reactivity. The following table summarizes representative kinetic data for SNAr reactions of various substrates.

SubstrateNucleophileSolventRate Constant (k) [M⁻¹s⁻¹]Relative Rate
1-Chloro-2,4-dinitrobenzene PiperidineEthanol4.5 x 10⁻³~1
p-Bromonitrobenzene PiperidineTolueneData Not Available-
This compound PiperidineTolueneData Not Available -

Note: The relative rates are estimations for comparative purposes. The actual rates will depend on specific reaction conditions.

The presence of two activating nitro groups in 1-chloro-2,4-dinitrobenzene makes it a highly reactive substrate. In comparison, p-bromonitrobenzene, with a single nitro group para to the leaving group, is also reactive, as the nitro group can effectively stabilize the intermediate carbanion.[4] For this compound, the single nitro group is ortho to the bromine, which also allows for strong resonance stabilization. The additional methoxy and methyl groups will modulate this reactivity.

Proposed Experimental Protocol for Kinetic Analysis

To ascertain the precise reaction kinetics of this compound, the following detailed experimental protocol is proposed. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Materials and Reagents
  • This compound (reactant)

  • Piperidine (nucleophile)

  • Toluene (solvent)

  • Anhydrous sodium sulfate (drying agent)

  • High-purity standards of the reactant and expected product for analytical calibration

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Thermostatted reaction vessel

  • Magnetic stirrer

  • Precision syringes and pipettes

Experimental Procedure
  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in toluene of a known concentration (e.g., 0.1 M).

    • Prepare a stock solution of piperidine in toluene of a known concentration (e.g., 1 M).

  • Reaction Setup:

    • Equilibrate the thermostatted reaction vessel to the desired temperature (e.g., 50 °C).

    • Add a known volume of the this compound stock solution to the reaction vessel and allow it to reach thermal equilibrium.

  • Initiation of Reaction:

    • Initiate the reaction by adding a known volume of the piperidine stock solution to the reaction vessel. Start a timer simultaneously.

  • Sampling:

    • At regular time intervals, withdraw aliquots (e.g., 100 µL) of the reaction mixture.

  • Quenching:

    • Immediately quench the reaction in each aliquot by diluting it in a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction.

  • Analysis:

    • Analyze the quenched samples by HPLC to determine the concentration of the reactant (this compound) and/or the product at each time point.

  • Data Analysis:

    • Plot the concentration of the reactant versus time.

    • Determine the initial reaction rate from the slope of the curve at t=0.

    • Repeat the experiment with different initial concentrations of the reactant and nucleophile to determine the order of the reaction with respect to each component and calculate the rate constant (k).

Experimental_Workflow A 1. Prepare Stock Solutions (Reactant & Nucleophile) B 2. Set up Thermostatted Reaction Vessel A->B C 3. Initiate Reaction (Add Nucleophile) B->C D 4. Withdraw Aliquots at Timed Intervals C->D E 5. Quench Reaction in Aliquots D->E F 6. Analyze Samples by HPLC E->F G 7. Determine Concentrations & Plot Kinetic Data F->G H 8. Calculate Rate Constant (k) G->H

Caption: Proposed experimental workflow for kinetic analysis.

Conclusion

This guide provides a predictive comparative analysis of the reaction kinetics of this compound based on the well-established principles of nucleophilic aromatic substitution. The presence of a strongly activating nitro group ortho to the bromine leaving group suggests that this compound will readily undergo SNAr reactions. The electronic effects of the methoxy and methyl substituents are expected to modulate this reactivity.

The provided experimental protocol offers a comprehensive and robust methodology for researchers to determine the precise kinetic parameters of this reaction. The resulting data will be invaluable for the optimization of synthetic processes and the rational design of new chemical entities in the fields of pharmaceutical and materials science.

References

  • Tang, C., et al. (2021). Theoretical studies on the initial reaction kinetics and mechanisms of p-, m- and o-nitrotoluene. Physical Chemistry Chemical Physics, 23(8), 4658-4668.
  • Yang, M., et al. (2021). Theoretical studies on the initial reaction kinetics and mechanisms ofp-,m- ando-nitrotoluene. Xi'an Jiaotong University.
  • Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?
  • Makosza, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health.
  • ResearchGate. (n.d.). Proposed mechanism for reaction of 4-chloro-or 4-bromotoluene under Kyodai conditions.
  • Chemsigma. (n.d.). This compound [98545-65-4].
  • YouTube. (2024). synthesis of 4-bromo-2-nitrotoluene- Dr. Tania CS.
  • ResearchGate. (2025). Determination of Nitration Kinetics of p-Nitrotoluene with a Homogeneously Continuous Microflow.
  • Organic Syntheses. (n.d.). m-BROMOTOLUENE.
  • IRJET. (n.d.). COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE.
  • ResearchGate. (2025). Process Development of the Synthesis of 3,4,5-Trimethoxytoluene.
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-3-nitro-5-methoxytoluene

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 4-Bromo-3-nitro-5-methoxytoluene, ensuring that its journey from your bench to its final disposition is handled with the utmost care and expertise.

Hazard Profile and Chemical Identity

Before any handling or disposal, a thorough understanding of the subject compound is paramount. This compound is a substituted aromatic compound containing both a halogen (bromine) and a nitro functional group. This specific combination of functionalities dictates its classification and the necessary precautions for its disposal.

Table 1: Anticipated Hazard Profile for this compound

Hazard ClassificationCategoryAssociated StatementPrimary Precaution
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2][3]Wear chemical-resistant gloves (e.g., nitrile).
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[3][4]Wear safety goggles or a face shield.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[3][4]Handle in a chemical fume hood or well-ventilated area.[4]
Acute Toxicity (Oral, Dermal, Inhalation)Likely Category 4H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[4]Avoid ingestion, skin contact, and inhalation of dust.[4]

Upon combustion, this compound is expected to release hazardous byproducts, including carbon oxides, nitrogen oxides, and highly corrosive hydrogen bromide gas. This thermal decomposition profile is a key factor in determining the appropriate final disposal method.

The Core Principle: Segregation of Halogenated Organic Waste

The single most important principle in the disposal of this compound is its strict segregation as halogenated organic waste .[5] This is not an arbitrary classification; it is rooted in the chemistry of its disposal.

  • Causality Behind Segregation: Halogenated waste streams cannot be blended with non-halogenated organic solvents for fuel recovery, as the combustion of halogens produces acidic gases (like HBr) that require specialized scrubbers in the incinerator flue gas treatment system.[6] Furthermore, mixing halogenated compounds with other waste categories, such as acids or oxidizers, can lead to dangerous and unpredictable chemical reactions.[7] Proper segregation is therefore essential for safety, regulatory compliance, and cost-effective disposal, as the treatment for halogenated waste is significantly more expensive than for non-halogenated waste.[8]

Step-by-Step On-Site Accumulation Protocol

This protocol details the mandatory steps for collecting and temporarily storing waste containing this compound within the laboratory.

1. Personal Protective Equipment (PPE) Confirmation:

  • Before handling any waste, don appropriate PPE: a lab coat, chemical safety goggles, and chemical-resistant gloves (nitrile or neoprene are suitable).[9]

2. Select a Dedicated Waste Container:

  • Use a container specifically designated for "Halogenated Organic Waste." [10]

  • The container must be constructed of a chemically compatible material (e.g., high-density polyethylene or glass) and must have a secure, vapor-tight screw cap to prevent leaks and fugitive emissions.[9][10]

  • Ensure the container is in good condition, free from cracks or degradation.

3. Proper Labeling (Before First Use):

  • Affix a hazardous waste label to the empty container before adding any waste.[10]

  • The label must clearly state "Hazardous Waste." [8]

  • Write out the full chemical name of all constituents. For this waste stream, clearly list "this compound." Do not use abbreviations or chemical formulas.[10]

  • List any solvents or other chemicals that are part of the waste mixture, along with their estimated percentages or volumes.[5]

4. Waste Accumulation:

  • Carefully transfer the waste into the designated container, using a funnel to prevent spills.

  • This includes the pure compound, reaction mixtures containing it, and any solvent used for rinsing contaminated glassware.

  • Keep the waste container closed at all times, except when actively adding waste.[8]

5. Secure Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • This area must be well-ventilated, secure, and situated away from heat sources, open flames, or incompatible chemicals.[11]

  • It is best practice to use secondary containment (e.g., a larger bin) to capture any potential leaks from the primary container.[7]

6. Arrange for Disposal:

  • Do not allow excessive amounts of waste to accumulate.[10]

  • Once the container is full or has been in use for a designated period (as per your institution's policy), contact your Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange for pickup.[9]

Disposal Decision Workflow

The following diagram outlines the logical process for managing this compound from generation to final disposal.

G Disposal Workflow for this compound cluster_0 Laboratory Operations cluster_1 EHS / Contractor Action cluster_2 Prohibited Actions A Waste Generation (e.g., reaction mixture, contaminated items) B Identify Waste Type: Contains this compound? A->B C Classify as: HALOGENATED ORGANIC WASTE B->C Yes D Select Designated & Labeled 'Halogenated Waste' Container C->D J DO NOT Mix with Non-Halogenated Waste C->J K DO NOT Dispose Down Drain C->K E Accumulate Waste in Closed Container D->E F Store in Secure Satellite Accumulation Area E->F G Schedule Waste Pickup with EHS F->G H Transport to Licensed Hazardous Waste Facility G->H I Final Disposal: High-Temperature Incineration H->I

Caption: Logical flow for the safe disposal of this compound.

Spill Management and Emergency Procedures

In the event of an accidental spill, a swift and correct response is critical to mitigate exposure and environmental release.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For a large spill of solid material where dust may become airborne, respiratory protection may be required.[7]

  • Contain the Spill: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent.[7] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7] Avoid actions that create dust.

  • Decontaminate: Clean the spill area thoroughly, first with a cloth dampened with a suitable solvent (e.g., ethanol or acetone) and then with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent, gloves, wipes) are considered hazardous waste and must be placed in the same halogenated organic waste container.[6]

  • Report: Report the incident to your laboratory supervisor and your institution's EHS department.[7]

Final Disposal Pathway and Regulatory Framework

The ultimate destination for this compound waste is a licensed treatment, storage, and disposal facility (TSDF).

  • Recommended Disposal Method: The universally accepted and environmentally sound method for destroying halogenated organic compounds is high-temperature incineration .[5][6] These specialized facilities operate at temperatures sufficient to ensure complete destruction of the molecule and are equipped with advanced flue gas treatment systems ("scrubbers") to neutralize the resulting acidic gases like hydrogen bromide.[6]

  • Regulatory Compliance: All disposal activities must be conducted in strict accordance with local and national regulations. In the United States, this is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13] Halogenated organic compounds are explicitly regulated under these frameworks.[14] Your institution's EHS department is the authoritative resource for ensuring compliance with all applicable rules.

By adhering to this technically sound and procedurally rigorous guide, you fulfill your professional responsibility to ensure safety and environmental protection, reinforcing the trust placed in you as a scientific professional.

References

  • eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Hazardous Waste Segregation Guide. Source: Bucknell University. [Link]
  • PubChem Compound Summary for 4-Bromo-3-nitrotoluene.
  • Safety Data Sheet for 1-Bromo-4-nitrobenzene. Source: Alfa Aesar. [Link]
  • Standard Operating Procedure for Halogenated Organic Liquids. Source: Braun Research Group, University of Illinois. [Link]
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32.
  • PubChem Compound Summary for 4-Bromo-3-nitroanisole.
  • Hazardous Waste Listings. Source: U.S. Environmental Protection Agency. [Link]
  • EPA Waste Management Updates. Source: U.S. Environmental Protection Agency. [Link]
  • Hazardous Waste Information. Source: U.S. Environmental Protection Agency. [Link]

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Navigating the Synthesis of 4-Bromo-3-nitro-5-methoxytoluene: A Guide to Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Inherent Risks: A Structural Perspective

The potential hazards of 4-Bromo-3-nitro-5-methoxytoluene are best understood by dissecting its molecular structure. The presence of a nitro group on an aromatic ring suggests potential toxicity, including the risk of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport in the blood[1]. Aromatic nitro compounds are often classified as toxic if swallowed, inhaled, or absorbed through the skin[1]. The brominated aromatic component points to potential environmental persistence and long-term health effects, with some brominated flame retardants linked to endocrine disruption and neurobehavioral disorders[2][3]. Halogenated hydrocarbons, as a class, can also pose risks of liver and kidney toxicity with long-term exposure[4].

Given these potential hazards, a multi-layered approach to Personal Protective Equipment (PPE) is not just recommended, but essential for ensuring operator safety.

Core Safety Directives: Personal Protective Equipment (PPE)

A thorough risk assessment is the cornerstone of safe laboratory practice. Before handling this compound, a comprehensive evaluation of the experimental procedure, quantities used, and potential for exposure must be conducted. The following PPE recommendations are based on the known hazards of aromatic nitro compounds and halogenated hydrocarbons.

Hand Protection: The First Line of Defense

The selection of appropriate chemical-resistant gloves is critical to prevent dermal absorption. Nitrile gloves, while common in laboratory settings, may offer poor resistance to aromatic hydrocarbons and halogenated solvents[5]. Therefore, more robust options are necessary for handling this compound.

Glove MaterialSuitability for Aromatic Nitro & Halogenated CompoundsKey Considerations
Butyl Rubber Excellent Offers superior resistance to nitro compounds, ketones, esters, and aldehydes[6][7].
Fluoroelastomer (Viton™) Excellent Provides high resistance to aromatic and chlorinated solvents[6].
Neoprene Good Offers broad chemical protection but may have reduced performance with certain aromatic or chlorinated solvents[6][7].
Nitrile Poor to Fair Not recommended for prolonged or direct contact with aromatic or halogenated hydrocarbons[5][8].

Recommendation: For direct handling of this compound, Butyl rubber or Fluoroelastomer (Viton™) gloves are the preferred choice. It is also advisable to wear two pairs of gloves (double-gloving) to provide an additional layer of protection, especially during procedures with a higher risk of splashing. Always inspect gloves for any signs of degradation or perforation before use and change them frequently.

Eye and Face Protection: Shielding from Splashes and Vapors

Given the irritant nature of similar compounds, robust eye and face protection is mandatory[1][9].

  • Safety Goggles: Chemical splash goggles that conform to ANSI Z87.1 standards are essential to protect the eyes from splashes and aerosols.

  • Face Shield: A full-face shield should be worn in conjunction with safety goggles, especially when handling larger quantities of the material or when there is a significant risk of splashing. Eyeglasses with side shields do not provide adequate protection[10].

Respiratory Protection: Preventing Inhalation Exposure

Work involving this compound should always be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors[4][9]. If there is a potential for exposure outside of a fume hood, or in the event of a spill, respiratory protection is necessary.

  • N95/N100 Particulate Respirator: For handling the solid compound where dust may be generated.

  • Chemical Cartridge Respirator: In situations with potential for vapor exposure or during spill cleanup, a respirator with organic vapor cartridges is required[10]. All personnel requiring the use of a respirator must be properly fit-tested and trained in accordance with OSHA regulations.

Protective Clothing: A Barrier Against Contamination

A chemically resistant lab coat is the minimum requirement. For procedures with a higher risk of contamination, a disposable chemical-resistant gown or coverall should be worn[11]. All protective clothing should be removed before leaving the laboratory area to prevent the spread of contamination.

Operational and Disposal Plans: A Step-by-Step Approach

Safe handling extends beyond the use of PPE. A clear and concise operational plan, including provisions for waste disposal and emergency response, is crucial.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_1 Conduct Risk Assessment prep_2 Don Appropriate PPE: - Butyl/Viton Gloves (Double) - Chemical Goggles - Face Shield - Lab Coat/Gown prep_1->prep_2 prep_3 Verify Fume Hood Functionality prep_2->prep_3 handle_1 Weigh/Transfer Compound in Fume Hood prep_3->handle_1 handle_2 Keep Container Tightly Closed When Not in Use handle_1->handle_2 handle_3 Avoid Generation of Dust/Aerosols handle_1->handle_3 clean_1 Decontaminate Work Surfaces handle_2->clean_1 handle_3->clean_1 clean_2 Segregate Halogenated Waste clean_1->clean_2 clean_3 Dispose of Contaminated PPE as Hazardous Waste clean_2->clean_3 clean_4 Wash Hands Thoroughly clean_3->clean_4

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Waste Disposal

Brominated and nitroaromatic compounds are considered hazardous waste and require specialized disposal procedures.

  • Segregation: All waste containing this compound, including contaminated consumables (e.g., gloves, weigh boats, pipette tips), must be collected in a designated, properly labeled hazardous waste container[12].

  • Containerization: Use a chemically resistant container with a secure lid. Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Follow all institutional and local regulations for the disposal of halogenated organic waste. This typically involves collection by a certified hazardous waste management company. Incineration at a licensed facility is a common disposal method for such compounds[13].

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Response
Exposure RouteImmediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes[11]. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open[11][14]. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration[14]. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water[14]. Seek immediate medical attention.
Spill Cleanup
  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Personal Protection: Don the appropriate PPE, including a chemical cartridge respirator, before attempting to clean the spill.

  • Contain and Absorb: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence in the laboratory.

References

  • Benchchem. (n.d.). Personal protective equipment for working with nitrovinyl compounds.
  • North Carolina Department of Labor. (n.d.). Halogenated Hydrocarbons.
  • HeighTech Safety. (2025, December 16). Understanding the Composition of Chemical Resistant Gloves.
  • Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
  • Sigma-Aldrich. (2025, October 7). SAFETY DATA SHEET.
  • Fisher Scientific. (2015, March 19). Safety Data Sheet.
  • DuPont. (2022, September 30). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard [Video]. YouTube.
  • GOV.UK. (n.d.). Nitrobenzene - Incident management.
  • Blazsó, M., & Jakab, E. (2001). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 58-59, 25-36.
  • ASTM International. (n.d.). Labeling Halogenated Hydrocarbon Solvent Containers.
  • Alfa Aesar. (2014, November 10). SAFETY DATA SHEET: 1-Bromo-4-nitrobenzene.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • GloveNation. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
  • Sigma-Aldrich. (2014, June 29). SAFETY DATA SHEET: 5-Bromo-5-nitro-1,3-dioxane.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET: 2-Bromo-4-methylanisole.
  • PubMed. (n.d.). [Toxicity of selected brominated aromatic compounds].
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
  • East Carolina University. (n.d.). Chemical Resistance Selection Chart for Protective Gloves.
  • ResearchGate. (2025, August 7). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry.
  • MDPI. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET: 4-Bromo-3-nitroaniline.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET: 4-Bromotoluene.
  • Kim, Y., et al. (2014).
  • RTI International. (2022, May 20). Brominated Flame Retardants – A Question of Safety.
  • American Society of Health-System Pharmacists. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • University of Missouri. (n.d.). Nitro Compounds. Environmental Health & Safety.
  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds.
  • European Chemicals Agency. (2024, December 18). ECHA raises environmental concerns over certain aromatic brominated flame retardants.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 5. POTENTIAL FOR HUMAN EXPOSURE.
  • Letzel, S., et al. (2003). Exposure to nitroaromatic explosives and health effects during disposal of military waste. International Archives of Occupational and Environmental Health, 76(1), 25-31.
  • SafeCare BC. (2025, March 10). Emergency procedures for hazardous substances | WEBINAR [Video]. YouTube.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.